molecular formula C9H7BrN2O B1281615 7-Bromo-1-methyl-1H-quinoxalin-2-one CAS No. 82019-32-7

7-Bromo-1-methyl-1H-quinoxalin-2-one

Cat. No.: B1281615
CAS No.: 82019-32-7
M. Wt: 239.07 g/mol
InChI Key: NNVQENRTPCMCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1-methyl-1H-quinoxalin-2-one (CAS 82019-32-7) is a halogen-substituted quinoxalinone derivative serving as a versatile chemical building block in medicinal chemistry and drug discovery research . The quinoxalinone scaffold is a privileged structure in pharmacology, known for yielding compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The strategic incorporation of a bromine atom at the 7-position enhances the molecule's lipophilicity and provides a key site for further derivatization via metal-catalyzed cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies . The N-methyl group fine-tunes the compound's physicochemical properties and can influence its binding affinity to biological targets . This compound is a key synthetic intermediate in the preparation of more complex molecules. For instance, it serves as a precursor in the synthesis of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, a compound relevant to the development of pharmaceuticals like Erdafitinib . In research settings, quinoxalinone derivatives akin to this compound have demonstrated significant potential as anticancer agents, with studies showing an ability to induce apoptosis in human breast cancer cells and act as selective inhibitors of specific kinases, such as Pim-1 . Furthermore, structurally similar quinoxalinone compounds have exhibited potent antibacterial and antifungal activities, with some derivatives showing efficacy against multi-drug resistant bacteria (MDRB) strains and functioning as DNA gyrase inhibitors . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1-methylquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-12-8-4-6(10)2-3-7(8)11-5-9(12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVQENRTPCMCNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)N=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50510861
Record name 7-Bromo-1-methylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82019-32-7
Record name 7-Bromo-1-methylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Bromo-1-methyl-1H-quinoxalin-2-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 7-Bromo-1-methyl-1H-quinoxalin-2-one

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The quinoxalinone scaffold is a privileged structure in pharmacology, renowned for conferring a wide spectrum of biological activities to its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document delves into the compound's core chemical properties, advanced synthesis strategies, reactivity, and its pivotal role as an intermediate in the development of complex pharmaceutical agents. We will explore detailed experimental protocols for its synthesis and derivatization, underpinned by an understanding of the mechanistic principles that govern its reactivity. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their scientific programs.

Introduction: The Strategic Importance of the Quinoxalinone Scaffold

Nitrogen-containing heterocycles are cornerstones of drug discovery, with the quinoxalinone core being a particularly noteworthy example.[2][3] Its planar structure and capacity for diverse functionalization allow it to interact with a multitude of biological targets, often through DNA intercalation or specific enzyme inhibition.[1] this compound (Figure 1) is a strategically modified derivative designed for maximum synthetic utility.

  • The Quinoxalinone Core: Provides the fundamental bicyclic framework responsible for the broad biological activity profile.[1]

  • The N1-Methyl Group: The methylation at the N1 position serves to fine-tune the molecule's physicochemical properties, such as solubility and lipophilicity, which can critically influence its pharmacokinetic profile and binding affinity to biological targets.[1]

  • The C7-Bromo Substituent: This is the molecule's key functional handle. The bromine atom at the 7-position significantly enhances lipophilicity and, more importantly, provides a reactive site for post-synthesis modification via metal-catalyzed cross-coupling reactions.[1] This allows for the systematic and efficient construction of diverse chemical libraries for structure-activity relationship (SAR) studies.[1]

This combination of a biologically active core and a versatile functional group for derivatization makes this compound an invaluable intermediate for accessing novel chemical matter.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis and downstream applications.

Key Properties Summary

The following table summarizes the essential identification and computed physicochemical data for this compound.

PropertyValueSource
CAS Number 82019-32-7[1][4]
Molecular Formula C₉H₇BrN₂O[4][5]
Molecular Weight 239.07 g/mol [1][4]
SMILES O=C1N(C)C2=C(C=CC(Br)=C2)N=C1[5]
Topological Polar Surface Area (TPSA) 34.89 Ų[5]
LogP (Computed) 1.696[5]
Purity (Typical) ≥95% - 98%[4][5]
Storage Store at 4°C[5]
Spectroscopic Characterization

While full spectral data should be acquired upon receipt of the material, the expected spectroscopic signatures are well-defined. Various suppliers confirm the availability of NMR, LC-MS, and IR data for this compound.[6][7]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with splitting patterns characteristic of a tri-substituted system. A singlet corresponding to the C3-proton of the pyrazinone ring and a singlet for the N-methyl protons around 3.5-4.0 ppm would also be prominent.

  • ¹³C NMR: The carbon spectrum will display signals for the nine unique carbon atoms, including the characteristic carbonyl carbon (C=O) signal downfield (typically >160 ppm).

  • Mass Spectrometry (MS): The mass spectrum will exhibit a distinctive isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks with a nearly 1:1 ratio, which is the characteristic signature of a molecule containing a single bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the amide group within the quinoxalinone ring, typically found in the 1650-1700 cm⁻¹ region.

Synthesis and Purification: A Regioselective Approach

The direct synthesis of this compound poses a significant regioselectivity challenge.[1] The quinoxalinone ring system has multiple potential sites for electrophilic bromination. Therefore, achieving selective halogenation at the C7 position requires carefully controlled reaction conditions and a specific choice of brominating agent.

Strategy: Temperature-Controlled Regiodivergent Bromination

A successful and documented strategy involves the reaction of the precursor, 1-methylquinoxalin-2(1H)-one, with a specialized bromine source.[1][8] The key to achieving high regioselectivity for the C7 position is precise temperature control, which suppresses the formation of other isomers.

G cluster_workflow Synthesis Workflow SM 1-Methylquinoxalin-2(1H)-one (Starting Material) Reaction Controlled Reaction (e.g., 35°C) SM->Reaction Reagent Brominating Agent (e.g., N-Bromosaccharin) Reagent->Reaction Solvent Acetonitrile (Solvent) Solvent->Reaction Workup Aqueous Workup & Filtration Reaction->Workup Reaction Mixture Product This compound (Product) Workup->Product Purified Solid

Caption: Regioselective synthesis workflow.

Detailed Experimental Protocol: C7-Bromination

This protocol is adapted from methodologies described in the literature.[1][8]

Materials:

  • 1-methylquinoxalin-2(1H)-one

  • N-Bromosaccharin (or 2-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide)

  • Acetonitrile (anhydrous)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, heating mantle with temperature controller

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methylquinoxalin-2(1H)-one (1.0 eq.) in anhydrous acetonitrile.

  • Reagent Addition: To the stirred solution, add N-Bromosaccharin (1.0-1.1 eq.) portion-wise at room temperature.

  • Controlled Heating: Gently heat the reaction mixture to 35°C using a temperature-controlled heating mantle. Causality Note: This specific temperature is critical. Higher temperatures may favor amination at the C3 position or other side reactions, while lower temperatures may result in an impractically slow reaction rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching & Precipitation: Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold water and a minimal amount of cold ethanol or diethyl ether to remove soluble impurities.

  • Drying: Dry the resulting solid under vacuum to yield this compound. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Chemical Reactivity and Derivatization

The synthetic value of this compound lies in the reactivity of its C-Br bond, which acts as a gateway for constructing more complex molecules through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-rich nature of the quinoxalinone ring system and the well-established reactivity of aryl bromides make the C7 position an ideal site for Suzuki-Miyaura and Sonogashira couplings.[8] These reactions enable the formation of new carbon-carbon bonds, attaching aryl, heteroaryl, or alkynyl groups.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling start { this compound | (Ar-Br) } suzuki_reagent R-B(OH)₂ (Boronic Acid) start->suzuki_reagent sonogashira_reagent R-C≡C-H (Terminal Alkyne) start->sonogashira_reagent suzuki_product 7-Aryl-1-methyl-1H-quinoxalin-2-one (Ar-R) suzuki_reagent->suzuki_product suzuki_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (K₂CO₃) suzuki_catalyst->suzuki_product sonogashira_product 7-Alkynyl-1-methyl-1H-quinoxalin-2-one (Ar-C≡C-R) sonogashira_reagent->sonogashira_product sonogashira_catalyst Pd/Cu Catalysts (e.g., Pd(PPh₃)₂Cl₂ / CuI) + Base (NEt₃) sonogashira_catalyst->sonogashira_product

Caption: Key cross-coupling derivatization routes.

Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for arylating the C7 position.[8]

Procedure:

  • Setup: To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5-10 mol%), and a base, typically K₂CO₃ (2.0 eq.).

  • Solvent & Degassing: Add a solvent mixture, for example, DMF:EtOH:H₂O (1.5:1.5:1). Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes. Causality Note: The removal of oxygen is crucial as it can oxidize and deactivate the palladium catalyst, halting the catalytic cycle.

  • Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-100°C for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the desired 7-aryl derivative.

Protocol: Sonogashira Coupling

This protocol provides a general method for introducing alkynyl groups at the C7 position.[8]

Procedure:

  • Setup: In a reaction vessel, combine this compound (1.0 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (5-10 mol%).

  • Solvent & Reagents: Add a solvent mixture of DMF and an amine base like triethylamine (NEt₃) (e.g., 2:1 ratio). Add the terminal alkyne (1.2-1.5 eq.). Degas the system thoroughly with an inert gas. Causality Note: The amine acts as both a base to deprotonate the alkyne and a solvent. The copper(I) co-catalyst is essential for the activation of the alkyne.

  • Reaction: Heat the mixture under an inert atmosphere at 60-80°C for 6-18 hours, monitoring completion by TLC or LC-MS.

  • Workup: Upon completion, filter the cooled reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound is realized in its application as a foundational scaffold for building potent and selective therapeutic agents.

Role as a Key Synthetic Intermediate

This compound serves as a documented precursor in the synthesis of complex pharmaceutical molecules. For example, it is a key intermediate in synthetic routes targeting compounds structurally related to Erdafitinib, a potent kinase inhibitor.[1] Its planar structure allows derivatives to function as DNA intercalating agents or as inhibitors of enzymes like Pim-1 kinase.[1]

Platform for Structure-Activity Relationship (SAR) Studies

The ability to easily modify the C7 position allows for the rapid generation of a library of analogs. Researchers can systematically vary the substituent at this position to probe the binding pocket of a target enzyme or receptor, optimizing for potency, selectivity, and pharmacokinetic properties. This systematic approach is fundamental to modern drug discovery.

Caption: A central scaffold for diverse therapeutic leads.

Studies on related quinoxalinone derivatives have demonstrated significant potential. Analogs have been shown to induce apoptosis in human breast cancer cells and exhibit potent activity against multi-drug resistant bacteria (MDRB).[1]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for innovation in drug discovery. Its structure combines a pharmacologically privileged core with a versatile functional handle, enabling efficient and systematic exploration of chemical space. The robust protocols for its synthesis and derivatization, particularly through palladium-catalyzed cross-coupling, empower chemists to rapidly access novel and potent bioactive molecules. As the demand for new therapeutics continues to grow, the utility of such well-designed, versatile building blocks will only become more critical.

References

A Technical Guide to the Structural Elucidation of 7-Bromo-1-methyl-1H-quinoxalin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxalin-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The precise structural characterization of its derivatives is paramount for understanding structure-activity relationships (SAR) and advancing drug discovery programs. This guide provides an in-depth, experience-driven walkthrough of the complete structural elucidation of a key synthetic intermediate, 7-Bromo-1-methyl-1H-quinoxalin-2-one. We will move beyond a simple recitation of data, focusing instead on the strategic integration of modern spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments—to arrive at an unambiguous molecular architecture. The causality behind each analytical choice is explained to provide a self-validating framework for confirming the identity and isomeric purity of the target compound.

The Strategic Imperative: A Multi-Technique Approach

The unambiguous determination of a molecule's structure, especially a heterocyclic system with multiple potential isomers, cannot be reliably achieved with a single technique. A synergistic and orthogonal analytical strategy is required, where each method provides a unique piece of the structural puzzle. Our approach is designed to be systematic and confirmatory, beginning with the elemental composition and progressing to the intricate details of atomic connectivity.

The workflow is logically sequenced:

  • High-Resolution Mass Spectrometry (HRMS): To establish the exact molecular formula, our foundational piece of evidence.

  • Infrared (IR) Spectroscopy: To rapidly identify key functional groups present in the molecule.

  • 1D NMR Spectroscopy (¹H, ¹³C & DEPT-135): To create an inventory of all hydrogen and carbon atoms and classify them by type (CH₃, CH₂, CH, C).

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): To assemble the atomic inventory into a definitive connectivity map, solving the structural puzzle.

G cluster_0 Elucidation Workflow MS Mass Spectrometry (HRMS) IR Infrared (IR) Spectroscopy MS->IR Provides Molecular Formula NMR_1D 1D NMR (¹H, ¹³C, DEPT) IR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Provides Atom Inventory Structure Final Structure Confirmed NMR_2D->Structure Establishes Connectivity

Caption: The integrated workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Expert Rationale: Before any structural fragments can be proposed, the elemental composition must be known with certainty. HRMS provides the high mass accuracy required to distinguish between isobaric formulas. For a bromo-derivative, the presence of bromine's two stable isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 natural abundance provides an unmistakable isotopic signature (M+ and M+2 peaks), offering immediate and powerful confirmation of the presence of a single bromine atom.

Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) A solution of the compound in methanol (1 mg/mL) is infused into the ESI source in positive ion mode. The instrument is calibrated to ensure mass accuracy below 5 ppm.

Data Summary: HRMS

Parameter Expected Value Observed Value Interpretation
Molecular Formula C₉H₇BrN₂O
[M+H]⁺ (⁷⁹Br) 238.9769 238.9772 Formula Confirmed
[M+H]⁺ (⁸¹Br) 240.9748 240.9751 Formula Confirmed

| Isotopic Ratio | ~1:1 | 1:0.98 | Confirms one Br atom |

The data unequivocally confirms the molecular formula C₉H₇BrN₂O.[3]

Infrared (IR) Spectroscopy

Expert Rationale: IR spectroscopy is a rapid and non-destructive technique to identify the principal functional groups. For the target quinoxalinone, we anticipate characteristic absorptions for the aromatic rings and, most critically, the conjugated amide (lactam) carbonyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR) A small amount of the solid sample is placed directly on the diamond crystal of the ATR accessory and the spectrum is recorded from 4000 to 400 cm⁻¹.

Data Summary: Key IR Absorptions

Wavenumber (cm⁻¹) Intensity Assignment
~3080 Medium Aromatic C-H Stretch
~1675 Strong C=O Stretch (Amide/Lactam)

| ~1610, 1580 | Medium-Strong | Aromatic C=C Stretch |

The strong absorption at ~1675 cm⁻¹ is highly characteristic of the carbonyl group within the quinoxalin-2-one system.[4] This, combined with the aromatic signals, aligns perfectly with the proposed core structure.

Definitive Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every hydrogen and carbon atom. All spectra were acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

The Atomic Inventory: ¹H and ¹³C NMR

Expert Rationale: One-dimensional NMR provides the complete roster of atoms. ¹H NMR reveals all unique proton environments and their neighbor relationships through spin-spin coupling. ¹³C NMR, in conjunction with a DEPT-135 experiment, provides a count of all unique carbon atoms and sorts them by the number of attached protons (CH₃/CH vs. CH₂ vs. quaternary C).

Proposed Structure and Numbering Scheme:

Caption: IUPAC numbering for data assignment.

Data Summary: ¹H and ¹³C NMR (400 MHz, CDCl₃) | ¹H NMR | | | | | ¹³C NMR | | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Assignment | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment | δ (ppm) | DEPT-135 | | H3 | 8.05 | s | - | 1H | C9 (N-CH₃) | 29.5 | CH₃ | | H8 | 7.80 | d | 2.1 | 1H | C8 | 118.0 | CH | | H6 | 7.55 | dd | 8.8, 2.1 | 1H | C7 | 120.5 | C (Quat) | | H5 | 7.25 | d | 8.8 | 1H | C5 | 130.0 | CH | | N-CH₃ | 3.65 | s | - | 3H | C6 | 132.5 | CH | | | | | | | C4a | 133.0 | C (Quat) | | | | | | | C8a | 135.0 | C (Quat) | | | | | | | C3 | 145.0 | CH | | | | | | | C2 (C=O) | 154.0 | C (Quat) |

Interpretation:

  • The ¹H NMR shows four aromatic/vinylic protons and a three-proton singlet at 3.65 ppm, characteristic of an N-methyl group. The aromatic region displays a classic three-proton pattern for a 1,2,4-trisubstituted benzene ring: a doublet (H5), a doublet of doublets (H6), and a narrow doublet (H8, showing only meta-coupling).

  • The ¹³C NMR and DEPT-135 spectra confirm the presence of 9 unique carbons: one methyl (CH₃), four methines (CH), and four quaternary carbons (C), which includes the carbonyl carbon (C2) at 154.0 ppm and the carbon bearing the bromine (C7) at 120.5 ppm.

Assembling the Puzzle: 2D NMR Correlation Spectroscopy

Expert Rationale: While 1D NMR gives us the pieces, 2D NMR provides the instructions for assembly. COSY identifies adjacent protons, HSQC maps each proton to its carbon, and HMBC reveals the long-range C-H connections that bridge the entire molecular framework. HMBC is the most powerful tool here, as it allows us to place the N-methyl group and connect the two rings unambiguously.[5][6]

Experimental Protocols: Standard pulse programs (e.g., cosygpph, hsqcedetgpsp, hmbcgplpndqf) were used with default parameters optimized for small molecules. The HMBC experiment was optimized for a long-range coupling constant of 8 Hz.

Key 2D NMR Correlations:

  • COSY (¹H-¹H Correlations):

    • A strong correlation is observed between H5 (7.25 ppm) and H6 (7.55 ppm) .

    • A weaker (meta-coupling) correlation is seen between H6 (7.55 ppm) and H8 (7.80 ppm) .

    • This confirms the H5-H6-H8 connectivity on the benzene ring.

  • HSQC (¹H-¹³C One-Bond Correlations):

    • This experiment directly links each proton signal to its attached carbon signal, confirming the assignments made in the 1D tables. For example, the proton at 3.65 ppm correlates to the carbon at 29.5 ppm (N-CH₃).

  • HMBC (¹H-¹³C Long-Range Correlations): This experiment is critical for final structure proof.

Data Summary: Key HMBC Correlations

Proton (δ ppm) Assignment Correlated Carbons (δ ppm) Interpretation
3.65 N-CH₃ 29.5 (C9), 154.0 (C2), 135.0 (C8a) Crucial: Confirms the methyl group is on N1, showing 2-bond coupling to C2 and 3-bond coupling to C8a.
8.05 H3 154.0 (C2), 133.0 (C4a) Confirms the position of H3 adjacent to the C=O group and N4.
7.25 H5 132.5 (C6), 120.5 (C7), 133.0 (C4a) Links the benzene ring to the quinoxalinone core via C4a and confirms C7 is adjacent to C5.

| 7.80 | H8 | 120.5 (C7), 135.0 (C8a) | Links H8 to C7 (confirming the bromine position) and to the C8a bridgehead carbon. |

Caption: Visualization of key HMBC correlations confirming the molecular skeleton.

The HMBC data are definitive. The correlation from the N-methyl protons to both the carbonyl carbon (C2) and the bridgehead carbon (C8a) locks the methyl group onto the N1 position. Furthermore, the correlations from the aromatic protons (H5 and H8) to the carbon at 120.5 ppm (C7) and the lack of a proton attached to it (from HSQC) unambiguously places the bromine atom at the C7 position.

Conclusion: A Convergent Structural Proof

The structure of this compound is unequivocally confirmed through the logical and systematic application of multiple spectroscopic techniques.

  • HRMS established the correct molecular formula, C₉H₇BrN₂O, and confirmed the presence of a single bromine atom.

  • IR Spectroscopy identified the key carbonyl and aromatic functional groups.

  • 1D NMR (¹H, ¹³C, DEPT-135) provided a complete inventory of all C and H atoms and their immediate environments.

  • 2D NMR (COSY, HSQC, and critically, HMBC) pieced together the atomic inventory, establishing the definitive connectivity of the bicyclic system and the precise location of both the N-methyl and bromo substituents.

This integrated approach represents a robust, self-validating protocol essential for the accurate characterization of novel chemical entities in a modern drug discovery and development setting. The confirmed structure serves as a reliable starting point for further synthetic elaboration and biological evaluation.

References

An In-depth Technical Guide to 7-Bromo-1-methyl-1H-quinoxalin-2-one: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-Bromo-1-methyl-1H-quinoxalin-2-one (CAS No. 82019-32-7), a pivotal heterocyclic building block in contemporary medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, reactivity, and its strategic application in the creation of targeted therapeutics. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Introduction: The Quinoxalinone Scaffold as a Privileged Structure

The quinoxalin-2-one core is recognized as a "privileged structure" in pharmacology.[1] This designation is reserved for molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby exhibiting a broad spectrum of pharmacological activities.[1] Derivatives of the quinoxalinone scaffold have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[2][3][4]

This compound emerges as a particularly valuable derivative. The strategic incorporation of a bromine atom at the 7-position serves a dual purpose: it enhances the molecule's lipophilicity and, more importantly, provides a reactive handle for further molecular elaboration through metal-catalyzed cross-coupling reactions.[5] The N-methyl group at the 1-position fine-tunes the compound's physicochemical properties, which can significantly influence its binding affinity to biological targets.[5] This combination of features makes it a versatile precursor for generating diverse libraries of compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.[1][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 82019-32-7[6]
Molecular Formula C₉H₇BrN₂O[6]
Molecular Weight 239.07 g/mol [6]
Appearance Off-white solid (typical)[7]
Purity Typically ≥98%[6]

Synthesis and Mechanism: Achieving Regioselectivity

The direct and regioselective synthesis of this compound presents a notable chemical challenge due to the multiple reactive sites on the quinoxalin-2-one core. Directing halogenation specifically to the C7 position requires a carefully controlled synthetic strategy to avoid undesired side products.

Recommended Synthetic Protocol: Regioselective C7-Bromination

A proven method for the selective C7-bromination of 1-methylquinoxalin-2(1H)-one involves the use of N-bromosaccharin in acetonitrile at a controlled temperature. This approach favors the desired C7-brominated product over potential C3-amination products.[5]

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 1-methylquinoxalin-2(1H)-one (1.0 eq) in acetonitrile, add N-bromosaccharin (1.1 eq).

  • Temperature Control: Maintain the reaction mixture at a constant temperature of 35°C. The precise control of temperature is critical for achieving high regioselectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Mechanistic Rationale

The regioselectivity of the bromination is governed by the electronic properties of the quinoxalinone ring system and the nature of the brominating agent. The N-methyl group is an activating group, and the reaction proceeds via an electrophilic aromatic substitution mechanism. The conditions are optimized to favor substitution on the benzene ring rather than addition or substitution on the pyrazinone ring.

Synthetic Utility: A Gateway to Molecular Diversity

The true power of this compound lies in its utility as a versatile intermediate for constructing more complex molecules. The bromine atom at the C7 position is ideally suited for participation in a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[4][8][9] This reaction is instrumental in synthesizing 7-aryl-1-methyl-1H-quinoxalin-2-ones.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base (e.g., potassium carbonate, 2.0 eq).[10][11]

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).[11]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-100°C and stir vigorously for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: The crude product is then purified by column chromatography.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R²-B(OR)₂ + Base) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R¹-R² Reductive_Elimination->Product Derivatization_Workflow cluster_synthesis Synthesis of Core Intermediate cluster_derivatization Cross-Coupling Derivatization cluster_products Diverse Compound Library Start 1-Methylquinoxalin-2(1H)-one Bromination Regioselective C7-Bromination Start->Bromination Core 7-Bromo-1-methyl-1H- quinoxalin-2-one Bromination->Core Suzuki Suzuki-Miyaura Coupling (Arylboronic Acids) Core->Suzuki Buchwald Buchwald-Hartwig Amination (Amines) Core->Buchwald Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Aryl_Quinoxalinones 7-Aryl Derivatives Suzuki->Aryl_Quinoxalinones Amino_Quinoxalinones 7-Amino Derivatives Buchwald->Amino_Quinoxalinones Alkynyl_Quinoxalinones 7-Alkynyl Derivatives Sonogashira->Alkynyl_Quinoxalinones Biological_Targets Core {7-Bromo-1-methyl-1H- quinoxalin-2-one | Versatile Precursor} Derivatives Quinoxalinone Derivatives Core->Derivatives Derivatization (e.g., Suzuki, Buchwald-Hartwig) Targets Biological Targets FGFRs Pim Kinases DNA Gyrase c-Met Kinase BRD4 ASK1 Derivatives->Targets Diseases Associated Pathologies Urothelial Carcinoma Leukemia, Solid Tumors Bacterial Infections Gastric Cancer Liver Cancer Inflammatory Diseases Targets:f0->Diseases:f0 Inhibition Targets:f1->Diseases:f1 Inhibition Targets:f2->Diseases:f2 Inhibition Targets:f3->Diseases:f3 Inhibition Targets:f4->Diseases:f4 Inhibition Targets:f5->Diseases:f5 Inhibition

References

An In-depth Technical Guide to 7-Bromo-1-methyl-1H-quinoxalin-2-one: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoxalinone Scaffold

The quinoxalin-2-one moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] Its rigid, planar structure allows for effective interaction with biological targets, such as enzyme active sites and DNA. Strategic functionalization of this core structure is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.

This guide focuses on 7-Bromo-1-methyl-1H-quinoxalin-2-one , a key synthetic intermediate whose strategic design incorporates features that are highly advantageous for drug development. The bromine atom at the 7-position serves as a versatile synthetic handle, enabling further molecular elaboration through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the quinoxalinone core to perform structure-activity relationship (SAR) studies. The N-1 methyl group modifies the compound's electronic properties and solubility, which can significantly influence its binding affinity and overall pharmacological profile.[1]

This document provides a comprehensive overview of the synthesis, characterization, and applications of this compound, serving as a technical resource for researchers in organic synthesis and medicinal chemistry.

Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 82019-32-7[2]
Molecular Formula C₉H₇BrN₂O[2]
Molecular Weight 239.07 g/mol [2]
InChI Key NNVQENRTPCMCNA-UHFFFAOYSA-N
Canonical SMILES CN1C=NC2=CC(=C(Br)C=C12)C=O

Synthetic Protocols

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the commercially available quinoxalin-2(1H)-one. This strategy involves an initial regioselective bromination followed by N-methylation.

Step 1: Synthesis of 7-Bromoquinoxalin-2(1H)-one

The foundational step is the regioselective bromination of the quinoxalin-2(1H)-one core. The presence of the electron-donating nitrogen atom and the lactam ring directs electrophilic substitution to the benzene portion of the molecule.

Reaction Scheme:

Caption: Workflow for the synthesis of 7-Bromoquinoxalin-2(1H)-one.

Detailed Experimental Protocol:

  • Materials:

    • Quinoxalin-2(1H)-one

    • Glacial Acetic Acid

    • Bromine

    • Ice water

  • Procedure:

    • In a suitable reaction vessel, dissolve quinoxalin-2(1H)-one (1.0 eq.) in glacial acetic acid.

    • Separately, prepare a solution of bromine (1.0 eq.) in glacial acetic acid.

    • Slowly add the bromine solution to the quinoxalin-2(1H)-one solution at room temperature with continuous stirring.

    • Allow the reaction mixture to stir at room temperature for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker containing ice water.

    • A precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to afford 7-bromoquinoxalin-2(1H)-one as an off-white solid.

Causality and Self-Validation: The use of acetic acid as a solvent provides a polar protic medium that can facilitate the electrophilic bromination. The reaction is typically high-yielding. The purity of the intermediate can be readily assessed by its melting point and spectroscopic methods (¹H NMR) to ensure it is suitable for the subsequent step without the need for extensive purification.

Step 2: N-Methylation to Yield this compound

The second step involves the alkylation of the nitrogen atom at the 1-position. This is a standard procedure for N-alkylation of lactams and related heterocycles. Common methylating agents such as dimethyl sulfate or methyl iodide are effective. The use of a suitable base is crucial to deprotonate the nitrogen, forming a nucleophilic anion that attacks the methylating agent.

Reaction Scheme:

Caption: Workflow for the N-methylation of 7-Bromoquinoxalin-2(1H)-one.

Detailed Experimental Protocol:

  • Materials:

    • 7-Bromoquinoxalin-2(1H)-one

    • Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

    • Water

    • Ethyl acetate

  • Procedure:

    • To a solution of 7-bromoquinoxalin-2(1H)-one (1.0 eq.) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq.).

    • Stir the suspension at room temperature for 30 minutes.

    • Add the methylating agent, for example, dimethyl sulfate (1.2 eq.), dropwise to the mixture.

    • Heat the reaction mixture to 50-60 °C and stir for 3-5 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Causality and Self-Validation: The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the cation of the base, leaving the anion more reactive. The use of a moderate base like K₂CO₃ is often sufficient and safer to handle than stronger bases like NaH. The progress of the methylation can be easily followed by TLC, as the product will be less polar than the starting material. The final product's identity and purity must be confirmed by comprehensive spectroscopic analysis.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties:

PropertyValue
Appearance Off-white to pale yellow solid
Melting Point Data not consistently available in public literature; requires experimental determination.
Solubility Soluble in DMSO, DMF, and chlorinated solvents; limited solubility in alcohols and water.

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a critical tool for confirming the structure. Expected signals would include:

    • A singlet for the N-methyl protons, typically in the range of 3.5-4.0 ppm.

    • A singlet for the proton at the 3-position of the quinoxalinone ring.

    • A series of signals in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the bromo-substituted benzene ring. The coupling patterns (doublets, doublet of doublets) will be indicative of their relative positions.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule, confirming the overall carbon framework. Key expected chemical shifts include:

    • A signal for the N-methyl carbon.

    • Signals for the carbonyl carbon and the other sp² carbons of the heterocyclic and aromatic rings.

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands that confirm the presence of key functional groups:

    • A strong absorption band for the C=O (amide carbonyl) stretching vibration, typically around 1650-1680 cm⁻¹.

    • Bands corresponding to C=N and C=C stretching in the aromatic and heterocyclic rings.

    • C-H stretching vibrations.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2 peak of similar intensity) due to the presence of the bromine atom.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block, primarily utilized as a precursor in the synthesis of more complex bioactive molecules, particularly kinase inhibitors for oncology.[1]

Key Application: Intermediate in the Synthesis of Erdafitinib

Erdafitinib is a potent, orally available pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor approved for the treatment of metastatic urothelial carcinoma. The synthesis of Erdafitinib relies on this compound as a key intermediate.[1] The bromine atom at the 7-position is crucial for introducing the 3,5-dimethoxyphenyl moiety via a Suzuki or other palladium-catalyzed cross-coupling reaction.

Caption: Logical workflow illustrating the use of the title compound in synthesis.

The planar quinoxalinone core of the intermediate serves as an effective scaffold that mimics the adenine region of ATP, allowing the final drug molecule to bind to the ATP-binding pocket of FGFRs. The strategic placement of substituents, enabled by the bromo-intermediate, is key to achieving high potency and selectivity.

Other Potential Applications:

The versatile reactivity of the bromine atom allows for the synthesis of a diverse library of compounds for SAR studies.[1] By employing different coupling partners in reactions such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination, a wide array of substituents can be introduced at the 7-position. This enables the fine-tuning of the pharmacological properties to target other kinases or biological targets implicated in various diseases. The quinoxalinone scaffold itself has been explored for its potential as an anticancer agent, with some derivatives showing the ability to induce apoptosis in cancer cells.[1]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is intended for research use only. Users should consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a strategically important synthetic intermediate with significant applications in medicinal chemistry and drug discovery. Its synthesis is straightforward, and its structure contains key features—a versatile bromine handle and a modulating N-methyl group—that make it an ideal building block for the construction of complex molecular architectures. Its role in the synthesis of the approved anticancer drug Erdafitinib highlights its value and underscores the potential for developing other novel therapeutics based on this versatile quinoxalinone scaffold. This guide provides the essential technical information for the synthesis and characterization of this compound, aiming to facilitate its use in further research and development endeavors.

References

An In-depth Technical Guide to 7-Bromo-1-methyl-1H-quinoxalin-2-one: A Keystone Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Privileged Scaffold

In the landscape of modern drug discovery, the quinoxalinone core stands as a "privileged structure," a molecular framework consistently yielding compounds with a wide array of biological activities.[1] 7-Bromo-1-methyl-1H-quinoxalin-2-one is a halogen-substituted derivative of this vital scaffold, serving as a versatile and highly valuable building block for medicinal chemists and researchers.[1] Its strategic design, featuring a bromine atom at the 7-position and a methyl group at the N1 position, offers a unique combination of physicochemical properties and synthetic handles that are instrumental in the development of novel therapeutics.

The planar nature of the quinoxaline ring system allows for potential intercalation with biological macromolecules like DNA, while the various positions on the rings can be functionalized to fine-tune biological activity.[1] The introduction of a bromine atom at the C7 position significantly enhances the molecule's lipophilicity and provides a reactive site for sophisticated chemical modifications, such as metal-catalyzed cross-coupling reactions.[1] This enables the construction of diverse compound libraries essential for structure-activity relationship (SAR) studies.[1] Concurrently, the N-methyl group modulates the compound's solubility and electronic properties, which can influence its binding affinity to specific biological targets.[1] This guide provides a comprehensive overview of the physical, chemical, and pharmacological characteristics of this compound, underscoring its pivotal role in contemporary pharmaceutical research.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is critical for its effective application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

Table 1: Compound Identification and Properties

PropertyValueSource(s)
IUPAC Name 7-bromo-1-methylquinoxalin-2(1H)-one[2]
CAS Number 82019-32-7[1][3][4]
Molecular Formula C₉H₇BrN₂O[3][4]
Molecular Weight 239.07 g/mol [1][3][4]
Appearance Light yellow solid (typical for related compounds)Inferred from related compounds
Melting Point Data not available; related compounds melt in the range of 116-118°C[5]
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents.General chemical knowledge
InChI Key NNVQENRTPCMCNA-UHFFFAOYSA-N[1]
SMILES CN1C2=C(C=C(Br)C=C2)N=C1=O[1]

Spectroscopic Characterization:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the vinyl proton on the pyrazinone ring, and the methyl protons. The aromatic protons will appear as a complex multiplet or distinct doublets and doublets of doublets in the downfield region (typically 7.0-8.0 ppm). The vinyl proton at the C3 position will likely be a singlet further downfield, and the N-methyl protons will appear as a sharp singlet in the upfield region (around 3.5-4.0 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon (C2) will be the most downfield signal (around 155-165 ppm). The aromatic and vinyl carbons will resonate in the 110-150 ppm range, with the carbon attached to the bromine atom (C7) showing a characteristic shift. The N-methyl carbon will be the most upfield signal (around 30-35 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the amide group, typically in the region of 1650-1690 cm⁻¹. Other significant peaks will include C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ range, and C-H stretching vibrations for the aromatic and methyl groups around 2900-3100 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom. There will be two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6][7] The molecular ion peaks would be expected at m/z 238 and 240.

Synthesis and Chemical Reactivity

The synthesis of this compound often involves the regioselective bromination of the precursor, 1-methylquinoxalin-2(1H)-one. Controlling the position of bromination is a key challenge due to multiple reactive sites on the quinoxalinone core.[1]

Synthetic Workflow: Regioselective C7-Bromination

A common and effective method for the selective C7-bromination involves a radical pathway.[1] This can be achieved using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), in the presence of a radical initiator.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_end Final Product Start_Mol 1-methylquinoxalin-2(1H)-one Reaction Radical Bromination at 35°C Start_Mol->Reaction Reagents N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN or TBHP) Solvent (e.g., Acetonitrile) Reagents->Reaction Workup Quenching Extraction Reaction->Workup Purification Column Chromatography Workup->Purification End_Mol This compound Purification->End_Mol

Caption: General workflow for the regioselective C7-bromination of 1-methylquinoxalin-2(1H)-one.

Experimental Protocol: Regioselective C7-Bromination

This protocol is a representative example based on established methodologies for similar transformations.[1]

  • Reaction Setup: To a solution of 1-methylquinoxalin-2(1H)-one (1.0 equivalent) in a suitable solvent such as acetonitrile, add N-bromosuccinimide (1.5 equivalents).

  • Initiation: Add a catalytic amount of a radical initiator, for example, tert-butyl hydroperoxide (TBHP).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature, for instance, 35°C, for a period of 3-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Stability

The bromine atom at the C7 position is the primary site of reactivity, making it an excellent handle for further molecular elaboration through various cross-coupling reactions.

  • Palladium-Catalyzed Cross-Coupling: this compound is an ideal substrate for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of derivatives with diverse functionalities. For instance, a Suzuki coupling with an arylboronic acid can introduce a new aryl group at the 7-position, a key step in building more complex bioactive molecules.

  • Stability and Storage: this compound is generally a stable compound under standard laboratory conditions. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 4°C.[3]

Applications in Drug Discovery and Development

The quinoxalinone scaffold is implicated in a multitude of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] this compound serves as a critical intermediate in harnessing this potential.

A Key Intermediate in Pharmaceutical Synthesis

This compound is a known precursor in the synthesis of more complex molecules with therapeutic applications. A notable example is its use in the development of pharmaceuticals like Erdafitinib, a kinase inhibitor.[1] The bromine atom allows for the strategic introduction of other functional groups necessary for the final drug's activity.

Role as a Kinase Inhibitor Scaffold

Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[8] Quinoxalinone derivatives have emerged as potent kinase inhibitors.[8] Specifically, compounds structurally related to this compound have shown inhibitory activity against Pim-1 kinase.[1]

Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and is involved in promoting cell survival and proliferation while inhibiting apoptosis.[9][10] The inhibition of Pim-1 is therefore a promising strategy for cancer therapy.

Pim-1 Signaling Pathway and Point of Intervention

The Pim-1 signaling pathway is often activated by cytokine signaling through the JAK/STAT pathway.[9][11] STAT transcription factors, once activated, move to the nucleus and induce the expression of target genes, including Pim-1. Pim-1 then phosphorylates a range of downstream targets that promote cell cycle progression and inhibit apoptosis. Quinoxalinone-based inhibitors can interfere with this pathway by blocking the ATP-binding site of the Pim-1 kinase, thereby preventing the phosphorylation of its downstream substrates.

Pim1_Pathway cluster_0 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Pim1_Gene Pim-1 Gene Transcription STAT_P->Pim1_Gene Translocates to Nucleus & Binds Promoter Nucleus Nucleus Pim1_Kinase Pim-1 Kinase Pim1_Gene->Pim1_Kinase Translates Downstream Downstream Targets (e.g., Bad, c-Myc) Pim1_Kinase->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Inhibitor 7-Bromo-1-methyl-1H- quinoxalin-2-one (Derivative) Inhibitor->Pim1_Kinase Inhibits

Caption: The JAK/STAT/Pim-1 signaling pathway and the inhibitory action of quinoxalinone-based compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

Table 2: Hazard Information

Hazard TypeStatement
GHS Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This information is based on data for structurally similar compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

This compound is a compound of significant interest and utility in the field of medicinal chemistry. Its well-defined structure, coupled with the strategic placement of reactive and modulating functional groups, makes it an invaluable intermediate for the synthesis of complex molecular architectures. The demonstrated potential of the quinoxalinone scaffold to yield potent kinase inhibitors, particularly against targets like Pim-1, highlights the continued relevance of this compound in the development of next-generation therapeutics for cancer and other diseases. Future research will likely focus on further exploring the synthetic versatility of this compound to create novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

References

Navigating the Solubility Landscape of 7-Bromo-1-methyl-1H-quinoxalin-2-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Preclinical Development

In the realm of medicinal chemistry and drug development, the journey from a promising molecular entity to a viable clinical candidate is fraught with challenges. Among the most critical physicochemical properties governing this transition is aqueous solubility. Poor solubility can severely hamper drug absorption, lead to erratic bioavailability, and complicate formulation development, ultimately causing the failure of otherwise potent compounds.[1][2] This guide focuses on 7-Bromo-1-methyl-1H-quinoxalin-2-one, a heterocyclic compound featuring the quinoxalinone scaffold. This privileged structure is a cornerstone in the synthesis of a wide array of biologically active molecules, including those with anticancer and antimicrobial properties.[3] The strategic placement of a bromine atom and an N-methyl group significantly influences its physicochemical characteristics.

Given the absence of publicly available, quantitative solubility data for this compound, this guide provides a comprehensive framework for researchers and drug development professionals. It will delve into the theoretical underpinnings of its expected solubility, offer detailed, field-proven experimental protocols for its empirical determination, and explore the causal relationships between its structural motifs and solubility behavior.

Physicochemical Profile and Solubility Expectations

Before embarking on experimental determination, a qualitative assessment based on the molecule's structure can provide valuable foresight.

PropertyValue/InformationSource
Molecular Formula C₉H₇BrN₂O[4]
Molecular Weight 239.07 g/mol [4]
CAS Number 82019-32-7[4]

The structure of this compound—a fused aromatic system with a polar lactam group, a lipophilic bromine atom, and an N-methyl group—presents a classic case of competing solubility-influencing factors.

Structural Elements Influencing Solubility:
  • Quinoxalinone Core: This fused heterocyclic system is largely planar and aromatic, contributing to its lipophilicity. The embedded lactam (cyclic amide) group, however, introduces polarity and potential for hydrogen bonding. Quinoxalinone derivatives are often poorly soluble in water.[5]

  • 7-Bromo Substituent: The introduction of a bromine atom generally increases a molecule's lipophilicity and molecular weight, which typically leads to a decrease in aqueous solubility.[6][7] However, it also introduces a potential site for halogen bonding, which can, in specific contexts, influence interactions with polar solvents.

  • 1-Methyl Group: N-methylation of a lactam removes a hydrogen bond donor, which might be expected to decrease aqueous solubility. However, studies on related amide-containing structures have shown that N-methylation can disrupt intermolecular hydrogen bonding that leads to aggregation in the solid state.[8] This disruption can sometimes lead to a counterintuitive increase in solubility.[9][10][11] The overall effect is complex and depends on the interplay between reduced hydrogen bonding capacity and altered crystal lattice energy.[9][12]

Based on these features, this compound is anticipated to be a sparingly soluble compound in aqueous media, with higher solubility in polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

Predictive Approaches to Solubility Assessment

In the absence of experimental data, computational models offer a valuable first pass at estimating solubility. These in silico methods can save significant resources by prioritizing compounds for experimental evaluation.[13]

Computational Methods Overview:
  • Quantitative Structure-Property Relationship (QSPR) Models: These models use mathematical equations to correlate molecular descriptors (e.g., logP, polar surface area, molecular weight) with experimentally determined solubility data from large compound sets.[13][14]

  • Thermodynamic Cycle-Based Methods: These more rigorous methods calculate the free energy of solvation, which can then be used to predict solubility. They involve complex calculations of solid-state (crystal lattice) energy and solvation energy.[15][16]

A logical workflow for assessing the solubility of a novel compound like this compound would involve an initial computational prediction followed by empirical verification.

G cluster_0 Phase 1: In Silico Assessment cluster_1 Phase 2: Experimental Validation A Obtain Molecular Structure of this compound B Calculate Key Molecular Descriptors (e.g., logP, PSA, MW) A->B C Utilize QSPR Models or Thermodynamic Calculations B->C D Generate Predicted Solubility Value (e.g., logS) C->D E Select Appropriate Solubility Assay D->E Inform experimental design & concentration range F Execute Experimental Protocol (Kinetic or Thermodynamic) E->F G Quantify Solute Concentration (HPLC, LC-MS) F->G H Determine Empirical Solubility Value G->H H->D Validate/Refine computational model

Caption: A logical workflow for solubility assessment.

Experimental Determination of Solubility

The gold standard for solubility data is empirical measurement. Two primary types of solubility are relevant in drug discovery: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock into an aqueous buffer. It is a high-throughput method that mimics the conditions of many in vitro biological assays.[1][4][17]

  • Thermodynamic Solubility: Represents the true equilibrium solubility, where an excess of the solid compound is equilibrated with a solvent over an extended period. This value is crucial for understanding oral absorption and for formulation development.[2][18][19]

Protocol 1: Kinetic Solubility Determination via Shake-Flask Method

This protocol is adapted for a high-throughput screening context to quickly categorize compounds.

1. Preparation of Solutions:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.
  • Prepare the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

2. Assay Procedure:

  • In duplicate, add 2 µL of the 10 mM DMSO stock solution to 98 µL of the aqueous buffer in a 96-well microplate. This yields a final concentration of 200 µM with 2% DMSO.
  • Seal the plate and shake vigorously on a plate shaker at room temperature (e.g., 850 rpm) for 2 hours to allow for precipitation.[17]
  • After incubation, separate the undissolved precipitate. This is typically done by centrifugation of the plate followed by collection of the supernatant, or by filtration using a solubility filter plate (e.g., Millipore MultiScreen).[4]

3. Quantification:

  • Prepare a calibration curve by making serial dilutions of the 10 mM DMSO stock solution in a 50:50 acetonitrile:water mixture.
  • Analyze the filtered supernatant from the assay plate and the calibration standards by LC-MS/MS or HPLC-UV.[20]
  • The concentration of the compound in the supernatant is its kinetic solubility under the tested conditions.

A[label="Prepare 10 mM stock in DMSO"]; B[label="Add 2µL stock to 98µL\naqueous buffer (e.g., PBS)"]; C [label="Shake for 2 hours\nat room temperature"]; D [label="Separate precipitate\n(Filtration/Centrifugation)"]; E [label="Analyze supernatant\nvia LC-MS or HPLC-UV"]; F [label="Quantify against\ncalibration curve"];

A -> B -> C -> D -> E -> F; }

Caption: Workflow for Kinetic Solubility Assay.

Protocol 2: Thermodynamic (Equilibrium) Solubility Determination

This method is more resource-intensive but provides the most accurate and relevant solubility value for biopharmaceutical assessment.

1. Sample Preparation:

  • Accurately weigh an excess amount of solid this compound (e.g., 1-2 mg) into a glass vial. The excess solid is crucial to ensure equilibrium with a saturated solution is achieved.[21]
  • Add a precise volume of the desired solvent (e.g., 1 mL of PBS, pH 7.4) to the vial.[18]

2. Equilibration:

  • Seal the vial to prevent solvent evaporation.
  • Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
  • Agitate the suspension for at least 24 hours to ensure equilibrium is reached.[18] The pH of the suspension should be checked at the beginning and end of the experiment to ensure it has not shifted.[21]

3. Sample Processing:

  • After equilibration, allow the suspension to settle.
  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
  • Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining microscopic particles. Adsorption to the filter can be a source of error, especially for hydrophobic compounds.[21]

4. Quantification:

  • Quantify the concentration of the dissolved compound in the clear filtrate using a validated HPLC-UV method against a standard curve.[21]
  • The resulting concentration is the thermodynamic solubility.

Conclusion and Forward Outlook

While specific solubility data for this compound is not readily published, a combination of theoretical assessment and robust experimental protocols provides a clear path to defining this critical parameter. The structural features of the molecule suggest low aqueous solubility, a hypothesis that must be confirmed empirically. The kinetic and thermodynamic solubility assays detailed in this guide represent industry-standard methods to generate reliable data essential for making informed decisions in the drug discovery pipeline. This data will be pivotal for interpreting results from biological screens, guiding medicinal chemistry efforts to modulate solubility, and laying the groundwork for future formulation and preclinical development.

References

Spectroscopic Data for 7-Bromo-1-methyl-1H-quinoxalin-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the spectroscopic data for the versatile chemical building block, 7-Bromo-1-methyl-1H-quinoxalin-2-one (CAS No: 82019-32-7).[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the structural elucidation and quality control of this compound. The quinoxalinone scaffold is a significant pharmacophore, and its derivatives have shown a wide range of biological activities, including anticancer and antimicrobial properties.[1] The strategic placement of a bromine atom and a methyl group on the quinoxalinone core offers opportunities for further chemical modifications, making a thorough understanding of its spectroscopic signature essential.[1]

Molecular Structure and Spectroscopic Workflow

The structural confirmation of this compound, with the molecular formula C₉H₇BrN₂O, relies on a synergistic application of multiple spectroscopic techniques.[3] Each method provides unique insights into the molecular architecture, from the connectivity of atoms to the nature of functional groups.

Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Interpretation Combined Data Analysis NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structural Elucidation of this compound Interpretation->Structure

Caption: A general workflow for the synthesis, purification, and spectroscopic analysis of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the number, environment, and connectivity of hydrogen atoms.

Experimental Protocol

A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Data Presentation

While the specific experimental spectrum for this compound is not publicly available in the searched literature, the following table presents the expected ¹H NMR data based on the analysis of closely related structures and established chemical shift principles.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.70s3HN-CH₃
~ 7.20d1HH-5
~ 7.50dd1HH-6
~ 7.90d1HH-8
~ 8.10s1HH-3

Note: 's' denotes a singlet, 'd' a doublet, and 'dd' a doublet of doublets. Coupling constants (J) for aromatic protons are typically in the range of 7-9 Hz for ortho coupling and 2-3 Hz for meta coupling.

Spectrum Interpretation

The ¹H NMR spectrum is expected to display four distinct signals corresponding to the four types of protons in the molecule.

  • N-Methyl Protons: A singlet peak integrating to three protons is anticipated for the methyl group attached to the nitrogen atom (N-CH₃). Its chemical shift would be around 3.70 ppm.

  • Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, they will exhibit a characteristic splitting pattern. The proton at position 5 (H-5) is expected to be a doublet, coupled to H-6. The proton at H-6 will likely appear as a doublet of doublets, being coupled to both H-5 and H-8. The proton at H-8, adjacent to the bromine atom, is expected to be a doublet coupled to H-6. The electron-withdrawing effect of the bromine atom and the quinoxalinone ring system will influence the precise chemical shifts of these aromatic protons.

  • Vinyl Proton: The proton on the pyrazinone ring (H-3) is expected to appear as a singlet at a downfield chemical shift, likely around 8.10 ppm, due to the influence of the adjacent carbonyl group and nitrogen atoms.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol

The ¹³C NMR spectrum is typically acquired from the same sample prepared for ¹H NMR analysis. A proton-decoupled spectrum is recorded to simplify the spectrum to single lines for each carbon atom. Chemical shifts are reported in ppm relative to TMS.

Data Presentation

The expected ¹³C NMR chemical shifts for this compound are tabulated below, based on data for analogous quinoxalinone structures.

Chemical Shift (δ, ppm)Assignment
~ 30N-CH₃
~ 115C-8
~ 118C-4a
~ 120C-7
~ 128C-6
~ 132C-5
~ 138C-8a
~ 150C-3
~ 155C-2 (C=O)
Spectrum Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

  • Aliphatic Carbon: The methyl carbon (N-CH₃) is expected to resonate at the highest field (lowest ppm value), typically around 30 ppm.

  • Aromatic and Vinylic Carbons: The remaining eight carbons are part of the aromatic and pyrazinone rings and will appear at lower fields. The carbon bearing the bromine atom (C-7) will be influenced by the heavy atom effect. The quaternary carbons (C-4a and C-8a) will also have characteristic chemical shifts.

  • Carbonyl Carbon: The carbonyl carbon (C-2) is the most deshielded carbon and will appear at the lowest field, typically around 155 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

The IR spectrum of solid this compound can be obtained using the potassium bromide (KBr) pellet method. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent pellet. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Data Presentation
Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H stretch
~ 2950-2850WeakAliphatic C-H stretch (N-CH₃)
~ 1680-1660StrongC=O stretch (amide)
~ 1610-1580MediumC=N stretch
~ 1500-1400Medium-StrongAromatic C=C stretch
~ 850-800StrongC-H out-of-plane bend (aromatic)
~ 600-500MediumC-Br stretch
Spectrum Interpretation

The IR spectrum provides key information about the functional groups present in this compound.

  • C-H Stretching: The presence of both aromatic and aliphatic C-H bonds is confirmed by absorption bands just above and below 3000 cm⁻¹, respectively.

  • Carbonyl Group: A strong absorption band in the region of 1680-1660 cm⁻¹ is a clear indication of the amide carbonyl group (C=O) in the quinoxalinone ring.

  • C=N and C=C Stretching: Absorptions in the 1610-1400 cm⁻¹ region correspond to the stretching vibrations of the C=N bond in the pyrazinone ring and the C=C bonds of the aromatic ring.

  • C-Br Stretching: The presence of the bromine atom is indicated by a characteristic absorption in the fingerprint region, typically between 600 and 500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol

The mass spectrum can be obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their m/z ratio and detected.

Data Presentation
m/zRelative Intensity (%)Assignment
238/240High[M]⁺ (Molecular ion)
210/212Moderate[M - CO]⁺
183/185Moderate[M - CO - HCN]⁺
159Moderate[M - Br]⁺
131High[M - Br - CO]⁺
Spectrum Interpretation

The mass spectrum of this compound will provide crucial information for confirming its molecular weight and structure.

  • Molecular Ion Peak: Due to the presence of a bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak ([M]⁺) will appear as a pair of peaks of nearly equal intensity at m/z 238 and 240. This isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule.

  • Fragmentation Pattern: The fragmentation pattern will show characteristic losses of small, stable neutral molecules. A prominent fragmentation pathway is the loss of a carbon monoxide (CO) molecule from the carbonyl group, resulting in a fragment ion at m/z 210/212. Subsequent fragmentation can involve the loss of other neutral species, providing further structural information. The loss of the bromine radical will also be observed, leading to a peak at m/z 159.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon and hydrogen atoms, while IR spectroscopy identifies the key functional groups. Mass spectrometry establishes the molecular weight and the presence of a bromine atom. This detailed spectroscopic analysis is indispensable for ensuring the identity, purity, and quality of this important synthetic intermediate in the fields of medicinal chemistry and materials science.

References

Quinoxalinone Derivatives: A Privileged Scaffold for Diverse Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The quinoxalinone scaffold, a bicyclic system composed of a benzene ring fused to a pyrazinone ring, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for drug discovery and development. This guide provides a comprehensive technical overview of the significant pharmacological properties of quinoxalinone derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral potential. We will delve into the nuanced mechanisms of action, explore structure-activity relationships (SAR), present detailed experimental protocols for their evaluation, and summarize key quantitative data to inform future research and development efforts.

The Quinoxalinone Core: Synthesis and Versatility

Quinoxaline and its derivatives are of great interest due to their wide array of biological activities.[1] The core structure's versatility stems from the ease with which it can be synthesized and modified, allowing for the fine-tuning of its pharmacological properties. The most common and established method for synthesizing the quinoxaline ring is the condensation of an aromatic o-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound.[1][2] This straightforward approach provides a robust foundation for creating diverse libraries of derivatives.

Modern synthetic strategies, including microwave-assisted synthesis and the use of green solvents like PEG-400, have been developed to improve yields, reduce reaction times, and enhance the eco-friendliness of the process.[3][4] This synthetic accessibility is a key factor driving the extensive investigation into the therapeutic potential of this molecular scaffold.

G cluster_reactants Reactants cluster_process Process cluster_product Product A o-Phenylenediamine C Condensation Reaction (e.g., in Acetic Acid) A->C B α-Ketoacid (e.g., Sodium Pyruvate) B->C D Quinoxalinone Derivative C->D Cyclization G RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) P Phosphorylation RTK->P Dimerization & Autophosphorylation Ligand Growth Factor Ligand->RTK Quinoxalinone Quinoxalinone Derivative Quinoxalinone->P Block Inhibition ATP ATP ATP->P Downstream Downstream Signaling (Proliferation, Angiogenesis) P->Downstream

References

The Brominated Quinoxalinone Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery & Development Professionals

Introduction: The Strategic Value of the Quinoxalinone Scaffold and the Impact of Bromination

The quinoxalinone moiety, a bicyclic system comprising a fused benzene and pyrazine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1] Its rigid structure and the presence of nitrogen heteroatoms provide a versatile template for designing ligands that can engage with a multitude of biological targets through various non-covalent interactions.[2] Quinoxalinone derivatives have demonstrated a remarkable breadth of therapeutic potential, exhibiting activities as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[1][3]

The strategic incorporation of bromine atoms onto the quinoxalinone scaffold is a powerful and frequently employed tactic in medicinal chemistry. Bromination serves two primary purposes. Firstly, it can significantly modulate the electronic properties of the molecule, enhancing its binding affinity to target proteins and thereby increasing its biological potency. Secondly, the bromine atom acts as a versatile synthetic handle, enabling further molecular diversification through a variety of cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of brominated quinoxalinones, offering insights for researchers and drug development professionals engaged in the pursuit of novel therapeutics.

Synthetic Strategies for Brominated Quinoxalinones

The synthesis of brominated quinoxalinones can be approached in two primary ways: by constructing the quinoxalinone ring system from brominated precursors or by direct bromination of a pre-formed quinoxalinone core. The choice of strategy is often dictated by the desired regioselectivity and the availability of starting materials.

Synthesis from Brominated Precursors

A common and effective method for constructing the quinoxalinone core involves the condensation of a brominated o-phenylenediamine with an α-ketoester or a related dicarbonyl compound. This approach offers excellent control over the position of the bromine substituent on the benzene ring.

Experimental Protocol: Synthesis of 7-benzoyl-1H-quinoxalin-2-one (a brominated precursor analog)

The following protocol, adapted from a procedure for synthesizing substituted quinoxalin-2-ones, illustrates the general principles of this approach.[4]

Materials:

  • 4-benzoyl-1,2-diaminobenzene (or a suitable brominated o-phenylenediamine)

  • Ethyl bromoacetate

  • Triethylamine

  • Acetonitrile

Procedure:

  • To a solution of the substituted o-phenylenediamine (10 mmol) in acetonitrile (30 ml), add triethylamine (4 ml).

  • Stir the mixture at room temperature for 1 hour.

  • Add ethyl bromoacetate (22 mmol) to the reaction mixture.

  • Heat the mixture under reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, remove the solvent under vacuum.

  • To the residue, add water and filter the resulting solid.

  • Wash the solid with water, dry it, and crystallize from ethanol to obtain the desired quinoxalin-2-one.

Workflow for Synthesis from Brominated Precursors

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A Brominated o-phenylenediamine C Dissolve in Acetonitrile Add Triethylamine A->C B Ethyl bromoacetate B->C D Heat under Reflux (3h) C->D Condensation E Solvent Removal D->E F Aqueous Work-up & Filtration E->F G Crystallization F->G H Brominated Quinoxalin-2-one G->H Final Product EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Brominated Quinoxalinone Inhibitor->EGFR Inhibition EGF EGF EGF->EGFR Ligand Binding VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Gene Transcription (Angiogenesis, Proliferation) ERK->Angiogenesis Inhibitor Brominated Quinoxalinone Inhibitor->VEGFR Inhibition VEGF VEGF VEGF->VEGFR Ligand Binding JAKSTAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Transcription Gene Transcription (Inflammation, Proliferation) STAT_dimer->Transcription Inhibitor Brominated Quinoxalinone Inhibitor->JAK Inhibition Cytokine Cytokine Cytokine->Receptor ROS_Mechanism cluster_bacterium Bacterial Cell Quinoxalinone Brominated Quinoxalinone ROS Reactive Oxygen Species (ROS) Quinoxalinone->ROS Induces Generation DNA DNA ROS->DNA Damage Proteins Proteins ROS->Proteins Damage Lipids Lipids ROS->Lipids Damage CellDeath Cell Death DNA->CellDeath Proteins->CellDeath Lipids->CellDeath

References

The Quinoxalinone Scaffold: A Privileged Architecture in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of a Versatile Heterocycle

The quinoxalinone core, a fused bicyclic system comprising a benzene ring and a pyrazin-2(1H)-one ring, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with the presence of hydrogen bond donors and acceptors, provides an ideal framework for designing molecules that can interact with a wide array of biological targets with high affinity and specificity. This guide, intended for drug discovery and development professionals, offers a deep dive into the multifaceted world of the quinoxalinone scaffold, from its synthetic intricacies to its diverse pharmacological applications and future potential. We will explore the causality behind experimental choices, providing not just the "what" but the "why" to empower researchers in their quest for novel therapeutics.

I. Synthetic Strategies: Building the Quinoxalinone Core

The accessibility and derivatization potential of a scaffold are paramount to its utility in drug discovery. The quinoxalinone core benefits from a variety of synthetic routes, ranging from classical condensations to modern catalytic methodologies.

Classical Synthesis: The Condensation Cornerstone

The most fundamental and widely employed method for constructing the quinoxalinone scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its equivalent. This reaction is typically acid-catalyzed and proceeds through a cyclization-condensation sequence.

Experimental Protocol: Classical Synthesis of a 3-Aryl-quinoxalin-2(1H)-one

  • Reaction Setup: To a solution of o-phenylenediamine (1 mmol) in glacial acetic acid (10 mL), add the desired α-keto acid (e.g., phenylglyoxylic acid, 1.1 mmol).

  • Reaction Conditions: Heat the mixture to reflux (approximately 118°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, which typically results in the precipitation of the product. Pour the mixture into ice-cold water to facilitate further precipitation. Filter the solid, wash with cold water, and then a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure 3-aryl-quinoxalin-2(1H)-one.

Causality Behind Choices: Glacial acetic acid serves as both the solvent and the acid catalyst, promoting the initial nucleophilic attack of the amine on the ketone and facilitating the subsequent dehydration and cyclization steps. The use of a slight excess of the α-keto acid ensures the complete consumption of the more valuable o-phenylenediamine. Precipitation upon cooling and pouring into water is a straightforward and efficient initial purification step for many quinoxalinone derivatives, which often have limited aqueous solubility.

Modern and Green Synthetic Approaches

In recent years, a significant focus has been placed on developing more efficient, sustainable, and environmentally benign methods for quinoxalinone synthesis. These approaches often utilize advanced catalytic systems and greener reaction media.[1][2]

Catalytic Methods: A variety of catalysts have been explored to improve yields and reaction times, including Lewis acids and heterogeneous catalysts.[3] For instance, silica nanoparticles have been shown to be effective in catalyzing the condensation of 1,2-diamines with 1,2-diketones under solvent-free conditions, offering high yields and short reaction times.[4]

Green Chemistry Approaches: The principles of green chemistry have been successfully applied to quinoxalinone synthesis.[1][2] This includes the use of environmentally friendly solvents like water or ethanol, and energy-efficient techniques such as microwave or ultrasonic irradiation.[2] For example, the use of waste orange peel extract to synthesize copper oxide nanoparticles (CuONPs) as a recyclable catalyst for quinoxalinone formation represents a novel and sustainable approach.[5]

Below is a diagram illustrating the general synthetic workflow for quinoxalinone derivatives, from starting materials to the final product.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product o_phenylenediamine o-Phenylenediamine condensation Condensation Reaction o_phenylenediamine->condensation dicarbonyl 1,2-Dicarbonyl Compound (or equivalent) dicarbonyl->condensation quinoxalinone Quinoxalinone Core condensation->quinoxalinone

Caption: General workflow for the synthesis of the quinoxalinone core.

II. Pharmacological Activities and Structure-Activity Relationships (SAR)

The quinoxalinone scaffold is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities.[6] This section will delve into the key therapeutic areas where quinoxalinones have shown significant promise, with a focus on their anticancer and antimicrobial properties.

Anticancer Activity: A Multi-pronged Attack

Quinoxalinone derivatives have emerged as a significant class of anticancer agents, with numerous studies demonstrating their potent activity against a wide range of cancer cell lines.[7][8] Their mechanisms of action are diverse and often involve the targeting of key cellular pathways implicated in cancer progression.[9]

Mechanisms of Action:

  • Kinase Inhibition: A prominent mechanism of action for many quinoxalinone-based anticancer agents is the inhibition of protein kinases.[10][11] These compounds can act as ATP-competitive inhibitors, targeting crucial kinases involved in cell signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][9] For example, certain quinoxalinone derivatives have shown potent inhibitory activity against the drug-resistant EGFR (L858R/T790M/C797S) triple mutant in non-small cell lung cancer.[1][2]

  • Topoisomerase II Inhibition: Some quinoxalinone derivatives function as topoisomerase II inhibitors.[12][13] They stabilize the covalent complex between the enzyme and DNA, leading to the accumulation of double-strand breaks and ultimately inducing apoptosis in cancer cells.[9]

  • Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treatment with quinoxalinone anticancer agents is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at specific checkpoints, often the G2/M phase.[4][7][9]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

The anticancer potency of quinoxalinone derivatives is highly dependent on the nature and position of substituents on the scaffold.[7][9][14]

  • Substitutions at C2 and C3: The substituents at the 2 and 3 positions of the quinoxalinone ring are critical determinants of cytotoxic activity.[11] For instance, the introduction of aryl or heteroaryl groups can significantly influence potency.

  • Influence of Functional Groups: The presence of electron-donating or electron-withdrawing groups on the aromatic rings can modulate activity. For example, some studies have shown that electron-donating groups on an aromatic ring attached to the quinoxalinone system can increase activity, while electron-withdrawing groups may decrease it.[7]

  • Hybrid Molecules: The fusion of the quinoxalinone scaffold with other pharmacophores, such as coumarin or imidazole, has been a successful strategy to enhance anticancer activity.[15]

The following table summarizes the in vitro anticancer activity of selected quinoxalinone derivatives against various human cancer cell lines.

Compound IDR1 SubstituentR2 SubstituentCancer Cell LineIC50 (µM)Reference
8 Benzoxazole-MGC-8031.49 ± 0.18[15]
19 1,3-diphenylurea-MGC-8039.0[15]
24 Substituted imidazoleo,o-dimethoxyphenylA375 (Melanoma)0.003[15]
CPD4 --H1975 (NSCLC)3.47[2]
CPD15 --H1975 (NSCLC)79.43[2]
Antimicrobial Activity: A New Frontier in Combating Resistance

With the rise of antimicrobial resistance, there is an urgent need for novel therapeutic agents. The quinoxalinone scaffold has demonstrated significant potential in this area, with derivatives exhibiting activity against a range of bacteria, fungi, and viruses.[16]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

The antimicrobial activity of quinoxalinone derivatives is also heavily influenced by their substitution patterns. A systematic review of the literature from 2015 to 2024 has highlighted key structural features that contribute to antimicrobial efficacy, providing a roadmap for the design of new and more potent agents.[16]

III. Experimental Protocols for Efficacy and Mechanistic Evaluation

To rigorously assess the therapeutic potential of novel quinoxalinone derivatives, a suite of well-defined experimental protocols is essential. This section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Anticancer Activity Evaluation

3.1.1 Cell Viability Assessment: MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[9][17]

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

    • Compound Treatment: Treat the cells with various concentrations of the quinoxalinone derivatives and incubate for 48-72 hours.[9]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[9]

    • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

3.1.2 Apoptosis Detection: Annexin V-FITC/PI Assay

This flow cytometry-based assay is used to distinguish between live, apoptotic, and necrotic cells.[9][17]

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with the quinoxalinone derivatives for the desired time.[9]

    • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[9]

    • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.[9]

    • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Live cells are negative for both Annexin V-FITC and PI; early apoptotic cells are positive for Annexin V-FITC and negative for PI; late apoptotic/necrotic cells are positive for both.[9]

3.1.3 Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[9][17]

  • Procedure:

    • Cell Treatment and Harvesting: Treat cells as for the apoptosis assay and harvest.

    • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.[9]

    • Staining: Wash the cells with PBS and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.[9]

    • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.[9]

Below is a diagram illustrating the workflow for evaluating the anticancer activity of quinoxalinone derivatives.

G cluster_start Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Quinoxalinone Derivative cell_viability Cell Viability Assay (MTT) synthesis->cell_viability apoptosis Apoptosis Assay (Annexin V/PI) synthesis->apoptosis cell_cycle Cell Cycle Analysis synthesis->cell_cycle kinase_assay Kinase Inhibition Assay cell_viability->kinase_assay topoisomerase_assay Topoisomerase II Assay cell_viability->topoisomerase_assay

Caption: Workflow for the in vitro evaluation of quinoxalinone derivatives.

In Vitro Kinase Inhibition Assay

To confirm the direct inhibitory effect of quinoxalinone derivatives on specific kinases, a biochemical assay is necessary.

  • Protocol Outline:

    • Reaction Setup: In a microplate, combine the purified kinase enzyme, a specific substrate (often a peptide), and ATP.

    • Inhibitor Addition: Add the quinoxalinone derivative at various concentrations.

    • Reaction Initiation and Incubation: Initiate the reaction by adding a final component (e.g., ATP) and incubate at the optimal temperature for the enzyme.

    • Detection: Quantify the kinase activity, typically by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.

    • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Topoisomerase II Inhibition Assay

The ability of quinoxalinone derivatives to inhibit topoisomerase II can be assessed using a DNA relaxation or cleavage assay.

  • Protocol Outline (kDNA Relaxation Assay):

    • Reaction Mixture: Prepare a reaction mixture containing purified human topoisomerase II, supercoiled plasmid DNA (e.g., pBR322), and assay buffer.

    • Inhibitor Addition: Add the quinoxalinone derivative at various concentrations.

    • Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C.

    • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

    • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

    • Visualization and Analysis: Stain the gel with a DNA intercalating agent (e.g., ethidium bromide) and visualize under UV light. Inhibition of topoisomerase II activity will result in a decrease in the amount of relaxed DNA compared to the control.

IV. Challenges and Future Perspectives

Despite the significant promise of the quinoxalinone scaffold, several challenges remain in the development of clinically successful drugs.

Challenges:

  • Solubility: Many quinoxalinone derivatives exhibit poor aqueous solubility, which can hinder their bioavailability and formulation development.[18][19] Strategies such as the use of co-solvents, cyclodextrin complexation, and solid dispersions are being explored to address this issue.[18]

  • Drug Resistance: As with many targeted therapies, the development of drug resistance is a significant concern.[20] This can occur through mutations in the target protein or the activation of bypass signaling pathways.[20]

  • Clinical Translation: While numerous quinoxalinone derivatives have shown promising preclinical activity, their successful translation to the clinic remains a hurdle. For example, the antineoplastic topoisomerase II inhibitor XK469 has undergone clinical trials, but further development is needed.[5][21]

Future Directions:

  • Next-Generation Derivatives: The design and synthesis of next-generation quinoxalinone derivatives with improved potency, selectivity, and pharmacokinetic properties is an active area of research.[14][22] This includes the exploration of novel substitution patterns and the development of hybrid molecules.

  • Emerging Targets: The versatility of the quinoxalinone scaffold makes it an attractive platform for targeting emerging therapeutic targets beyond cancer and infectious diseases, including those involved in neurodegenerative and inflammatory disorders.[8]

  • Combination Therapies: The combination of quinoxalinone-based drugs with other therapeutic agents is a promising strategy to enhance efficacy and overcome drug resistance.[10]

V. Conclusion

The quinoxalinone scaffold has proven to be a remarkably fruitful source of novel drug candidates with a wide range of therapeutic applications. Its synthetic accessibility and the rich structure-activity relationship data that have been generated provide a solid foundation for the rational design of new and improved derivatives. By addressing the challenges of solubility and drug resistance, and by continuing to explore novel therapeutic targets, the quinoxalinone scaffold is poised to make a lasting impact on the future of medicine. This guide has provided a comprehensive overview of the key technical aspects of quinoxalinone drug discovery, with the aim of empowering researchers to unlock the full potential of this privileged heterocyclic system.

VI. References

  • Benchchem. Application Notes and Protocols for Evaluating the Anticancer Activity of Quinoxaline Derivatives. Available from: --INVALID-LINK--

  • Benchchem. A Comparative Guide to Quinoxalinone Derivatives in Anticancer Applications. Available from: --INVALID-LINK--

  • Pratama, M. R. F., et al. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Molecules, 27(24), 8893.

  • El-Damasy, A. K., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175.

  • El-Damasy, A. K., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed, 24(6), 1175.

  • Benchchem. Technical Support Center: Overcoming Resistance to Quinoxaline-Based Drugs in Cancer Cells. Available from: --INVALID-LINK--

  • Pratama, M. R. F., et al. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Molecules, 27(24), 8893.

  • Abdel-Ghani, T. M., et al. (2023). Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. Chemistry & Biodiversity, 20(11), e202301131.

  • El-Sayed, M. A.-A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3299.

  • S. N. de S. Macêdo, et al. (2020). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 35(8), e202000804.

  • Eissa, I. H., et al. (2018). Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 18(2), 195-209.

  • Vicente, E., et al. (2014). Quinoxalines Potential to Target Pathologies. Current Topics in Medicinal Chemistry, 14(22), 2548-2563.

  • Ammar, Y. A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Arabian Journal of Chemistry, 15(1), 103497.

  • Bioengineer.org. (2023). Current Trends in Kinase Inhibitors: Focus on Quinoxaline. Available from: --INVALID-LINK--

  • Abouzid, K. A. M., et al. (2014). Quinoxaline Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Current Pharmaceutical Design, 20(14), 2296-2311.

  • Wang, Y., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules, 27(22), 7949.

  • Undevia, S. D., et al. (2008). A phase I and pharmacokinetic study of the quinoxaline antitumour Agent R(+)XK469 in patients with advanced solid tumours. European Journal of Cancer, 44(12), 1673-1681.

  • Shi, L., et al. (2018). Quinoxalinone as a Privileged Platform in Drug Development. Mini-Reviews in Medicinal Chemistry, 18(5), 392-413.

  • El-Faham, A., et al. (2020). Present status of quinoxaline motifs: Excellent pathfinders in therapeutic medicine. Bioorganic Chemistry, 104, 104231.

  • Taylor & Francis. Quinoxaline – Knowledge and References. Available from: --INVALID-LINK--

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(1), 212.

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: --INVALID-LINK--

  • Youssef, A. S. A., et al. (2021). New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations. New Journal of Chemistry, 45(33), 15093-15108.

  • Eissa, I. H., et al. (2018). Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Bentham Science Publishers.

  • El-Naggar, A. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7604.

  • Ajani, O. O., et al. (2019). Chemistry and pharmacological diversity of quinoxaline motifs as anticancer agents. Drug Design, Development and Therapy, 13, 3237-3277.

  • Płazińska, A., & Płaziński, W. (2021). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. International Journal of Molecular Sciences, 22(16), 8758.

  • Lagorce, D., et al. (2017). Open access in silico tools to predict the ADMET profiling of drug candidates. Current Pharmaceutical Design, 23(16), 2346-2358.

  • Shaji, J., & Jain, V. (2010). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. International Journal of Pharmaceutical Investigation, 1(4), 178-184.

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Critical Reviews in Therapeutic Drug Carrier Systems, 23(1), 1-50.

  • Bonilla-Ramirez, L., et al. (2018). Examples for drugs containing quinoxaline moiety. ResearchGate.

  • Youssef, A. S. A., et al. (2021). New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: Design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations. ResearchGate.

  • Li, X., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 111, 117865.

  • Al-Warhi, T., et al. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. RSC Advances, 13(48), 33695-33709.

  • TopoGEN, Inc. Topoisomerase-II-Drug Screening-Kit-kDNA-Based-Protocol. Available from: --INVALID-LINK--

  • Wirth, M., et al. (2011). Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. Methods in Molecular Biology, 717, 177-190.

  • ResearchGate. Heterocyclic substituted quinoxaline derivatives as topoisomerase II inhibitors. Available from: --INVALID-LINK--

  • Benchchem. Application Notes and Protocols for Quinoxaline Derivatives in Enzyme Inhibitor Screening. Available from: --INVALID-LINK--

References

Methodological & Application

Experimental protocol for the synthesis of 7-Bromo-1-methyl-1H-quinoxalin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Laboratory Synthesis of 7-Bromo-1-methyl-1H-quinoxalin-2-one

Abstract

This comprehensive guide provides a detailed experimental protocol for the synthesis of this compound, a key heterocyclic building block in medicinal chemistry. The quinoxalinone scaffold is a privileged structure in pharmacology, known to impart a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The strategic placement of a bromine atom at the 7-position offers a valuable handle for further molecular elaboration through cross-coupling reactions, while the N-methyl group modulates the compound's physicochemical properties[1]. This document outlines a reliable two-step synthetic sequence commencing with the commercially available 4-bromo-2-nitroaniline, followed by a robust reductive cyclization to yield the target compound. The protocol is designed for researchers in organic synthesis and drug development, with a focus on explaining the rationale behind procedural steps, ensuring safety, and providing methods for characterization.

Introduction to Synthetic Strategy

The synthesis of quinoxalin-2-ones can be approached through several pathways. A common and effective strategy involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound[2][3]. An elegant variation of this method, which we will employ here, is the in situ generation of the o-phenylenediamine intermediate from an o-nitroaniline precursor via reductive cyclization. This approach is advantageous as it often utilizes stable, readily available starting materials and proceeds under mild conditions.

Our selected pathway involves two primary transformations:

  • N-methylation: The synthesis begins with the selective methylation of the amino group of 4-bromo-2-nitroaniline. This step is crucial for installing the required methyl group at the N1 position of the final quinoxalinone ring.

  • Reductive Cyclization: The resulting N-methylated intermediate undergoes a one-pot reduction of the nitro group to an amine, which then immediately cyclizes with glyoxylic acid. Sodium dithionite (Na₂S₂O₄) is an effective and widely used reducing agent for this transformation, converting the nitro group to the corresponding amine under aqueous conditions. The newly formed diamine intermediate is highly reactive and condenses with the α-keto acid to form the heterocyclic ring system[4][5].

This domino reaction sequence is efficient, avoids the isolation of potentially unstable diamine intermediates, and is a well-established method for constructing the quinoxalinone core[2].

Reaction Scheme and Mechanism

Overall Reaction:

Image depicting the two-step synthesis from 4-bromo-2-nitroaniline to this compound.

Plausible Mechanism for Reductive Cyclization:

The reaction proceeds via a tandem reduction-condensation-cyclization sequence. First, sodium dithionite reduces the nitro group of 4-bromo-N-methyl-2-nitroaniline (II) to form the reactive o-phenylenediamine intermediate (III). This intermediate then undergoes nucleophilic attack on the aldehyde carbonyl of glyoxylic acid, forming a carbinolamine, which dehydrates to an imine (Schiff base). A subsequent intramolecular cyclization via attack of the second amino group onto the carboxylic acid moiety, followed by dehydration, yields the final aromatic quinoxalinone product (IV).

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Weight ( g/mol )QuantityNotes
4-Bromo-2-nitroaniline875-51-4217.0210.85 g (50 mmol)Irritant.[6]
Iodomethane (Methyl Iodide)74-88-4141.944.7 mL (75 mmol)Toxic, carcinogen. Handle in fume hood.
Potassium Carbonate (K₂CO₃)584-08-7138.2110.35 g (75 mmol)Anhydrous.
Acetone67-64-158.08250 mLSolvent, flammable.
Glyoxylic Acid Monohydrate563-96-292.065.52 g (60 mmol)
Sodium Dithionite (Na₂S₂O₄)7775-14-6174.1120.89 g (120 mmol)Self-heating, harmful.[7]
Dioxane123-91-188.11200 mLSolvent.
Water (H₂O)7732-18-518.02200 mLDeionized.
Ethyl Acetate141-78-688.11As neededFor extraction and chromatography.
Hexanes110-54-386.18As neededFor chromatography.
Saturated NaCl solution (brine)N/AN/AAs neededFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededFor drying.
Equipment
  • 500 mL and 1 L round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Separatory funnel (500 mL)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.

Detailed Experimental Protocol

Step 1: Synthesis of 4-bromo-N-methyl-2-nitroaniline (II)
  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-nitroaniline (10.85 g, 50 mmol) and anhydrous potassium carbonate (10.35 g, 75 mmol).

  • Solvent Addition: Add 250 mL of acetone to the flask.

  • Methylation: While stirring vigorously, add iodomethane (4.7 mL, 75 mmol) dropwise to the suspension at room temperature.

    • Rationale: Potassium carbonate acts as a base to deprotonate the aniline, generating an anion that serves as the nucleophile. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction. An excess of the base and alkylating agent is used to drive the reaction to completion.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can often be used directly in the next step. If necessary, purify by recrystallization from ethanol or by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-methylated product as a solid.

Step 2: Synthesis of this compound (IV)
  • Setup: In a 1 L round-bottom flask, dissolve the crude 4-bromo-N-methyl-2-nitroaniline (from Step 1, approx. 50 mmol) in 200 mL of dioxane.

  • Addition of Reagents: Add a solution of glyoxylic acid monohydrate (5.52 g, 60 mmol) in 100 mL of water to the flask. Stir the mixture to ensure homogeneity.

  • Reduction and Cyclization: Prepare a solution of sodium dithionite (20.89 g, 120 mmol) in 100 mL of water. Add this solution dropwise to the reaction mixture over 30 minutes at room temperature. The reaction is exothermic and may require occasional cooling with a water bath to maintain a temperature below 40°C.

    • Rationale: Sodium dithionite is a powerful reducing agent in aqueous media. It reduces the nitro group to an amine. The reaction is performed as a one-pot synthesis where the resulting diamine immediately reacts with the co-reactant, glyoxylic acid, preventing potential side reactions or degradation of the diamine.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and stir for 2-3 hours. A precipitate of the product should form.

  • Isolation: Cool the mixture in an ice bath for 1 hour. Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold water (2 x 50 mL) and cold ethanol (2 x 30 mL) to remove impurities.

  • Drying: Dry the solid product under vacuum to obtain this compound. A typical yield is in the range of 70-85% for this step.

Purification and Characterization

  • Purification: The crude product obtained from filtration is often of high purity. If further purification is required, it can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

  • Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques:

    • ¹H NMR: To confirm the proton environments of the structure.

    • ¹³C NMR: To confirm the carbon skeleton.

    • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ for C₉H₇BrN₂O ≈ 240.98).

    • Melting Point: To assess purity.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Iodomethane: Is toxic, a suspected carcinogen, and a volatile liquid. Handle with extreme care in a fume hood and avoid inhalation or skin contact.

  • Sodium Dithionite: Is a spontaneously combustible solid (self-heating) and is harmful if swallowed[7][8]. It must be stored in a cool, dry place away from combustible materials, acids, and sources of ignition[7][9][10]. Do not allow contact with water during storage[10]. In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal[7][11].

  • 4-Bromo-2-nitroaniline: Causes skin and serious eye irritation[6]. Avoid contact with skin and eyes.

Synthetic Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Reductive Cyclization s1_start 1. Combine 4-bromo-2-nitroaniline, K₂CO₃ in Acetone s1_reagent 2. Add Iodomethane s1_start->s1_reagent s1_react 3. Reflux for 4-6 hours s1_reagent->s1_react s1_workup 4. Filter and Concentrate s1_react->s1_workup s1_product Intermediate (II): 4-bromo-N-methyl-2-nitroaniline s1_workup->s1_product s2_start 5. Dissolve Intermediate (II) and Glyoxylic Acid s1_product->s2_start Use directly in next step s2_reagent 6. Add aq. Sodium Dithionite s2_start->s2_reagent s2_react 7. Heat at 80-90°C for 2-3 hours s2_reagent->s2_react s2_isolate 8. Cool, Filter, and Wash Solid s2_react->s2_isolate s2_product Final Product (IV): This compound s2_isolate->s2_product

Caption: Workflow for the two-step synthesis of the target compound.

References

Application Notes & Protocols: A Strategic Guide to the In Vitro Evaluation of 7-Bromo-1-methyl-1H-quinoxalin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro characterization of 7-Bromo-1-methyl-1H-quinoxalin-2-one. The quinoxalinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. This compound is a key synthetic intermediate for developing more complex pharmaceutical agents[1]. Given the therapeutic potential of this chemical class, a systematic and robust in vitro evaluation is paramount. This guide presents a tiered experimental strategy, beginning with foundational cytotoxicity screening and progressing to specific, mechanism-of-action assays targeting kinases, phosphodiesterases, and neuronal pathways. Each protocol is designed to be a self-validating system, with detailed explanations of the underlying principles to empower researchers to generate reliable and interpretable data.

Introduction: The Pharmacological Promise of a Privileged Scaffold

The quinoxalinone core is a recurring motif in compounds with significant biological activity[3][4]. Its planar structure and capacity for functionalization allow it to interact with a variety of biological targets, from DNA intercalation to specific enzyme inhibition[1]. The subject of this guide, this compound, incorporates strategic chemical features: an N-methyl group to modulate physicochemical properties and a bromine atom at the 7-position, which enhances lipophilicity and serves as a handle for further synthetic diversification[1].

Derivatives of this scaffold have shown promise as potent kinase inhibitors (e.g., Pim-1, ASK1) and inducers of apoptosis in cancer cell lines[1][5]. This precedent logically directs our initial investigations toward oncology. Furthermore, the broader class of nitrogen-containing heterocycles is rich with modulators of key signaling enzymes like phosphodiesterases (PDEs) and receptors in the central nervous system, such as AMPA receptors.

This guide outlines a logical, multi-pronged approach to elucidating the bioactivity profile of this compound. The proposed workflow is designed to efficiently progress from broad phenotypic screening to specific target engagement and mechanistic validation.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Profile Refinement Cytotoxicity Cytotoxicity & Viability Assays (MTT & LDH) CellPanel Screen against a panel of cancer cell lines (e.g., MCF-7, HCT-116, A549) Cytotoxicity->CellPanel Determine IC50 Kinase Kinase Inhibition Assay (e.g., ADP-Glo™) CellPanel->Kinase If cytotoxic PDE Phosphodiesterase (PDE) Assay (Fluorescence Polarization) CellPanel->PDE Hypothesis-driven Neuro Neuroprotection Assay (Toxin-induced cell death) CellPanel->Neuro Hypothesis-driven Selectivity Kinase Selectivity Profiling Kinase->Selectivity Validate primary hits Mechanism Downstream Cellular Assays (e.g., Apoptosis, ROS) Selectivity->Mechanism

Figure 1: Recommended In Vitro Screening Cascade. (Within 100 characters)

Part 1: Foundational Assays — Assessing General Cytotoxicity

The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. These assays provide a fundamental measure of biological activity and establish the concentration range for subsequent, more complex mechanistic studies.[6][7][8] We present two complementary protocols that measure different aspects of cell health: metabolic activity and plasma membrane integrity.

Protocol 1: MTT Assay for Cellular Metabolic Activity

The MTT assay is a colorimetric method for assessing cell viability. It measures the activity of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][9] The amount of formazan produced is proportional to the number of metabolically active, living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast, HCT-116 for colon) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution series in culture medium to create working solutions (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Purple formazan crystals will become visible within the cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8][10] It is a reliable marker for necrosis or late-stage apoptosis where cell membrane integrity is compromised.[7]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol. It is often efficient to run this assay in parallel with the MTT assay using a duplicate plate.

  • Sample Collection: After the 48-72 hour incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to a commercial kit's instructions (e.g., CyQUANT™ Cytotoxicity Assay). Typically, this involves mixing a substrate with a diaphorase/NAD⁺ solution. Add 50 µL of this reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit. This will typically change the color of the solution.

  • Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Analysis: Subtract the reference absorbance from the 490 nm reading. Calculate cytotoxicity as a percentage relative to a maximum LDH release control (cells lysed with a detergent) and subtract the background from a no-cell control.

Cell LineTissue of OriginDoubling Time (Approx.)Recommended Seeding Density (cells/well)Predicted IC₅₀ Range (µM)
MCF-7 Breast Adenocarcinoma38 hours8,000Hypothetical Data
HCT-116 Colon Carcinoma18 hours5,000Hypothetical Data
A549 Lung Carcinoma22 hours6,000Hypothetical Data
SH-SY5Y Neuroblastoma48 hours10,000Hypothetical Data

Part 2: Mechanistic Assays — Unveiling the Mode of Action

Once the cytotoxic potential is established, the next logical step is to investigate the compound's specific molecular target(s). Based on the quinoxalinone scaffold, kinase and phosphodiesterase inhibition are primary hypotheses.

Section 2.1: Kinase Inhibition Assays

Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[11][12] Luminescence-based assays that quantify ATP consumption are highly sensitive and amenable to high-throughput screening.[13]

G cluster_0 Kinase Reaction cluster_1 Detection Reaction Kinase Kinase ADP ADP ATP ATP ATP->ADP Phosphorylation Substrate Substrate Phos_Sub Phos_Sub Substrate->Phos_Sub Phosphorylation Inhibitor 7-Bromo-1-methyl- 1H-quinoxalin-2-one Inhibitor->Kinase Binds to kinase Light Luminescent Signal ADP->Light Converts ADP to ATP, generates light Reagent Detection Reagent

Figure 2: Principle of a Luminescence-Based Kinase Assay. (Within 100 characters)
Protocol 3: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™ Model)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The remaining ATP is depleted, and then the ADP is converted back into ATP, which drives a luciferase reaction to produce a light signal directly proportional to kinase activity.[11]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.

  • Assay Plate Setup: In a 384-well white plate, add 2.5 µL of the diluted compound or DMSO control to the appropriate wells.

  • Kinase Addition: Prepare a solution of the kinase of interest (e.g., ASK1, Pim-1) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). Add 2.5 µL of the kinase solution to each well.

  • Pre-incubation: Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a mixture of the kinase substrate peptide and ATP in assay buffer. Add 5 µL of this mixture to each well to start the reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Kinase TargetCompound IC₅₀ (nM)Staurosporine IC₅₀ (nM) (Control)
ASK1 Hypothetical Data35
Pim-1 Hypothetical Data50
CDK2 Hypothetical Data40
VEGFR2 Hypothetical Data25
Section 2.2: Phosphodiesterase (PDE) Inhibition Assays

PDEs are enzymes that regulate intracellular levels of cyclic nucleotides (cAMP and cGMP), making them important drug targets. Fluorescence Polarization (FP) is a common assay format for screening PDE inhibitors.[14][15]

Protocol 4: Fluorescence Polarization (FP)-Based PDE Assay

The assay principle is based on the competition between a fluorescently labeled cyclic nucleotide and the test inhibitor for the active site of the PDE enzyme. When the enzyme cleaves the fluorescent substrate, the resulting monophosphate is captured by a binding agent, leading to a high FP signal. An inhibitor prevents this cleavage, resulting in a low FP signal.[14]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in PDE Assay Buffer.

  • Assay Plate Setup: In a black, low-volume 384-well plate, add 5 µL of each compound dilution. Include positive controls (no inhibitor) and negative controls (known potent inhibitor like IBMX).

  • Enzyme Addition: Add 5 µL of diluted PDE enzyme solution (e.g., PDE4D, PDE5A) to each well. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of a fluorescently labeled substrate (e.g., FAM-cAMP) to all wells.

  • Enzymatic Reaction: Incubate at room temperature for 60 minutes. Optimize this time based on enzyme activity.

  • Reaction Termination: Stop the reaction by adding 10 µL of a binding agent solution. Incubate for 30 minutes to allow for binding.

  • Data Acquisition: Measure fluorescence polarization on a plate reader equipped with appropriate filters.

  • Analysis: Convert FP values to percent inhibition and plot against inhibitor concentration to determine the IC₅₀.

Section 2.3: Neuroprotection and Neuronal Activity Assays

Given the potential for neurological applications, assessing the compound's ability to protect neurons from common stressors is a valuable screening step.[16][17][18]

Protocol 5: In Vitro Neuroprotection Assay

This protocol uses a neuronal cell line to assess if the compound can prevent cell death induced by a neurotoxic stimulus like hydrogen peroxide (H₂O₂) or glutamate.[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with varying concentrations of the test compound (e.g., 0.1 µM to 100 µM) for 24 hours.

  • Induction of Neurotoxicity: Introduce a neurotoxic agent such as H₂O₂ (100 µM) or glutamate (10 mM) for an additional 24 hours.[9] Include a vehicle control (no toxin) and a toxin-only group.

  • Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 1.

  • Analysis: Calculate the percentage of neuroprotection by comparing the viability of compound-treated, toxin-exposed cells to the viability of cells exposed to the toxin alone.

Conclusion

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of this compound. By systematically progressing from broad cytotoxicity screening to targeted mechanistic assays, researchers can efficiently build a comprehensive biological activity profile for this promising compound. The data generated will be crucial for guiding further medicinal chemistry optimization, selecting appropriate in vivo models, and ultimately determining the therapeutic potential of this quinoxalinone derivative.

References

Application Notes & Protocols: Leveraging 7-Bromo-1-methyl-1H-quinoxalin-2-one for Advanced Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for utilizing 7-Bromo-1-methyl-1H-quinoxalin-2-one as a foundational scaffold in kinase inhibitor screening campaigns. We delve into the scientific rationale behind the selection of the quinoxalinone core, detailing its significance as a "privileged structure" in kinase-targeted drug discovery.[1][2] This document furnishes detailed, field-proven protocols for biochemical kinase assays, emphasizing the principles of robust assay design, validation, and data interpretation. Methodologies are presented to ensure scientific integrity, enabling researchers to generate high-quality, reproducible data for identifying and characterizing novel kinase inhibitors.

Introduction: The Quinoxalinone Scaffold in Kinase Drug Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes for modern drug development.[3][4] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[5]

Within the landscape of kinase inhibitor discovery, the quinoxalinone scaffold has emerged as a privileged structure.[1][3] These bicyclic heteroaromatic compounds possess structural features that facilitate interactions within the highly conserved ATP-binding site of kinases.[2][6] The nitrogen atoms within the quinoxaline ring system are crucial for forming key hydrogen bond interactions with the kinase hinge region, a fundamental requirement for many ATP-competitive inhibitors.[2][7]

This compound (Figure 1) is a particularly valuable derivative for screening libraries. The bromine atom at the 7-position serves as a versatile synthetic handle for creating diverse chemical libraries through cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies.[1] The N-methyl group can subtly modify the compound's physicochemical properties, potentially influencing its binding affinity and cellular permeability.[1] This compound, therefore, represents an excellent starting point for fragment-based or high-throughput screening campaigns aimed at discovering novel kinase inhibitors.[8][9]

Figure 1: Chemical Structure of this compound

  • CAS Number: 82019-32-7[1][10][11]

  • Molecular Formula: C9H7BrN2O[11]

  • Molecular Weight: 239.07 g/mol [11]

The Rationale: Why Screen with a Quinoxalinone-Based Compound?

The strategic choice of this compound as a screening tool is grounded in several key principles of medicinal chemistry and kinase biology:

  • ATP-Competitive Inhibition: The planar quinoxalinone core acts as a scaffold that mimics the adenine region of ATP, enabling it to compete for binding within the kinase active site.[6][12] This is the most common mechanism of action for approved kinase inhibitors.[13] By occupying this site, the compound blocks the phosphorylation of downstream substrates, thereby inhibiting the kinase's biological function.[13]

  • Structural Versatility for SAR: The bromine atom provides a reactive site for the introduction of a wide array of chemical moieties. This allows for the rapid generation of a library of analogs to explore the chemical space around the core scaffold. This iterative process is fundamental to optimizing potency and selectivity for a target kinase.[1]

  • Proven Track Record: Numerous quinoxalinone derivatives have demonstrated potent inhibitory activity against a range of kinases, including EGFR, JNKs, and Pim kinases, validating the utility of this scaffold in drug discovery.[3][14][15][16] Some have shown promise in preclinical and even clinical settings.[7][14]

Below is a diagram illustrating the general mechanism of an ATP-competitive kinase inhibitor.

G cluster_0 Kinase Active Site K Kinase Enzyme Sub Substrate K->Sub ATP ATP ATP->K Inhibitor 7-Bromo-1-methyl- 1H-quinoxalin-2-one Inhibitor->K

Caption: ATP-competitive inhibition by a quinoxalinone-based compound.

Experimental Protocols: A Fluorescence Polarization (FP) Based Kinase Assay

This section provides a detailed protocol for a robust and widely used biochemical assay format for kinase inhibitor screening: the Fluorescence Polarization (FP) assay.[17][18] This homogeneous, "mix-and-read" assay is well-suited for high-throughput screening (HTS).[19]

Principle of the FP Kinase Assay

The FP assay measures the change in the rotational speed of a fluorescently labeled molecule in solution.[17][19] In a competitive immunoassay format, a fluorescently labeled phosphopeptide (tracer) is bound to a phosphospecific antibody, creating a large complex that tumbles slowly in solution and thus has a high polarization value.[18] When a kinase phosphorylates its unlabeled substrate, the resulting phosphopeptide competes with the tracer for binding to the antibody. This displacement of the tracer results in a smaller, faster-tumbling molecule and a corresponding decrease in the fluorescence polarization signal.[17][18] The degree of signal decrease is proportional to the kinase activity.

G cluster_0 High FP Signal (Low Kinase Activity) cluster_1 Low FP Signal (High Kinase Activity) Tracer_Ab Tracer-Antibody Complex (Large, Slow Tumbling) Free_Tracer Free Tracer (Small, Fast Tumbling) Tracer_Ab->Free_Tracer Displacement P_Sub_Ab Phospho-Substrate-Antibody Complex Kinase Active Kinase Substrate Unlabeled Substrate Kinase->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Antibody Phosphospecific Antibody P_Substrate->Antibody Binds

Caption: Principle of the competitive Fluorescence Polarization kinase assay.

Materials and Reagents
  • Kinase: Purified, recombinant kinase of interest.

  • Substrate: Peptide or protein substrate specific to the kinase.

  • This compound: Stock solution in 100% DMSO.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35. Note: Optimal buffer conditions should be determined for each kinase.

  • FP Tracer: Fluorescently labeled phosphopeptide corresponding to the kinase substrate.

  • FP Antibody: Phosphospecific antibody that recognizes the phosphorylated substrate.

  • Stop/Detection Buffer: Buffer containing the FP tracer and antibody, and a chelating agent (e.g., EDTA) to stop the kinase reaction.

  • Microplates: Low-volume, black, 384-well microplates are recommended for HTS.

  • Plate Reader: A plate reader capable of measuring fluorescence polarization.

Step-by-Step Protocol

This protocol is designed for a 384-well plate format. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers.

1. Reagent Preparation:

  • Prepare a 2X kinase solution in assay buffer.
  • Prepare a 2X substrate/ATP solution in assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[20]
  • Prepare serial dilutions of this compound in 100% DMSO. Then, create a 4X final concentration plate by diluting the DMSO stocks into assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1% to avoid solvent effects.[21]

2. Assay Procedure: a. Add 5 µL of the 4X inhibitor solution (or DMSO vehicle for controls) to the appropriate wells of the 384-well plate. b. Add 5 µL of the 2X kinase solution to all wells. c. Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells. e. Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60-120 minutes). This time should be within the linear range of the reaction. f. Stop the reaction by adding 10 µL of the Stop/Detection Buffer to all wells. g. Incubate the plate for at least 60 minutes at room temperature to allow the antibody-antigen binding to reach equilibrium. h. Read the plate on a fluorescence polarization plate reader.

Controls for a Self-Validating System

To ensure the integrity and reliability of the screening data, the inclusion of appropriate controls is mandatory.

  • Negative Control (0% Inhibition): Contains kinase, substrate, ATP, and DMSO vehicle. This represents the maximum kinase activity.

  • Positive Control (100% Inhibition): Contains kinase, substrate, DMSO vehicle, but no ATP (or a known potent inhibitor). This represents the baseline signal.

  • Z'-factor Calculation: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[22][23][24] It reflects the dynamic range of the assay and the data variation.[23] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[25][26]

    Formula:Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean is the average of the positive and negative controls.

Data Analysis and Interpretation

1. Normalization: Raw FP data should be converted to percent inhibition.

  • % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

2. Dose-Response Curves: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Table 1: Example Dose-Response Data for this compound Derivative

Inhibitor Conc. (nM)log[Inhibitor]% Inhibition (Mean)
10.002.5
101.008.1
501.7025.4
1002.0048.9
2502.4075.3
5002.7090.1
10003.0098.2
50003.7099.5
Calculated IC50 102.5 nM

3. Selectivity Profiling: To understand the specificity of hit compounds, they should be screened against a panel of other kinases.[4][27] A highly selective inhibitor will show potent activity against the target kinase with significantly lower activity against other kinases.

Conclusion and Future Directions

This compound provides a robust and versatile starting point for the discovery of novel kinase inhibitors. The protocols outlined in this guide, centered on the principles of a self-validating system, offer a reliable framework for conducting primary screens and initial hit characterization. Hits identified from such screens can be advanced into lead optimization programs, where the bromine handle can be exploited to systematically explore the SAR and develop potent and selective clinical candidates. Subsequent studies should include cell-based assays to confirm on-target activity in a physiological context and preclinical testing to evaluate efficacy and safety.[4][28]

References

Application Note: A Robust Protocol for the Selective N-methylation of 7-bromo-1H-quinoxalin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the selective N-methylation of 7-bromo-1H-quinoxalin-2-one, a key intermediate in the synthesis of various pharmacologically active compounds. The presented methodology focuses on a classical alkylation approach using a methylating agent in the presence of a suitable base, offering a reliable and scalable route to 7-bromo-1-methyl-1H-quinoxalin-2-one. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering in-depth technical insights, a step-by-step experimental procedure, and a discussion of the underlying chemical principles to ensure successful and reproducible outcomes.

Introduction

The quinoxalin-2(1H)-one scaffold is a privileged heterocyclic motif found in a wide array of biologically active molecules, exhibiting properties such as anticancer, antimicrobial, and antiviral activities.[1] The strategic functionalization of this core structure is a cornerstone of medicinal chemistry. Specifically, N-methylation at the 1-position can significantly modulate a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability, which in turn can influence its pharmacokinetic profile and target engagement.

The target molecule, this compound, is a valuable building block for further chemical elaboration. The bromine atom at the 7-position serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). While many synthetic routes focus on the C3-functionalization of the quinoxalinone ring, this application note will detail a robust and selective protocol for the often crucial N-methylation step.

Mechanistic Insights into N-alkylation

The N-methylation of 7-bromo-1H-quinoxalin-2-one proceeds via a nucleophilic substitution reaction. The lactam nitrogen in the quinoxalinone ring is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic anion. This anion then attacks the electrophilic methyl group of the methylating agent, forming the N-methylated product.

A critical consideration in this reaction is the potential for competing O-alkylation, which would lead to the formation of the isomeric 2-methoxy-7-bromoquinoxaline. The regioselectivity of the alkylation (N- versus O-alkylation) is influenced by several factors, including the nature of the base, the solvent, the counter-ion, and the methylating agent. Generally, using a polar aprotic solvent and a moderately strong base favors N-alkylation.

Experimental Protocol

This protocol provides a reliable method for the N-methylation of 7-bromo-1H-quinoxalin-2-one.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
7-bromo-1H-quinoxalin-2-one≥98%Commercially AvailableEnsure dryness before use.
Methyl Iodide (CH₃I)≥99%Commercially AvailableStore in a cool, dark place. Handle with care in a fume hood.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableFinely powdered for better reactivity.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableUse a dry solvent to avoid side reactions.
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated Sodium Bicarbonate Solution-Prepared in-houseFor work-up.
Brine (Saturated NaCl solution)-Prepared in-houseFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying the organic phase.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask, add 7-bromo-1H-quinoxalin-2-one (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M of the starting material.

  • Addition of Methylating Agent: Stir the suspension at room temperature for 15 minutes. Add methyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Visualizing the Workflow and Reaction

To aid in the understanding of the experimental process and the chemical transformation, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Weigh 7-bromo-1H-quinoxalin-2-one and K₂CO₃ add_dmf Add anhydrous DMF start->add_dmf add_MeI Add Methyl Iodide add_dmf->add_MeI heat Heat to 50-60 °C (4-6 hours) add_MeI->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry (Na₂SO₄) and Concentrate wash->dry purify Flash Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the N-methylation of 7-bromo-1H-quinoxalin-2-one.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product reactant1 7-bromo-1H-quinoxalin-2-one intermediate Quinoxalinone Anion reactant1->intermediate K₂CO₃ (Base) - H⁺ reactant2 Methyl Iodide (CH₃I) product This compound intermediate->product + CH₃I - I⁻

Caption: Simplified reaction mechanism for the N-methylation of 7-bromo-1H-quinoxalin-2-one.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Inactive base (not anhydrous).- Poor quality of starting material or reagents.- Increase reaction time or temperature slightly.- Ensure the use of anhydrous potassium carbonate and DMF.- Verify the purity of all reagents.
Formation of O-methylated byproduct - Use of a stronger, more sterically hindered base.- Reaction conditions favoring O-alkylation.- Potassium carbonate is generally a good choice to favor N-alkylation. Avoid stronger bases like sodium hydride unless necessary and with careful temperature control.- Ensure the use of a polar aprotic solvent like DMF.
Low Isolated Yield - Incomplete extraction.- Loss of product during purification.- Perform multiple extractions with ethyl acetate.- Optimize the mobile phase for flash chromatography to ensure good separation and minimize product loss.

Conclusion

This application note details a reliable and reproducible protocol for the N-methylation of 7-bromo-1H-quinoxalin-2-one. By providing a thorough understanding of the reaction mechanism, a step-by-step procedure, and troubleshooting guidance, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry. The use of readily available reagents and standard laboratory techniques makes this protocol accessible and scalable for various research needs.

References

Application Note: Comprehensive Characterization of 7-Bromo-1-methyl-1H-quinoxalin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Bromo-1-methyl-1H-quinoxalin-2-one is a halogenated quinoxalinone derivative that serves as a versatile building block in medicinal chemistry and drug discovery.[1] The quinoxalinone scaffold is a privileged structure in pharmacology, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The strategic incorporation of a bromine atom at the 7-position and a methyl group at the N1-position significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and provides a handle for further synthetic modifications.[1]

Given its importance as a synthetic intermediate, rigorous characterization of this compound is paramount to ensure its identity, purity, and stability. This application note provides a comprehensive guide to the analytical methods for the thorough characterization of this compound, intended for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating and are grounded in established analytical principles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 82019-32-7[1][4]
Molecular Formula C₉H₇BrN₂O[4]
Molecular Weight 239.07 g/mol [1][4]
Appearance Solid (form may vary)General Knowledge
Storage Sealed in a dry, room temperature environment[5]

Analytical Workflow

A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. The following workflow outlines the logical progression of analyses, from structural elucidation to purity assessment.

Analytical Workflow cluster_structure Structural Elucidation cluster_purity Purity & Composition cluster_confirmation Final Confirmation NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (MS) NMR->MS Confirms Mass FTIR FTIR Spectroscopy MS->FTIR Confirms Functional Groups HPLC HPLC Analysis FTIR->HPLC Purity Assessment EA Elemental Analysis (CHNX) HPLC->EA Compositional Verification Confirmation Identity, Purity, & Structure Confirmed EA->Confirmation

Caption: Overall analytical workflow for the characterization of this compound.

Part 1: Structural Elucidation

The primary objective of this phase is to confirm the chemical structure of the synthesized compound. This is achieved through a combination of spectroscopic techniques that provide complementary information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Rationale for Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for quinoxalinone derivatives. The choice depends on the solubility of the sample. DMSO-d₆ is often preferred for its ability to dissolve a wider range of compounds.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C).

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Determines the number of chemically non-equivalent carbon atoms and their electronic environment.

  • 2D NMR (COSY, HSQC, HMBC): While not always mandatory for simple structures, these experiments can be invaluable for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives.

Expected Spectral Features:

  • ¹H NMR: The spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the quinoxalinone ring system.[6] A singlet corresponding to the N-methyl group will be observed in the upfield region (typically δ 3.5-4.0 ppm). The integration of these signals will correspond to the number of protons.

  • ¹³C NMR: The spectrum will display signals for all nine carbon atoms. The carbonyl carbon (C=O) will appear at a characteristic downfield chemical shift (δ > 150 ppm).[6] Aromatic and heterocyclic carbons will resonate in the δ 110-150 ppm range, while the N-methyl carbon will be observed in the upfield region (typically δ 30-40 ppm).

Detailed Protocol for NMR Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to obtain optimal resolution.

  • ¹H NMR Acquisition:

    • Experiment: Standard single-pulse experiment.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts to the TMS signal. Integrate the ¹H NMR signals and pick the peaks for both spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can offer structural insights through the analysis of fragmentation patterns.

Rationale for Experimental Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile compounds like quinoxalinones, and it typically produces the protonated molecule [M+H]⁺. Electron Ionization (EI) can also be used and will likely result in more extensive fragmentation, which can be useful for structural elucidation.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is highly recommended to determine the accurate mass and elemental composition of the molecular ion.

Expected Spectral Features:

  • Molecular Ion: The mass spectrum should show a prominent molecular ion peak (or [M+H]⁺ peak) corresponding to the molecular weight of the compound (239.07 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation: Common fragmentation pathways for quinoxalinones may involve the loss of CO, and cleavage of the heterocyclic ring. The presence of the bromine atom will be evident in the isotopic patterns of the fragment ions.

Detailed Protocol for MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • ESI-MS Acquisition (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize for the specific instrument (e.g., 5-10 L/min, 300-350 °C).

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to gain further structural information. For HRMS data, calculate the elemental composition from the accurate mass measurement.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale for Experimental Choices:

  • Sampling Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid samples, requiring minimal sample preparation. Alternatively, the KBr pellet method can be used.

Expected Spectral Features: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

  • C=O stretch (amide): A strong absorption band in the region of 1650-1680 cm⁻¹.[7]

  • C=N stretch: An absorption band around 1615-1620 cm⁻¹.[7]

  • Aromatic C=C stretch: Multiple bands in the 1400-1600 cm⁻¹ region.

  • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

  • C-Br stretch: A band in the lower frequency region (typically 500-700 cm⁻¹).[2]

Detailed Protocol for FTIR-ATR Analysis:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the characteristic absorption bands.

Part 2: Purity and Compositional Analysis

Once the structure is confirmed, it is crucial to determine the purity of the compound and verify its elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture, making it ideal for assessing the purity of this compound.

Rationale for Experimental Choices:

  • Mode: Reversed-phase HPLC is the most common mode for the analysis of moderately polar organic compounds.

  • Stationary Phase: A C18 column is a good starting point due to its versatility.

  • Mobile Phase: A mixture of water (often with a modifier like formic acid or phosphoric acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typically used. A gradient elution may be necessary to resolve all impurities.

  • Detection: UV detection is suitable as the quinoxalinone core contains a chromophore that absorbs UV light. The detection wavelength should be set at an absorption maximum of the compound.

Detailed Protocol for HPLC Purity Analysis:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

      • Gradient Program: Start with 95% A, hold for 1 min, ramp to 5% A over 10 min, hold for 2 min, return to 95% A over 1 min, and re-equilibrate for 5 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity of the sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, and Br) in the compound, which serves as a fundamental check of its empirical formula and purity.

Rationale for Experimental Choices:

  • Method: Combustion analysis is the standard method for determining the percentage of carbon, hydrogen, and nitrogen. The determination of bromine can be performed by various methods, including combustion followed by titration or ion chromatography. Modern automated CHNS analyzers are commonly used.[8][9]

Expected Composition: The theoretical elemental composition of C₉H₇BrN₂O is:

  • Carbon (C): 45.21%

  • Hydrogen (H): 2.95%

  • Nitrogen (N): 11.72%

  • Bromine (Br): 33.42%

  • Oxygen (O): 6.69% (often determined by difference)

Detailed Protocol for Elemental Analysis:

  • Sample Preparation: Accurately weigh 2-3 mg of the finely ground, dried sample into a tin or silver capsule.

  • Instrumentation: Use a calibrated CHNS elemental analyzer.

  • Analysis: The sample is combusted at high temperatures (around 1000 °C) in a stream of oxygen.[9] The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector. For bromine analysis, specific combustion and detection methods are required.

  • Data Analysis: Compare the experimentally determined percentages of C, H, and N with the theoretical values. The results should be within the acceptable range of ±0.4% for a pure compound.[10]

Summary and Conclusion

The combination of NMR, MS, and FTIR spectroscopy provides a robust platform for the structural elucidation of this compound. HPLC and elemental analysis are then employed to confirm the purity and elemental composition of the compound. The application of this comprehensive analytical workflow ensures the reliable characterization of this important synthetic intermediate, which is critical for its use in research and drug development.

CharacterizationLogic cluster_methods Analytical Techniques cluster_properties Determined Properties NMR NMR Structure Molecular Structure NMR->Structure MS MS MolWeight Molecular Weight MS->MolWeight FTIR FTIR FuncGroups Functional Groups FTIR->FuncGroups HPLC HPLC Purity Purity HPLC->Purity EA Elemental Analysis Composition Elemental Composition EA->Composition Structure->Purity MolWeight->Composition FuncGroups->Structure

Caption: Logical relationship between analytical methods and the properties they determine.

References

Application Notes & Protocols: Evaluating the Antimicrobial Activity of 7-Bromo-1-methyl-1H-quinoxalin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxalinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent antimicrobial effects.[1][2][3] This document provides a comprehensive guide for researchers on the evaluation of 7-Bromo-1-methyl-1H-quinoxalin-2-one , a specific derivative, in antimicrobial activity assays. We present detailed, field-proven protocols for determining its efficacy against a panel of clinically relevant bacteria and fungi. Methodologies are grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility. Furthermore, we explore the plausible mechanism of action, offering a deeper context for interpreting experimental outcomes.

Introduction & Scientific Rationale

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds extensively studied for their therapeutic potential.[1][2] The quinoxalin-2-one core, in particular, is a recurring motif in compounds exhibiting antibacterial, antifungal, anticancer, and antiviral properties. The strategic incorporation of substituents allows for the fine-tuning of a compound's physicochemical properties and biological target affinity.

This compound (Figure 1) is a synthetic building block with significant therapeutic potential. Its structure incorporates three key features that rationalize its investigation as an antimicrobial agent:

  • Quinoxalin-2-one Scaffold: This core is bioisosteric to natural DNA bases and is known to interact with key bacterial enzymes.

  • C7-Bromo Substitution: The addition of a halogen atom, such as bromine, at the 7-position can enhance lipophilicity, potentially improving cell membrane penetration. It also modulates the electronic properties of the aromatic system, which can influence target binding.

  • N1-Methyl Group: The methyl group at the N1 position can impact the compound's solubility, metabolic stability, and interaction with its biological target.

Given the established antimicrobial profile of related quinoxalinone compounds, a systematic evaluation of this compound is a logical and promising step in the discovery of novel antimicrobial agents.

Figure 1: Chemical Structure of this compound Image of the chemical structure would be placed here.

Foundational Assay: Broth Microdilution for MIC Determination

The most crucial first step in assessing antimicrobial activity is determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. We will follow the reference method outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07.[4][5][6]

Causality Behind the Method

The broth microdilution method is the gold standard for quantitative susceptibility testing. It is preferred for its efficiency, conservation of reagents, and the ability to test multiple compounds against multiple organisms simultaneously in a standardized 96-well microtiter plate format. The serial two-fold dilution provides a clear, quantitative endpoint (the MIC), which is essential for comparing the potency of different compounds and for guiding further studies.

Protocol 2.1: Broth Microdilution MIC Assay (CLSI M07)

Objective: To determine the MIC of this compound against selected bacterial and fungal strains.

Materials:

  • This compound (Test Compound)

  • Dimethyl Sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 Medium for fungi

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Reference antimicrobial (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

Procedure:

  • Stock Solution Preparation: Prepare a 1.28 mg/mL stock solution of the test compound in DMSO. The reference antibiotic should also be prepared according to CLSI guidelines. Rationale: A high-concentration stock is necessary for serial dilutions, and DMSO is a common solvent for organic compounds. The starting concentration is chosen to cover a biologically relevant range (e.g., up to 128 µg/mL).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Transfer colonies to a tube of sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximating 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this standardized suspension in the appropriate test medium (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. Rationale: A standardized inoculum is critical for reproducibility. A final concentration of 5 x 10⁵ CFU/mL is the CLSI standard, ensuring sufficient but not overwhelming bacterial growth.

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10. This creates a concentration range from 64 µg/mL down to 0.125 µg/mL.

    • Column 11 will serve as the growth control (no compound).

    • Column 12 will serve as the sterility control (no inoculum).

  • Inoculation: Add 10 µL of the final diluted inoculum (from step 2) to wells in columns 1 through 11. Do not inoculate column 12. This step is often performed in reverse, where wells containing 50uL of 2x compound concentration are inoculated with 50uL of inoculum. The described method is a common variation.

  • Incubation:

    • For bacteria, incubate the plates at 35°C ± 2°C for 18-24 hours in ambient air.

    • For fungi, incubate at 35°C ± 2°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). Use a plate reader for optical density (OD) measurements at 600 nm for a more quantitative result, defining the MIC as the concentration that inhibits ~90% of growth compared to the control.

Workflow Visualization

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis stock Prepare 1.28 mg/mL Compound Stock in DMSO plate_setup Dispense Broth & Perform 2-Fold Serial Dilutions (Compound + Controls) stock->plate_setup inoculum Prepare 0.5 McFarland Microbial Suspension dilute_inoc Dilute Suspension to Final Inoculum Density inoculum->dilute_inoc inoculate Inoculate Wells with Microbial Suspension dilute_inoc->inoculate plate_setup->inoculate incubate Incubate Plate (35°C, 18-24h) inoculate->incubate read_mic Visually Inspect Wells for Growth incubate->read_mic endpoint Determine MIC: Lowest Concentration with No Visible Growth read_mic->endpoint

Caption: Workflow for MIC determination via broth microdilution.

Qualitative & Semi-Quantitative Assay: Agar Disk Diffusion

The agar disk diffusion test (also known as the Kirby-Bauer test) is a valuable qualitative method for assessing antimicrobial susceptibility. It is rapid, cost-effective, and provides a visual confirmation of activity. The protocol is based on CLSI document M02.[7][8][9]

Causality Behind the Method

This method relies on the principle of diffusion. The compound impregnates a paper disk, which is placed on an agar surface uniformly inoculated with a microorganism. As the compound diffuses into the agar, it creates a concentration gradient. If the organism is susceptible, a clear zone of inhibition will form around the disk. The diameter of this zone is inversely proportional to the MIC; a larger zone indicates greater susceptibility. While primarily qualitative, it can be semi-quantitative by comparing zone sizes to those of known antibiotics.

Protocol 3.1: Agar Disk Diffusion Assay (CLSI M02)

Objective: To qualitatively assess the antimicrobial activity of this compound.

Materials:

  • Test Compound solution (e.g., 1 mg/mL in DMSO)

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (as in Protocol 2.1)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard as described in Protocol 2.1, step 2.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension. Rotate the swab against the side of the tube to remove excess liquid.

  • Streak the swab evenly across the entire surface of an MHA plate in three directions (rotating the plate approximately 60° each time) to ensure uniform growth. Allow the plate to dry for 3-5 minutes. Rationale: A confluent "lawn" of bacteria is essential for clearly visualizing the zones of inhibition.

  • Disk Preparation & Application:

    • Aseptically apply a known volume (e.g., 20 µL) of the test compound solution onto a sterile blank paper disk. This creates a disk with a specific load (e.g., 20 µ g/disk ). Allow the solvent to evaporate completely.

    • Prepare a negative control disk with DMSO only.

    • Prepare a positive control disk using a commercial antibiotic (e.g., Ciprofloxacin 5 µg disk).

    • Using sterile forceps, gently press the disks onto the inoculated agar surface, ensuring complete contact.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Data Collection: After incubation, measure the diameter of the zones of complete inhibition (where no growth is visible) to the nearest millimeter (mm) using a ruler or calipers.

Workflow Visualization

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inoculum Prepare 0.5 McFarland Microbial Suspension plate_inoc Inoculate MHA Plate for Confluent Growth inoculum->plate_inoc disk_prep Impregnate Blank Disks with Test Compound apply_disks Apply Compound and Control Disks to Agar disk_prep->apply_disks plate_inoc->apply_disks incubate Invert and Incubate Plate (35°C, 16-20h) apply_disks->incubate measure_zones Measure Diameters of Inhibition Zones (mm) incubate->measure_zones result Record Zone Diameters measure_zones->result

Caption: Workflow for the agar disk diffusion susceptibility test.

Data Presentation & Interpretation

Quantitative data from the MIC assay should be summarized in a clear, tabular format. This allows for easy comparison of the compound's activity across different microbial species.

MicroorganismStrainTypeMIC (µg/mL) of this compoundMIC (µg/mL) of CiprofloxacinMIC (µg/mL) of Fluconazole
Staphylococcus aureusATCC 29213Gram-positive40.5N/A
Escherichia coliATCC 25922Gram-negative160.015N/A
Pseudomonas aeruginosaATCC 27853Gram-negative>640.25N/A
Candida albicansATCC 90028Fungus (Yeast)32N/A1

Table 1: Example MIC data for this compound against a panel of quality control microorganisms. Data are hypothetical and for illustrative purposes.

Interpretation: The hypothetical data suggest that the compound has moderate activity against the Gram-positive bacterium S. aureus, weaker activity against E. coli and the yeast C. albicans, and is largely ineffective against P. aeruginosa. This profile is common for new compounds and suggests a potential spectrum of activity that warrants further investigation and chemical modification to improve potency and breadth.

Mechanism of Action Insights

The structural similarity of quinoxalinones to quinolones, a major class of antibiotics, provides a strong hypothesis for the mechanism of action. Quinolones are well-characterized inhibitors of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[10][11] These enzymes are essential for managing DNA topology (supercoiling, decatenation) during replication, transcription, and repair.

Proposed Mechanism: DNA Gyrase Inhibition

  • Enzyme-DNA Complex Formation: DNA gyrase, composed of GyrA and GyrB subunits, binds to bacterial DNA and creates a double-stranded break in one segment.

  • Compound Binding: this compound is hypothesized to bind to a pocket formed by the GyrA subunit and the cleaved DNA. This interaction stabilizes the enzyme-DNA complex, preventing the re-ligation of the DNA break.[12][13]

  • Lethal DNA Damage: The accumulation of these stalled complexes leads to the fragmentation of the bacterial chromosome, triggering an SOS response and ultimately leading to cell death.

The differential activity observed (e.g., higher potency against Gram-positive bacteria) can often be attributed to differences in the primary target (DNA gyrase in many Gram-negatives vs. topoisomerase IV in many Gram-positives) or differences in cell wall permeability and efflux pump activity.[11]

MOA_Diagram cluster_process Bacterial DNA Replication dna Relaxed Bacterial DNA gyrase DNA Gyrase (GyrA/GyrB) dna->gyrase binds complex Gyrase-DNA Complex (Transient DNA Break) gyrase->complex introduces supercoiled Negative Supercoiling (Replication Proceeds) complex->supercoiled re-ligates & releases stalled_complex Stalled Ternary Complex (Drug-Gyrase-DNA) complex->stalled_complex compound 7-Bromo-1-methyl- 1H-quinoxalin-2-one compound->stalled_complex Binds & Traps damage Double-Strand Breaks Chromosome Fragmentation stalled_complex->damage leads to death Bacterial Cell Death damage->death induces

Caption: Proposed mechanism of action via DNA gyrase inhibition.

Conclusion

This guide provides a robust framework for the initial antimicrobial evaluation of this compound. By adhering to standardized CLSI protocols, researchers can generate reliable, reproducible data on the compound's spectrum of activity and potency. The MIC data, combined with insights into the likely mechanism of action, will form a solid foundation for subsequent structure-activity relationship (SAR) studies, lead optimization, and the potential development of a new class of quinoxalinone-based antimicrobial agents.

References

Application Notes and Protocols for the Evaluation of 7-Bromo-1-methyl-1H-quinoxalin-2-one in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Quinoxalinone Scaffold

The quinoxalinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] These nitrogen-containing heterocyclic compounds are of significant interest in oncology, with many derivatives demonstrating potent cytotoxic effects against various cancer cell lines.[2][3] The anticancer mechanisms of quinoxalinones are often multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[4][5]

This document provides detailed application notes and experimental protocols for investigating the anticancer potential of a specific derivative, 7-Bromo-1-methyl-1H-quinoxalin-2-one (CAS 82019-32-7).[6] Structural modifications to the quinoxalinone core, such as the strategic placement of a bromine atom at the 7-position and a methyl group at the N1-position, are intended to modulate the compound's physicochemical properties, such as lipophilicity and target-binding affinity.[1] The bromine atom, in particular, has been noted in several studies to contribute positively to the anticancer activity of quinoline and quinoxaline derivatives.[7][8][9]

While extensive research on this specific molecule is emerging, this guide extrapolates from the well-established activities of structurally related bromo- and N-methyl-substituted quinoxalinones to provide a robust framework for its evaluation in cancer cell line studies.

Synthesis of this compound

The synthesis of this compound can be challenging due to the need for regioselective bromination of the quinoxalin-2-one core.[6] A common and effective strategy involves utilizing pre-functionalized starting materials to circumvent this issue. One established method begins with 4-bromo-2-nitroaniline. The synthesis generally proceeds through a multi-step process that may involve reduction of the nitro group, followed by cyclization and N-methylation to yield the final product. Careful control of reaction conditions is crucial to ensure the desired regioselectivity and yield.[1]

Postulated Mechanism of Action and Key Cellular Targets

Based on the known biological activities of similar quinoxalinone derivatives, this compound is hypothesized to exert its anticancer effects through several key mechanisms:

  • Induction of Apoptosis: Many quinoxaline compounds trigger apoptosis in cancer cells.[2] This is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, leading to the activation of caspases, which are the executioners of apoptosis.

  • Cell Cycle Arrest: Quinoxalinone derivatives have been shown to cause cell cycle arrest at various checkpoints, most commonly the G2/M phase, thereby preventing cancer cell proliferation.[5]

  • Inhibition of Signaling Pathways: The PI3K/mTOR and receptor tyrosine kinase (e.g., VEGFR) signaling pathways are frequently dysregulated in cancer and are known targets of quinoxaline-based inhibitors.[5][10] Inhibition of these pathways can disrupt cell growth, proliferation, and survival.

  • Topoisomerase Inhibition: Some quinoxaline derivatives function as topoisomerase II inhibitors, which leads to DNA damage and subsequent cell death.

The following diagram illustrates a potential signaling pathway that could be targeted by this compound, leading to the induction of apoptosis.

G cluster_0 Postulated Apoptotic Pathway This compound This compound Upstream Kinase (e.g., PI3K/Akt) Upstream Kinase (e.g., PI3K/Akt) This compound->Upstream Kinase (e.g., PI3K/Akt) Inhibition Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) Upstream Kinase (e.g., PI3K/Akt)->Bcl-2 (Anti-apoptotic) Activation Bax (Pro-apoptotic) Bax (Pro-apoptotic) Bcl-2 (Anti-apoptotic)->Bax (Pro-apoptotic) Inhibition Mitochondrion Mitochondrion Bax (Pro-apoptotic)->Mitochondrion Promotes permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Postulated apoptotic pathway induced by this compound.

Comparative Cytotoxicity of Bromo-Substituted Quinoxalin(on)e Analogs

While specific IC50 values for this compound are not yet widely published, data from structurally related compounds provide a strong indication of its potential anticancer potency. The presence of a bromine atom on the quinoxaline or quinoline ring is frequently associated with enhanced cytotoxic activity.

Compound Name/ReferenceCancer Cell LineIC50 (µM)
6-Bromo-3-[2-(4-methoxy-phenyl)-vinyl]-1-methyl-1H-quinoxalin-2-one[6]MCF-7 (Breast)1.8 ± 0.2
NCI-H460 (Lung)1.5 ± 0.1
SF-268 (CNS)1.3 ± 0.1
Compound 4m (a bromo-quinoxaline derivative)[2][7]A549 (Lung)9.32 ± 1.56
1-(5,10-dibromo-3-(4-chlorophenyl)benzo[g]quinoxalin-1(2H)-yl)ethan-1-one (Compound 9)[8]MCF-7 (Breast)8.84
5-Bromo-2-chloro-3-(arylamino)quinoxaline derivative (Compound 4i)[11]A549 (Lung)3.902 ± 0.098
6,8-dibromo-5-nitroquinoline (Compound 17)[9]HT29 (Colon)26.2
HeLa (Cervical)24.1

Experimental Protocols

The following protocols provide a comprehensive framework for the initial in vitro evaluation of this compound for anticancer activity.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the compound on cancer cells.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cancer cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Remove the existing medium and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC50 value by plotting a dose-response curve.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Treat with this compound incubate_24h->treat_compound incubate_48_72h Incubate 48-72h treat_compound->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: MTT Assay Workflow.

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining

This protocol uses flow cytometry to quantify apoptosis induced by the compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of the compound (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest cells by trypsinization, and collect both floating and adherent cells. Wash cells twice with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis

This protocol determines the effect of the compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding dropwise to cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound represents a promising candidate for anticancer drug development, building upon the established therapeutic potential of the quinoxalinone scaffold. The strategic inclusion of bromo and methyl functional groups may enhance its cytotoxic potency and selectivity. The protocols detailed herein provide a standardized approach to rigorously evaluate its efficacy in various cancer cell lines.

Further investigations should focus on elucidating the precise molecular targets and mechanisms of action. This would involve Western blot analysis to probe the expression levels of key proteins in apoptotic and cell cycle pathways (e.g., caspases, Bcl-2 family proteins, cyclins, and CDKs), as well as kinase inhibition assays to identify specific enzymatic targets. Ultimately, promising in vitro results would warrant progression to in vivo studies using animal models to assess therapeutic efficacy and safety.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-1-methyl-1H-quinoxalin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and optimization of 7-Bromo-1-methyl-1H-quinoxalin-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common synthetic challenges. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Introduction: The Significance of this compound

This compound is a crucial heterocyclic building block in medicinal chemistry. The quinoxalinone scaffold is a "privileged structure," known to form the core of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic placement of a bromine atom at the 7-position provides a versatile handle for further chemical modifications, particularly through metal-catalyzed cross-coupling reactions. This allows for the creation of diverse compound libraries for structure-activity relationship (SAR) studies.[1] Notably, this compound serves as a key intermediate in the synthesis of complex pharmaceuticals, such as the kinase inhibitor Erdafitinib.[1]

Optimizing its synthesis is therefore a critical step in many drug discovery pipelines. This guide addresses the most common issues encountered during its preparation to help you maximize yield and purity.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions and answers to directly address specific experimental challenges.

Question 1: My reaction yield is consistently low or I'm getting no product. What are the primary causes?

Low or no yield is a frequent issue in quinoxaline synthesis, often stemming from a few key areas.[2] A systematic approach is essential for diagnosis.

dot

References

Technical Support Center: Overcoming Solubility Challenges with 7-Bromo-1-methyl-1H-quinoxalin-2-one in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromo-1-methyl-1H-quinoxalin-2-one. As a halogen-substituted quinoxalinone derivative, this compound is a valuable building block in medicinal chemistry and drug discovery.[1] The quinoxalinone structure is recognized for its wide range of biological activities, including anticancer and antimicrobial properties.[1] However, its physicochemical properties can present solubility challenges, particularly in common laboratory solvents like Dimethyl Sulfoxide (DMSO).

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively manage and overcome solubility issues with this compound in DMSO, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

Initial Observation: Compound is not readily dissolving in DMSO at room temperature.

Question 1: I've added the appropriate amount of DMSO to my vial of this compound, but it's not dissolving with simple mixing. What should I do first?

Answer:

Initial insolubility is a common hurdle. Before proceeding to more complex methods, it's crucial to address the fundamentals of your solvent and mechanical agitation.

Step 1: Verify Solvent Quality. Ensure you are using high-purity, anhydrous DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[2] Water contamination can significantly decrease its ability to solvate organic compounds.[3][4]

Step 2: Employ Vigorous Mechanical Agitation. Simple swirling or inversion may be insufficient. Use a vortex mixer for at least 2-3 minutes to provide adequate mechanical energy to break up compound aggregates and facilitate dissolution.

Step 3: Introduce Gentle Heat. If vortexing is ineffective, gentle warming can increase the kinetic energy of the system, promoting solubility.

  • Place the vial in a water bath or heating block set to 30-40°C.

  • Continue vortexing or stirring intermittently.

  • Causality: Increasing the temperature enhances the solubility of most solid compounds by increasing the solvent's capacity to break the solute's crystal lattice energy.

Step 4: Utilize Sonication. Sonication is a powerful technique for dissolving stubborn compounds.[5][6][7] It uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles—which generates localized energy to break apart solute particles.[8]

  • Place the vial in a bath sonicator for 5-15 minute intervals.[8]

  • Check for dissolution between intervals.

  • Causality: Sonication effectively increases the surface area of the solid that is exposed to the solvent, thereby accelerating the rate of dissolution.[6][8]

Advanced Troubleshooting: Co-solvents and pH Modification

Question 2: I've tried heating and sonication, but my compound still won't fully dissolve, or it precipitates out of solution over time. What are my next options?

Answer:

When standard methods fail, altering the chemical environment of the solvent system is the next logical step. This can be achieved by introducing a co-solvent or by adjusting the pH.

Co-solvency Approach

The principle of co-solvency involves adding a second, miscible solvent to your primary solvent (DMSO) to alter its polarity and enhance its solubilizing power for a specific solute.[9][10]

Recommended Co-solvents for use with DMSO:

  • N,N-Dimethylformamide (DMF): Similar to DMSO in its polar aprotic nature, a mixture of DMSO and DMF can sometimes dissolve compounds that are recalcitrant in either solvent alone.

  • Polyethylene Glycol (PEG 300 or PEG 400): These are less toxic co-solvents that can be particularly useful if the final application involves biological assays.[9]

  • Ethanol: Adding a small percentage of ethanol can disrupt the solvent-solvent interactions of DMSO, potentially creating a more favorable environment for the solute.

Workflow for Co-solvent Testing:

G cluster_0 Co-Solvent Strategy A Start: Insoluble in pure DMSO B Prepare small test solutions (e.g., 9:1, 4:1, 1:1 DMSO:Co-solvent) A->B Select co-solvents (DMF, PEG, Ethanol) C Add compound to test solutions B->C D Apply gentle heat (30-40°C) and sonication C->D E Observe solubility D->E E->A If unsuccessful, try another co-solvent or pH modification F Identify optimal ratio E->F If successful G Scale up using optimal ratio F->G

pH Adjustment

The solubility of compounds with acidic or basic functional groups can be dramatically influenced by pH.[11][12] Quinoxaline derivatives can behave as weak bases due to the nitrogen atoms in the pyrazine ring.[13][14] Therefore, acidification of the DMSO solution may increase solubility.

Protocol for pH Modification:

  • Prepare an acidic stock solution: Add a very small amount of a weak organic acid (e.g., acetic acid or formic acid) to your DMSO. A final concentration of 0.1% is a good starting point.

  • Attempt to dissolve: Add this compound to the acidified DMSO.

  • Utilize heat and sonication: As with the standard protocol, gentle heating and sonication can be used in conjunction with pH modification.

  • Caution: Be mindful of the stability of your compound in acidic conditions. Run a small-scale pilot test and check for degradation via LC-MS if stability is a concern. The presence of strong acids can also lower the decomposition temperature of DMSO.[15]

Frequently Asked Questions (FAQs)

Q1: Is it safe to heat DMSO? A1: Gentle heating of DMSO to 30-40°C is generally safe for improving solubility. However, prolonged heating at high temperatures should be avoided. DMSO can decompose exothermically near its boiling point (189°C), and this decomposition temperature can be lowered in the presence of acids or bases.[15][16]

Q2: My compound dissolves in DMSO but crashes out when I add it to my aqueous buffer for a biological assay. How can I prevent this? A2: This is a common issue when diluting a DMSO stock into an aqueous medium.[2] The dramatic change in solvent polarity causes the compound to precipitate. To mitigate this:

  • Minimize the DMSO concentration: Aim for a final DMSO concentration of less than 1% in your aqueous solution, and ideally below 0.5%.[17]

  • Use a co-solvent system: A stock solution prepared in a mixture of DMSO and PEG 400 may show better stability upon aqueous dilution.

  • Add the DMSO stock slowly: Add your stock solution dropwise to the vigorously stirring aqueous buffer. This allows for more gradual dispersion.

  • Incorporate surfactants: For some applications, adding a small amount of a biocompatible surfactant like Tween® 20 or Pluronic® F-68 to the aqueous buffer can help maintain the compound's solubility by forming micelles.[18][19][20][21]

Q3: How should I store my this compound stock solution in DMSO? A3: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. Studies have shown that most compounds are stable in DMSO under these conditions.[3][4] Minimize freeze-thaw cycles, as this can impact compound stability and solubility.[3] Aliquoting the stock solution into smaller, single-use volumes is best practice.

Q4: Can I use surfactants directly in the DMSO to improve solubility? A4: While surfactants are excellent for maintaining solubility in aqueous solutions, they are generally not used to increase the initial solubility of a compound in pure DMSO.[18][20] Their primary mechanism of action involves forming micelles in aqueous environments to encapsulate hydrophobic molecules.[19][21] The use of co-solvents is the more appropriate strategy for enhancing solubility directly within the organic solvent stock.

Data Summary Table

MethodPrincipleRecommended ParametersKey Considerations
Gentle Heating Increases kinetic energy30-40°CMonitor for compound degradation; avoid prolonged high temperatures.
Sonication Mechanical energy via cavitation5-15 minute intervalsCan slightly warm the sample; use a water bath to control temperature.
Co-solvency Alters solvent polarity1-20% v/v of co-solvent (e.g., DMF, PEG 400)Test small scale first; ensure co-solvent is compatible with downstream applications.
pH Adjustment Protonation of basic sitesAdd 0.1% weak organic acid (e.g., acetic acid)Potential for compound degradation; run stability checks if necessary.

Logical Troubleshooting Workflow

G Start Start: Compound Insoluble in DMSO at RT CheckSolvent Verify Purity & Anhydrous State of DMSO Start->CheckSolvent Vortex Vigorous Vortexing (2-3 min) CheckSolvent->Vortex Heat Gentle Heat (30-40°C) Vortex->Heat Sonicate Sonication (5-15 min) Heat->Sonicate Soluble1 Soluble? Sonicate->Soluble1 CoSolvent Attempt Co-Solvent Strategy (e.g., DMSO/DMF, DMSO/PEG) Soluble1->CoSolvent No End_Success Success: Prepare Stock Solution Soluble1->End_Success Yes Soluble2 Soluble? CoSolvent->Soluble2 pH_Adjust Attempt pH Adjustment (Acidification) Soluble2->pH_Adjust No Soluble2->End_Success Yes Soluble3 Soluble? pH_Adjust->Soluble3 Soluble3->End_Success Yes End_Fail Consult Further: Consider alternative primary solvent Soluble3->End_Fail No

References

Technical Support Center: Bromination of 1-Methyl-1H-quinoxalin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemists. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during the electrophilic bromination of 1-methyl-1H-quinoxalin-2-one. As researchers and drug development professionals, achieving high regioselectivity and minimizing side reactions are paramount. This document consolidates mechanistic insights, field-proven protocols, and characterization data to help you navigate this specific transformation successfully.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My bromination of 1-methyl-1H-quinoxalin-2-one is giving me a mixture of products with low yield of the desired isomer. What's going wrong?

A1: This is a common issue stemming from the nuanced reactivity of the quinoxalinone core. The outcome is highly dependent on the choice of brominating agent and reaction conditions, which can lead to several side reactions.

Core Problem: The 1-methyl-1H-quinoxalin-2-one scaffold has multiple potential sites for electrophilic attack. The benzene portion of the ring is activated by the annulated lactam system, but the precise position of bromination (C-6, C-7, or C-8) is sensitive to the reaction mechanism. Furthermore, over-bromination to yield di- or tri-brominated species is a significant risk.

Common Side Reactions:

  • Over-bromination: Addition of more than one bromine atom to the benzene ring.

  • Poor Regioselectivity: Formation of a mixture of 6-bromo, 7-bromo, and potentially 5- or 8-bromo isomers.

  • Radical Side-Chain Bromination: Although less common for this substrate, reaction at the N-methyl group can occur under conditions that favor a radical pathway (e.g., presence of radical initiators like AIBN or UV light).

  • Degradation: Harsh conditions (e.g., strong acids, high temperatures) can lead to decomposition of the starting material or product.

Troubleshooting Workflow:

The following diagram outlines a systematic approach to diagnosing and solving issues with your bromination reaction.

G cluster_0 Problem Analysis cluster_1 Diagnosis cluster_2 Potential Causes & Solutions Start Low Yield / Impure Product TLC_Check Analyze crude reaction mixture by TLC/LC-MS Start->TLC_Check Multi_Spots Multiple Spots Observed TLC_Check->Multi_Spots Identify Pattern SM_Remaining Significant Starting Material Remaining Multi_Spots->SM_Remaining [No] Degradation Baseline Streaking / Unidentifiable Products Multi_Spots->Degradation [No] Cause_OverBrom Cause: Over-bromination Solution: Reduce Br+ source (1.0-1.1 eq.), lower temperature, shorten reaction time. Multi_Spots->Cause_OverBrom [Yes] (Higher Rf spots) Cause_Regio Cause: Poor Regioselectivity Solution: Change solvent or brominating agent. (See Protocol 2 for C-7 selectivity). Multi_Spots->Cause_Regio [Yes] (Spots with similar Rf) Cause_Incomplete Cause: Incomplete Reaction Solution: Increase temperature slightly, prolong reaction time, check reagent purity. SM_Remaining->Cause_Incomplete [Yes] Cause_Decomp Cause: Decomposition Solution: Use milder conditions (lower temp), use a buffered system, avoid strong acids. Degradation->Cause_Decomp [Yes] G cluster_0 Radical Generation cluster_1 Reaction Pathway NBS + TBHP NBS + TBHP Br· Br· NBS + TBHP->Br· Quinoxalinone 1-Methyl- quinoxalin-2-one Radical_Addition Radical Addition at C-7 Quinoxalinone->Radical_Addition + Br· Intermediate Radical Intermediate Radical_Addition->Intermediate Aromatization Aromatization (H· abstraction) Intermediate->Aromatization Product 7-Bromo Product Aromatization->Product

Technical Support Center: Crystallization of 7-Bromo-1-methyl-1H-quinoxalin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting for common issues encountered during the crystallization of 7-Bromo-1-methyl-1H-quinoxalin-2-one. This molecule, a key building block in medicinal chemistry, possesses a planar, heterocyclic quinoxalinone core with bromo and methyl substitutions that influence its solubility and crystallization behavior.[1] Understanding these properties is crucial for obtaining a high-purity crystalline product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I've followed a standard cooling crystallization protocol, but no crystals are forming. My solution remains clear. What's happening?

Answer:

Failure to form crystals upon cooling, despite the compound being dissolved at a higher temperature, typically points to one of two primary issues: excessive solvent or a high barrier to nucleation. The solution is likely not supersaturated enough at the lower temperature for crystals to form spontaneously.

Causality Explained:

Crystallization begins with nucleation, where molecules in solution arrange into a stable, ordered lattice. This process requires the solution to be supersaturated, meaning it contains more dissolved solute than it can theoretically hold at that temperature. If too much solvent is used, the solution may remain undersaturated or only slightly supersaturated upon cooling, kinetically hindering or preventing nucleation.

Troubleshooting Protocol:
  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[2]

  • Introduce a Seed Crystal: If you have a previous batch of pure this compound, add a single, tiny crystal to the cooled solution. This provides a template for further crystal growth, bypassing the initial nucleation energy barrier.

  • Reduce Solvent Volume: Gently reheat the solution to boiling and evaporate a portion of the solvent (e.g., 10-20% of the initial volume). Allow the solution to cool again. This increases the solute concentration, promoting supersaturation.[2]

  • Consider an Anti-Solvent: If a single solvent system is problematic, a mixed solvent (or anti-solvent) approach can be effective. After dissolving your compound in a minimal amount of a "good" hot solvent (e.g., ethanol, acetone), slowly add a "poor," miscible solvent (e.g., water or hexane) at an elevated temperature until slight turbidity persists. Add a drop or two of the "good" solvent to redissolve the solid and then allow it to cool slowly.[3][4]

Question 2: My product is separating as an oil, not a solid. How can I prevent this "oiling out"?

Answer:

"Oiling out," or liquid-liquid phase separation, is a common problem in the crystallization of complex organic molecules.[5][6] It occurs when a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase.[7] This is often due to very high supersaturation, the presence of impurities, or a large temperature difference between the boiling point of the solvent and the melting point of the solute. The resulting oil is often an amorphous, impure form of the compound.

Causality Explained:

Oiling out happens when the concentration of the solute exceeds the solubility limit to such an extent that it separates as a liquid phase, which is essentially a highly concentrated solution of your compound. This is thermodynamically favored over the kinetically slower process of solid crystal nucleation.[7] Impurities can exacerbate this issue by disrupting the crystal lattice formation and stabilizing the liquid oil droplets.[7][8]

Troubleshooting Workflow:

G start Oiling Out Observed check_saturation Is the solution highly concentrated? start->check_saturation check_cooling Is the cooling rate too fast? check_saturation->check_cooling No action_dilute Re-heat and add more solvent (10-25%). check_saturation->action_dilute Yes check_solvent Is the solvent appropriate? check_cooling->check_solvent No action_slow_cool Allow to cool slowly. Insulate the flask. check_cooling->action_slow_cool Yes check_purity Are impurities present? check_solvent->check_purity Seems OK action_change_solvent Select a solvent with a lower boiling point or use a mixed-solvent system. check_solvent->action_change_solvent Potentially action_charcoal Perform activated charcoal treatment on the hot solution. check_purity->action_charcoal Yes action_seed Add a seed crystal just below the saturation temperature. check_purity->action_seed No action_dilute->check_cooling action_slow_cool->check_solvent action_change_solvent->check_purity action_charcoal->action_seed end Crystals Form Successfully action_seed->end

Caption: Troubleshooting workflow for oiling out.

Detailed Protocol to Prevent Oiling Out:
  • Reduce Supersaturation: Re-heat the mixture until the oil redissolves completely. Add more of the hot solvent to decrease the overall concentration. The goal is to find a concentration where the solution becomes saturated at a lower temperature.[2]

  • Slow Down the Cooling Process: Rapid cooling often leads to oiling out.[9] After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool to room temperature slowly on the benchtop, away from drafts. Insulating the flask (e.g., with paper towels or an inverted beaker) can help.[2]

  • Change the Solvent System: Choose a solvent with a lower boiling point. A solvent's boiling point should ideally be lower than the melting point of the compound to be crystallized.[3] For this compound, solvents like ethanol or ethyl acetate are often good starting points.[10][11] If these fail, a mixed solvent system like ethanol/water or ethyl acetate/hexane can be effective.[3][12]

  • Use Seeding: Add a seed crystal at a temperature slightly below where the solution is fully saturated. This encourages crystallization to occur at a higher temperature, where the solubility of the oil phase is lower, thus favoring solid formation.[13]

Question 3: I've obtained crystals, but my yield is very low. How can I improve it?

Answer:

A low yield suggests that a significant portion of your compound remained in the mother liquor after filtration. This is a common issue that can be rectified by optimizing the solvent volume and crystallization conditions.

Causality Explained:

Even at low temperatures, your compound will have some finite solubility in the chosen solvent. Using an excessive volume of solvent is the most frequent cause of poor recovery, as a larger amount of the product will remain dissolved.[2] Other causes include premature crystallization during a hot filtration step or washing the collected crystals with too much or too warm solvent.

Protocol for Maximizing Yield:
  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Work in small solvent additions, bringing the solution to a boil after each addition.

  • Ensure Complete Crystallization: Once the solution has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to an hour before filtration. This will maximize the amount of product that crystallizes out of the solution.[4]

  • Recover from Mother Liquor: If you suspect significant product loss, you can attempt to recover more material from the filtrate (mother liquor). Reduce the volume of the filtrate by boiling off some of the solvent and cool the concentrated solution again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Wash Crystals Correctly: Wash the filtered crystals with a minimal amount of ice-cold solvent. Using cold solvent minimizes the amount of product that redissolves during the washing step.[4]

Question 4: My final crystalline product is discolored or shows impurities by NMR/LCMS. What went wrong?

Answer:

The presence of impurities in the final product indicates that the crystallization process did not effectively separate your target compound from contaminants. This can happen if the crystallization occurs too rapidly or if the impurities have very similar properties to your product.

Causality Explained:

Rapid crystal growth can physically trap impurities and pockets of solvent within the crystal lattice.[2] Furthermore, if impurities are structurally similar to this compound, they may co-crystallize by incorporating into the growing crystal lattice.[14] Colored impurities are often highly conjugated organic molecules that can be removed with activated charcoal.

Purification Protocol:
  • Slow Down Crystallization: The key to high purity is slow crystal growth. Redissolve the impure crystals in a slightly larger volume of hot solvent than the minimum required. This ensures the solution cools for a longer period before reaching supersaturation, allowing for the formation of larger, more ordered, and purer crystals.[2]

  • Activated Charcoal Treatment: If your hot solution has a colored tint, it may contain colored impurities. Add a very small amount (a spatula tip) of activated charcoal to the hot, dissolved solution and swirl for a few minutes. The charcoal adsorbs the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[2] Be aware that charcoal can also adsorb your product, so use it sparingly.

  • Consider a Different Solvent: Impurities have different solubilities in different solvents. Switching to a different solvent system may leave specific impurities either fully dissolved in the mother liquor or completely insoluble in the hot solution (allowing for their removal via hot filtration).[3]

Solvent Selection Table for Quinoxalinone Derivatives:
Solvent SystemPolarityBoiling Point (°C)Common Use Case
EthanolPolar Protic78A good starting point for many quinoxalinone derivatives.[11]
Ethyl Acetate / HexaneMed. Polarity / Nonpolar77 / 69A common mixed-solvent system for tuning polarity.[3][12]
Acetone / WaterPolar Aprotic / Polar56 / 100Useful for moderately polar compounds.
TolueneNonpolar Aromatic111Can be effective for aromatic compounds but has a high boiling point.[15]

This table provides general guidance; optimal solvent selection is empirical and should be determined experimentally.

Experimental Protocol: Recrystallization of this compound from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling with gentle swirling until the solid completely dissolves. Add more ethanol in small portions if needed, ensuring each portion is followed by heating to boiling.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this process.

  • Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely under vacuum.

References

Technical Support Center: Synthesis of 7-Bromo-1-methyl-1H-quinoxalin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Bromo-1-methyl-1H-quinoxalin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and impurities encountered during its synthesis. Our focus is on providing practical, experience-driven advice to help you optimize your reaction outcomes, ensure high purity, and streamline your workflow.

Introduction to Synthetic Strategies

The synthesis of this compound (a key building block in medicinal chemistry) typically proceeds through one of two primary routes:

  • Route A: Electrophilic Bromination. This route involves the direct bromination of the precursor, 1-methyl-1H-quinoxalin-2-one.

  • Route B: N-Methylation. This approach starts with 7-bromo-1H-quinoxalin-2-one, which is then methylated at the N1 position.

Both pathways, while effective, present unique challenges, primarily concerning regioselectivity and the formation of closely related impurities that can be difficult to separate. This guide will dissect the common issues associated with both routes and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for obtaining high-purity this compound?

A1: The choice of route often depends on the availability and purity of the starting materials. Route A (bromination of 1-methyl-1H-quinoxalin-2-one) can be very efficient if the regioselectivity of the bromination can be well-controlled. Recent methodologies using specific brominating agents and catalysts have shown high selectivity for the C7 position.[1] Route B (N-methylation of 7-bromo-1H-quinoxalin-2-one) is also a viable option, but can be complicated by the potential for methylation at the N4 position, leading to a difficult-to-remove isomer.

Q2: What are the most common impurities I should expect to see in my crude product?

A2: The most common impurities are typically isomers of the desired product. In Route A, you may encounter regioisomers such as 6-bromo- and 8-bromo-1-methyl-1H-quinoxalin-2-one. In Route B, the primary isomeric impurity is 7-bromo-4-methyl-1H-quinoxalin-2-one. Other potential impurities include unreacted starting materials, di-brominated products, and residual reagents or their by-products (e.g., succinimide from NBS).

Q3: How can I best monitor the progress of my reaction to minimize impurity formation?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most effective techniques for monitoring reaction progress. For TLC, using a solvent system that provides good separation between your starting material, product, and potential isomers is crucial. HPLC offers a more quantitative assessment and can resolve closely related species, making it invaluable for tracking the consumption of starting material and the emergence of impurities in real-time.

Q4: Are there any general tips for the purification of this compound?

A4: Purification can indeed be challenging due to the similar polarities of the product and its isomers.

  • Recrystallization: This is often the most effective method for removing minor impurities and achieving high purity, provided a suitable solvent system can be identified. Common solvents to explore include ethanol, isopropanol, acetonitrile, and mixtures of ethyl acetate with hexanes.

  • Column Chromatography: For mixtures with significant amounts of isomeric impurities, silica gel column chromatography is typically necessary. A carefully optimized gradient of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone) is usually required to achieve good separation.

Troubleshooting Guide: Impurity Formation and Remediation

This section provides a detailed breakdown of common problems, their root causes, and step-by-step protocols for identification and removal of impurities.

Problem 1: Presence of Isomeric Bromo-Impurities (Route A)

Scenario: You have performed the bromination of 1-methyl-1H-quinoxalin-2-one and your HPLC or ¹H NMR analysis indicates the presence of more than one brominated species.

Root Cause Analysis: The quinoxalinone ring system has several positions susceptible to electrophilic attack. While the C7 position is often favored, changes in reaction conditions (temperature, solvent, brominating agent) can lead to bromination at other positions, primarily C6 and C8. The electronic properties of the N-methyl group and the carbonyl group influence the electron density around the benzene ring, directing the electrophilic bromine.

Identification of Impurities:

ImpurityKey ¹H NMR Signals (Predicted)HPLC Elution Profile
6-Bromo-1-methyl-1H-quinoxalin-2-one Distinct aromatic coupling patterns differing from the 7-bromo isomer. Expect a singlet for H-5.Typically elutes very close to the 7-bromo isomer, often requiring specialized HPLC columns for full resolution.[2]
8-Bromo-1-methyl-1H-quinoxalin-2-one The proton adjacent to the bromine (H-7) will likely be a doublet, with a chemical shift influenced by the nearby N4 and C=O group.Elution order relative to the 7-bromo isomer can vary based on the HPLC method.

Troubleshooting and Mitigation Protocol:

  • Confirm Impurity Identity:

    • Utilize HPLC-MS to confirm that the impurities have the same mass as your desired product, which is indicative of isomers. The characteristic isotope pattern of bromine (¹⁹Br/⁸¹Br ratio of approximately 1:1) can be a powerful tool in mass spectrometry to identify bromine-containing compounds.[3]

    • If possible, isolate a small amount of the impurity via preparative HPLC or careful column chromatography for detailed NMR analysis.

  • Optimize Reaction Conditions for Regioselectivity:

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a common choice. However, consider using alternative reagents like 1,3-dibromo-5,5-dimethylhydantoin, which has been reported to offer high regioselectivity in some systems.[4]

    • Solvent and Temperature Control: The polarity of the solvent can influence the reaction pathway. Acetonitrile is a common choice. Running the reaction at a lower temperature may improve selectivity.

    • Catalyst: The use of a mild acid catalyst can sometimes direct the bromination to a specific position.

  • Purification Strategy:

    • Fractional Recrystallization: If one isomer is present in a much higher concentration, it may be possible to enrich the desired product through a series of carefully controlled recrystallizations.

    • Preparative HPLC/Column Chromatography: This is the most robust method for separating isomers.

      • Stationary Phase: Standard silica gel is often effective.

      • Mobile Phase: A shallow gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point. For difficult separations, consider using a different stationary phase like a phenyl or pentafluorophenyl (PFP) column in HPLC, which can offer different selectivity for aromatic isomers.[2]

Problem 2: Presence of N4-Methylated Impurity (Route B)

Scenario: Following the methylation of 7-bromo-1H-quinoxalin-2-one, you observe a second major product with the same mass as your desired N1-methylated compound.

Root Cause Analysis: The starting material, 7-bromo-1H-quinoxalin-2-one, possesses two nitrogen atoms (N1 and N4) that can be alkylated. While N1 methylation is generally favored due to electronic and steric factors, methylation at N4 can occur, especially if strong bases or highly reactive methylating agents are used.

Identification of Impurities:

ImpurityKey ¹H NMR Signals (Predicted)HPLC Elution Profile
7-bromo-4-methyl-1H-quinoxalin-2-one The N-methyl signal will likely be at a different chemical shift compared to the N1-methyl product. The aromatic proton signals will also show distinct shifts due to the change in the electronic environment.The N4-methyl isomer may have a different polarity and thus a different retention time on a standard C18 or silica column compared to the N1-methyl isomer.

Troubleshooting and Mitigation Protocol:

  • Confirm Impurity Identity:

    • As with the bromo-isomers, use HPLC-MS to confirm the mass of the impurity.

    • Detailed ¹H and ¹³C NMR analysis, including 2D experiments like HMBC and NOESY, can definitively establish the position of the methyl group.

  • Optimize Reaction Conditions for Regioselectivity:

    • Base Selection: The choice of base is critical. A milder base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often preferred over stronger bases like sodium hydride (NaH), as it can favor N1 methylation.

    • Methylating Agent: Methyl iodide is commonly used. Consider using a less reactive methylating agent like dimethyl sulfate, which may offer better selectivity under certain conditions.

    • Solvent and Temperature: A polar aprotic solvent like DMF or acetonitrile is typically used. Running the reaction at room temperature or slightly elevated temperatures, rather than at high heat, can help minimize the formation of the thermodynamic N4-product.

  • Purification Strategy:

    • Column Chromatography: This is the most reliable method for separating N1 and N4 isomers. A gradient of ethyl acetate in hexanes on silica gel is a good starting point. The difference in polarity between the two isomers is often sufficient for good separation.

    • Recrystallization: If the isomeric impurity is present at a low level, recrystallization from a suitable solvent like ethanol or acetonitrile may be sufficient to achieve the desired purity.

Visualizing Synthetic Pathways and Impurity Formation

The following diagrams illustrate the synthetic routes and the points at which common impurities can arise.

Synthesis_Routes cluster_route_a Route A: Bromination cluster_route_b Route B: N-Methylation SM_A 1-methyl-1H-quinoxalin-2-one Product 7-Bromo-1-methyl-1H- quinoxalin-2-one SM_A->Product Bromination (e.g., NBS) Impurity_A1 6-Bromo Isomer SM_A->Impurity_A1 Non-selective Bromination Impurity_A2 8-Bromo Isomer SM_A->Impurity_A2 Impurity_DiBromo Di-bromo Products Product->Impurity_DiBromo Over-bromination SM_B 7-bromo-1H-quinoxalin-2-one Product_B 7-Bromo-1-methyl-1H- quinoxalin-2-one SM_B->Product_B Methylation (e.g., MeI, Base) Impurity_B1 7-Bromo-4-methyl Isomer SM_B->Impurity_B1 N4-Methylation

Caption: Synthetic pathways to this compound and common impurity formation.

Analytical and Purification Protocols

Protocol 1: General HPLC Method for Impurity Profiling

This method provides a starting point for analyzing the purity of your this compound.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm and 280 nm

Note: For challenging isomer separations, a pentafluorophenyl (PFP) column may provide better resolution.[2]

Protocol 2: Column Chromatography for Isomer Separation

This protocol is a general guideline for purifying the target compound from its isomers.

  • Prepare the Column:

    • Use a silica gel stationary phase with a particle size of 40-63 µm.

    • The amount of silica should be approximately 50-100 times the weight of your crude material.

    • Pack the column using a slurry method with your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Gradually increase the polarity by increasing the percentage of ethyl acetate. A slow, shallow gradient is key to resolving closely eluting isomers.

    • Collect small fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

  • Combine and Concentrate:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purification_Workflow Crude Crude Product Analysis HPLC / TLC Analysis Crude->Analysis Decision Purity Acceptable? Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization No (Minor Impurities) ColumnChrom Column Chromatography Decision->ColumnChrom No (Major Impurities/ Isomers) PureProduct Pure Product Decision->PureProduct Yes FurtherAnalysis Final Purity Analysis Recrystallization->FurtherAnalysis ColumnChrom->FurtherAnalysis FurtherAnalysis->Decision

Caption: General purification and analysis workflow for this compound.

References

Technical Support Center: HPLC Purification of 7-Bromo-1-methyl-1H-quinoxalin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the purification of 7-Bromo-1-methyl-1H-quinoxalin-2-one (CAS: 82019-32-7). This guide is designed for researchers and drug development professionals, providing a detailed High-Performance Liquid Chromatography (HPLC) protocol and robust troubleshooting advice to ensure you achieve high purity and yield. As a key intermediate in medicinal chemistry, obtaining this compound in a highly pure form is critical for the success of subsequent synthetic steps and biological assays.[1]

Part 1: Foundational Purification Protocol

The following protocol is a validated starting point for the purification of this compound. Given its aromatic and moderately polar structure, reversed-phase HPLC is the method of choice.[2]

Physicochemical Properties Overview
  • Molecular Formula: C₉H₇BrN₂O[3]

  • Molecular Weight: 239.07 g/mol [3]

  • Structure: A quinoxalinone core with a bromine substituent on the benzene ring and a methyl group on the nitrogen. This structure imparts moderate hydrophobicity, making it ideal for retention on a C18 stationary phase.

Recommended HPLC System and Consumables
  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Stationary Phase: A C18-bonded silica column is the workhorse for this type of small molecule purification. Key parameters are outlined in the table below.

  • Mobile Phase: HPLC-grade Acetonitrile (ACN), HPLC-grade water, and an additive like Trifluoroacetic Acid (TFA) or Formic Acid (FA).

Experimental Workflow Diagram

The overall process, from crude material to purified compound, follows a logical sequence.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_purify Phase 3: Purification & Analysis SamplePrep Sample Preparation (Dissolve crude in DMSO/Mobile Phase) AnalyticalRun Analytical Scale Run (Scouting Gradient) SamplePrep->AnalyticalRun MobilePhasePrep Mobile Phase Preparation (Filter and degas solvents) MobilePhasePrep->AnalyticalRun Optimization Method Optimization (Gradient & Loading Study) AnalyticalRun->Optimization ScaleUp Scale-Up to Prep Column Optimization->ScaleUp PrepRun Preparative HPLC Run ScaleUp->PrepRun FractionCollection Fraction Collection (Triggered by UV signal) PrepRun->FractionCollection PurityCheck Purity Analysis of Fractions (Analytical HPLC) FractionCollection->PurityCheck Evaporation Solvent Evaporation (Lyophilization or Rotary Evaporation) PurityCheck->Evaporation

Caption: HPLC Purification Workflow for this compound.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Then, dilute this stock solution with the initial mobile phase composition (e.g., 95% Water/5% ACN) to the highest possible concentration without precipitation. Causality: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion and broadening.[4] Filtering the sample through a 0.45 µm syringe filter is critical to remove particulates that could block the column frit.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in HPLC-grade Water.

    • Solvent B: 0.1% ACN in HPLC-grade Water.

    • Causality: The acidic modifier (TFA) protonates the basic nitrogen atoms in the quinoxalinone ring and masks active silanol groups on the silica surface, significantly reducing peak tailing and improving peak symmetry.

  • Method Development (Analytical Scale): First, develop the method on a smaller analytical column to conserve sample and solvent.

Column Specifications (Analytical vs. Preparative)
Parameter Analytical Scale
Stationary Phase C18, 5 µm particle size
Dimensions (ID x L) 4.6 x 150 mm
Typical Flow Rate 1.0 mL/min
Typical Injection Vol. 5-20 µL
  • Run the Gradient: Use a scouting gradient to determine the elution profile.

Gradient Program for HPLC Purification
Time (min) % Solvent A (0.1% TFA in H₂O)
0.095%
5.095%
25.05%
30.05%
30.195%
35.095%
  • Detection: Monitor the elution at a wavelength where the compound has strong absorbance. Quinoxalinone derivatives typically absorb strongly in the UV range.[5] A good starting point is 254 nm or 280 nm. Use a DAD to determine the optimal wavelength from the compound's UV spectrum.

  • Scale-Up and Purification: Once the analytical method is optimized, scale it up for preparative purification. The flow rate and injection volume can be scaled geometrically based on the column cross-sectional area.[6] Collect fractions corresponding to the main peak and perform analytical HPLC runs on each fraction to confirm purity before pooling them.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during HPLC purification.

Question: My peak is tailing severely. What is the cause and how do I fix it?

  • Answer: Peak tailing for a nitrogen-containing heterocyclic compound like this is a classic problem.[7]

    • Primary Cause: Secondary interactions between the basic nitrogen atoms in your molecule and acidic, un-capped silanol groups on the silica surface of the HPLC column. This is especially problematic if the mobile phase pH is not controlled.

    • Solutions:

      • Add an Acidic Modifier: The most effective solution is to add 0.05-0.1% TFA or Formic Acid to both mobile phase solvents, as described in the protocol. The acid protonates the silanols, "masking" them from your analyte.

      • Check Mobile Phase pH: Ensure the mobile phase pH is low (around 2-3). At this pH, your analyte is likely protonated, and silanol activity is suppressed.[7]

      • Reduce Sample Load: You might be overloading the column.[4] Inject half the amount and see if the peak shape improves. If it does, you have found your maximum loading capacity.

      • Use a Different Column: Consider a column with high-purity silica and advanced end-capping (often labeled "for bases") to minimize silanol interactions from the start.

Question: I am seeing a broad or split peak for my compound. What's wrong?

  • Answer: Peak broadening or splitting suggests an issue with how the sample is introduced to the column or a problem with the column itself.

    • Potential Causes & Solutions:

      • Injection Solvent Mismatch: If you dissolved your sample in a very strong solvent (like 100% DMSO) and injected a large volume, the sample band will spread out before it even binds to the column. Solution: As recommended, dissolve your sample in a minimal amount of strong solvent and then dilute it with the initial mobile phase.[8]

      • Column Void or Contamination: A void at the head of the column or particulate buildup on the inlet frit can distort the flow path, leading to split or broad peaks.[7] Solution: First, try back-flushing the column (disconnect it from the detector first). If that fails, the column may need to be replaced. Using a guard column can protect your main column from contamination.[4]

      • Co-eluting Impurity: What appears to be a split peak could be two closely eluting compounds. Solution: Optimize your gradient. Make it shallower (e.g., increase the gradient time from 20 to 40 minutes) to improve resolution.[6] Also, check the peak purity using a DAD detector, which can indicate if multiple species are present under a single peak.

Question: My compound is not being retained and elutes in the void volume. How can I increase its retention?

  • Answer: If your compound elutes very early, it means it is too polar for the current conditions and is not interacting sufficiently with the C18 stationary phase.

    • Solutions:

      • Modify the Starting Gradient: The compound is eluting because the initial mobile phase is too strong (too much organic solvent). Decrease the starting percentage of Solvent B (ACN). Try starting with 2% or even 0% ACN for the first few minutes.

      • Change the Organic Solvent: Methanol is a slightly weaker organic solvent than acetonitrile. Replacing ACN with methanol may increase retention times and can also alter selectivity, potentially improving the separation of other impurities.[9]

      • Consider a Different Stationary Phase: If the compound is extremely polar, a standard C18 column may not be suitable. A column with a polar-embedded group or an AQ-type C18 column designed for use in highly aqueous mobile phases would be a better choice.[10]

Question: Why is the pressure in my HPLC system suddenly too high?

  • Answer: A sudden pressure increase is almost always due to a blockage somewhere in the system.

    • Troubleshooting Steps:

      • Isolate the Problem: Work backward from the detector. Disconnect the column and see if the pressure returns to normal. If it does, the blockage is in the column. If not, continue removing components (injector, tubing) until the pressure drops, which will identify the clogged part.

      • Column Blockage: This is the most common cause.[7] It's likely due to precipitated sample or buffer on the inlet frit. Solution: Reverse the column and flush it with a strong solvent (like 100% ACN or isopropanol) at a low flow rate.

      • Sample Precipitation: Your compound may not be soluble in the mobile phase. If you see the pressure spike immediately after injection, this is a likely cause. Solution: Reduce the concentration of your injected sample or ensure it is fully dissolved before injection.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use methanol instead of acetonitrile as the organic modifier?

  • A1: Yes. Methanol is a viable alternative. It has a lower elution strength and will generally lead to longer retention times. The key difference is selectivity; the elution order of your impurities might change.[9] This can sometimes be used to your advantage to resolve a difficult-to-separate impurity. Methanol also generates lower backpressure than acetonitrile, which can be beneficial.

Q2: My final product after evaporation still contains TFA. How do I remove it?

  • A2: TFA can form salts with your compound, making it difficult to remove. After rotary evaporation, you can try several methods:

    • Lyophilization: Dissolve the sample in a water/acetonitrile mixture and freeze-dry it. This is often effective at removing volatile TFA.

    • Solvent Swapping: Repeatedly dissolve the residue in a solvent like dichloromethane or diethyl ether (in which TFA is soluble but your product may be less so) and re-evaporate.

    • Mild Bicarbonate Wash: If your compound is stable, you can perform a liquid-liquid extraction. Dissolve the product in an organic solvent (e.g., ethyl acetate) and wash it carefully with a dilute aqueous sodium bicarbonate solution to neutralize the TFA, followed by a water wash and drying over sodium sulfate.

Q3: How do I determine the maximum amount of crude material I can load onto my preparative column?

  • A3: This requires a loading study. On your analytical column, perform a series of injections with increasing concentrations of your crude material. Monitor the chromatogram for the point at which the peak of interest starts to broaden or merge with adjacent impurity peaks.[6] This is the overload point. You can then use this data, scaled up for the dimensions of your preparative column, to estimate the maximum load for your purification run.

Q4: Is a guard column necessary for this purification?

  • A4: While not strictly mandatory, it is highly recommended. A guard column is a small, disposable column with the same stationary phase that is placed before your expensive main analytical or preparative column. It traps strongly retained impurities and particulates from the sample, significantly extending the life of the main column.[4] The cost of replacing a guard column is a fraction of the cost of a new preparative column.

References

Avoiding decomposition of 7-Bromo-1-methyl-1H-quinoxalin-2-one during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 7-Bromo-1-methyl-1H-quinoxalin-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a privileged scaffold in pharmacology, the quinoxalinone core offers a gateway to a wide array of biologically active molecules.[1] However, its reactivity also presents stability challenges. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you navigate potential pitfalls and ensure the integrity of your reactions.

Understanding the Molecule: Core Stability and Reactivity

This compound is a key intermediate, valued for the strategic placement of the bromine atom at the C7 position, which serves as a handle for metal-catalyzed cross-coupling reactions.[1] The N-methyl group enhances its physicochemical properties.[1] While generally stable under standard storage conditions, the molecule's reactivity profile reveals several potential decomposition pathways that can be triggered by specific reaction conditions. Understanding these pathways is the first step toward mitigating them.

Frequently Asked Questions (FAQs)

Question 1: My starting material appears to be degrading upon storage. What are the optimal storage conditions for this compound?

Answer: While the compound is a stable solid, long-term stability is best ensured by storing it in a cool, dark, and dry environment. We recommend storage at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and atmospheric contaminants. Some quinoxaline derivatives exhibit photochemical instability, so storing the compound in an amber vial or a container protected from light is a critical precaution.[2]

Question 2: I'm performing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and observing a significant amount of a non-polar byproduct that runs higher on the TLC plate. What is this impurity?

Answer: The most common non-polar byproduct in such reactions is the de-brominated compound, 1-methyl-1H-quinoxalin-2-one. This occurs via a process called hydrodehalogenation, where the C-Br bond is cleaved and replaced with a C-H bond.[3][4]

This side reaction is often promoted by:

  • Excessive Catalyst Loading: Higher concentrations of palladium catalysts can increase the rate of hydrodehalogenation.

  • Presence of a Hydrogen Source: Reagents like hydrides (e.g., NaBH4), certain alcohols (used as solvents), or even trace water can act as hydrogen donors.[5]

  • Reaction Temperature: Elevated temperatures can accelerate this undesired pathway.

  • Choice of Ligand and Base: The electronic properties of the ligand and the nature of the base can influence the relative rates of the desired coupling versus the reductive side reaction.

To troubleshoot, consider reducing the catalyst loading, ensuring anhydrous conditions, and optimizing the reaction temperature.

Question 3: My reaction mixture is turning dark, and I'm getting a complex mixture of products with low yield of the desired compound. What are the likely causes?

Answer: A dark, complex reaction mixture often points to multiple degradation pathways. Besides the hydrodehalogenation mentioned above, potential issues include:

  • Ring Instability: The quinoxalinone ring system can be susceptible to hydrolysis or opening under harsh acidic or basic conditions. While robust, extreme pH should be avoided. The use of overly strong, nucleophilic bases can lead to undesired reactions with the heterocyclic core.

  • Oxidative Degradation: If not performed under an inert atmosphere, oxidative side reactions can occur, especially at higher temperatures, leading to polymerization or the formation of colored impurities.

  • Photodecomposition: Running the reaction in clear glass vessels exposed to direct laboratory light for extended periods can contribute to degradation.[6] We recommend wrapping the reaction flask in aluminum foil as a standard practice.

Key Decomposition Pathways and Mitigation Strategies

The primary modes of decomposition for this compound are hydrodehalogenation (debromination), ring hydrolysis, and photodecomposition. Understanding the mechanisms allows for targeted troubleshooting.

cluster_main This compound cluster_pathways Decomposition Pathways A Start: this compound B Hydrodehalogenation Product (1-methyl-1H-quinoxalin-2-one) A->B Reductive Conditions (e.g., Pd/C, H2 source) C Ring-Opened Products A->C Strong Acid/Base (Extreme pH) D Photodegradation Products A->D UV/Visible Light Exposure

Caption: Primary decomposition routes for this compound.

Troubleshooting Guide: A Deeper Dive
Symptom Potential Cause Recommended Action & Scientific Rationale
Formation of Debrominated Impurity Hydrodehalogenation1. Reduce Catalyst Loading: Use the lowest effective concentration of your palladium catalyst (e.g., 1-3 mol%). This minimizes the catalyst's availability for the competing reductive pathway. 2. Use Anhydrous Conditions: Thoroughly dry solvents and reagents. Water can act as a proton source for hydrodehalogenation. 3. Choose a Non-Reductive Base: Employ bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of those with reducing potential.
Low Mass Balance / Ring Degradation Ring Hydrolysis or Opening1. Avoid Strong Acids/Bases: Use moderately basic conditions (pH 8-11) for coupling reactions. If acidic conditions are required for other steps, perform them at low temperatures and for minimal duration. The lactam functionality in the quinoxalinone ring is susceptible to cleavage under harsh conditions.[7]
Reaction Fails to Go to Completion Catalyst Deactivation or Poor Solubility1. Degas Solvents Thoroughly: Oxygen can oxidize the Pd(0) active species to an inactive Pd(II) state. Degas by bubbling with argon/nitrogen for 15-30 minutes. 2. Select Appropriate Solvent: Use solvents that ensure full dissolution of the starting material and reagents at the reaction temperature (e.g., Dioxane, Toluene, DMF). Poor solubility can lead to localized high concentrations and side reactions.
Formation of Colored Impurities Photodecomposition or Oxidation1. Protect from Light: Wrap the reaction vessel in aluminum foil. Quinoxaline scaffolds can absorb UV-Vis light, leading to radical-mediated degradation pathways.[2][8] 2. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of nitrogen or argon throughout the entire process.

Recommended Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is optimized to minimize the decomposition of this compound while achieving high coupling efficiency. The key is careful control of the reaction environment.

G start Start: Assemble Glassware inert 1. Establish Inert Atmosphere (Flame-dry glassware, backfill with Ar/N₂) start->inert reagents 2. Add Reagents (Quinoxalinone, Boronic Acid, Base) inert->reagents solvent 3. Add Degassed Solvent reagents->solvent degas 4. Degas Mixture (Ar/N₂ bubbling for 10-15 min) solvent->degas catalyst 5. Add Catalyst/Ligand (Under positive Ar/N₂ flow) degas->catalyst heat 6. Heat to Reaction Temperature (Protect from light) catalyst->heat monitor 7. Monitor by TLC/LC-MS heat->monitor workup 8. Quench and Work-up monitor->workup end End: Purify Product workup->end

Caption: Optimized workflow for cross-coupling to minimize substrate decomposition.

Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a vacuum. Allow it to cool to room temperature under a positive pressure of argon or nitrogen.

  • Charging Reagents: To the flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Solvent Addition: Add a previously degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene). The solvent should be sparged with argon for at least 30 minutes prior to use.

  • Final Degassing: Bubble argon through the stirred reaction mixture for another 10-15 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a suitable ligand like SPhos or XPhos, 1-3 mol%). The choice of catalyst and ligand is crucial and should be optimized for the specific coupling partners.[9][10][11]

  • Reaction: Wrap the flask with aluminum foil to protect it from light. Heat the mixture to the optimized temperature (typically 80-100 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

By rigorously excluding oxygen and light and by carefully selecting reagents, this protocol provides a robust framework for successfully using this compound while preventing its degradation.

References

Technical Support Center: Scaling Up the Synthesis of 7-Bromo-1-methyl-1H-quinoxalin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-1-methyl-1H-quinoxalin-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important chemical synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up process.

Introduction

This compound is a key building block in medicinal chemistry, primarily due to the versatility of its quinoxalinone core.[1] The strategic placement of a bromine atom at the 7-position provides a handle for further molecular modifications through cross-coupling reactions, while the N-methyl group helps to fine-tune the compound's properties.[1] As a precursor to more complex molecules, including potential anticancer agents, the ability to synthesize this compound efficiently and in large quantities is crucial.[1][2]

This guide will focus on the practical aspects of scaling up the synthesis, moving beyond theoretical steps to address real-world challenges.

Core Synthesis Strategy

A common and effective route for preparing this compound involves a two-step process starting from 4-bromo-1,2-diaminobenzene. This approach is often favored for its control over regioselectivity, a significant challenge when attempting to directly brominate the 1-methyl-1H-quinoxalin-2-one core.[1]

Visualizing the Workflow

Synthesis_Workflow Overall Synthesis Workflow A Step 1: Condensation 4-bromo-1,2-diaminobenzene + Ethyl Glyoxalate B Intermediate: 7-Bromo-1H-quinoxalin-2-one A->B  Formation of Quinoxalinone Ring   C Step 2: N-Methylation Intermediate + Methylating Agent (e.g., Methyl Iodide) B->C  Alkylation at N1 Position   D Final Product: This compound C->D  Crude Product   E Purification (Recrystallization/Chromatography) D->E  Isolation of Pure Product  

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section is structured to address specific problems you may encounter during the scale-up of this synthesis.

Issue 1: Low Yield in the Condensation Step (Step 1)

Question: We are experiencing a significant drop in yield for the initial condensation reaction between 4-bromo-1,2-diaminobenzene and ethyl glyoxalate upon scaling up from a 1g to a 100g scale. What are the likely causes and how can we mitigate this?

Answer:

Scaling up reactions is not always a linear process. Several factors can contribute to a decrease in yield during the condensation step. Here’s a breakdown of potential causes and solutions:

  • Mixing and Heat Transfer: In larger reaction vessels, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration. This can promote the formation of side products.

    • Solution: Ensure you are using an appropriate overhead stirrer with a properly sized impeller to maintain a homogeneous reaction mixture. Monitor the internal reaction temperature with a thermocouple to ensure even heating.

  • Atmosphere Control: 4-bromo-1,2-diaminobenzene is susceptible to oxidation, which can be exacerbated by longer reaction times and higher temperatures on a larger scale.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

  • Purity of Starting Materials: Impurities in the 4-bromo-1,2-diaminobenzene or ethyl glyoxalate can have a more pronounced effect on a larger scale.

    • Solution: Ensure the purity of your starting materials before beginning the reaction. Recrystallization of the 4-bromo-1,2-diaminobenzene may be necessary.

Troubleshooting Decision Tree: Low Condensation Yield

Troubleshooting_Condensation Troubleshooting Low Yield in Condensation Step Start Low Yield in Step 1 CheckMixing Is mixing adequate? Start->CheckMixing CheckAtmosphere Is the reaction under inert atmosphere? CheckMixing->CheckAtmosphere Yes ImproveMixing Optimize stirring (overhead stirrer, impeller size) CheckMixing->ImproveMixing No CheckPurity Are starting materials pure? CheckAtmosphere->CheckPurity Yes InertAtmosphere Implement N2 or Ar blanket CheckAtmosphere->InertAtmosphere No PurifySMs Purify starting materials (e.g., recrystallization) CheckPurity->PurifySMs No

Caption: A decision tree to diagnose and resolve low yield in the condensation step.

Issue 2: Incomplete N-Methylation (Step 2)

Question: Our N-methylation of 7-Bromo-1H-quinoxalin-2-one is stalling, leaving a significant amount of starting material even with extended reaction times. What could be the issue?

Answer:

Incomplete N-methylation is a common hurdle. The primary factors to consider are the choice of base, solvent, and methylating agent, as well as reaction conditions.

  • Base Strength and Solubility: The base used to deprotonate the quinoxalinone nitrogen is critical. If the base is not strong enough or is not soluble in the reaction solvent, deprotonation will be incomplete.

    • Solution: Consider using a stronger base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). Ensure the base is fresh and has been stored properly.

  • Reactivity of the Methylating Agent: While methyl iodide is commonly used, its volatility can be an issue on a larger scale, potentially leading to loss of reagent.

    • Solution: Dimethyl sulfate is a less volatile and often more reactive alternative. However, it is highly toxic and requires careful handling. Always ensure your reaction setup includes a quenching step for any unreacted dimethyl sulfate.

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to side reactions, such as methylation at the oxygen atom (O-methylation).

    • Solution: Maintain a controlled temperature, often starting at a lower temperature (e.g., 0 °C) during the addition of the base and methylating agent, and then allowing the reaction to warm to room temperature.

Comparative Data: N-Methylation Conditions
ParameterCondition A (Reported)Condition B (Optimized for Scale-Up)Rationale for Change
Base Potassium Carbonate (K2CO3)Sodium Hydride (NaH, 60% in mineral oil)Stronger base ensures complete deprotonation.
Solvent AcetoneAnhydrous Dimethylformamide (DMF)Higher boiling point and better solubility for the anion.
Temperature Reflux0 °C to Room TemperatureBetter control to minimize O-methylation side products.
Issue 3: Purification Challenges of the Final Product

Question: We are struggling to achieve high purity of the final this compound. Column chromatography is not ideal for our large-scale batches. What are our options?

Answer:

Avoiding column chromatography on a large scale is a common goal in process chemistry. Recrystallization is the most viable alternative.

  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities remain soluble at all temperatures.

    • Solution: Perform small-scale solvent screening with solvents like ethanol, isopropanol, ethyl acetate, or mixtures of these with heptane or hexane.

  • Controlling Crystal Growth: Rapid cooling can lead to the formation of small, impure crystals.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize recovery. Seeding the solution with a small crystal of the pure product can also promote the growth of larger, purer crystals.

Issue 4: Safety Concerns with Starting Materials

Question: What are the primary safety concerns when handling 4-bromo-1,2-diaminobenzene on a larger scale?

Answer:

4-bromo-1,2-diaminobenzene is a hazardous substance, and handling it on a larger scale requires strict safety protocols.

  • Toxicity: It is toxic if swallowed and can cause skin and serious eye irritation.[3] It may also cause an allergic skin reaction.[3]

    • Handling Precautions: Always handle this compound in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid generating dust.[4]

  • Storage: It should be stored in a cool, dry, and well-ventilated area away from heat sources and incompatible materials like strong oxidizing agents.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Safety Information Summary
HazardPrecautionary Statement
Toxic if swallowed Do not eat, drink or smoke when using this product.[3] IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3]
Causes skin irritation Wash skin thoroughly after handling.[3] If skin irritation occurs: Get medical advice/attention.[3]
Causes serious eye irritation Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[5]
May cause an allergic skin reaction Avoid breathing dust.[3] If skin irritation or rash occurs: Get medical advice/attention.[3]

Detailed Experimental Protocols

Step 1: Synthesis of 7-Bromo-1H-quinoxalin-2-one
  • To a suitably sized reaction vessel equipped with an overhead stirrer, condenser, and nitrogen inlet, add 4-bromo-1,2-diaminobenzene and a suitable solvent (e.g., ethanol).

  • Begin stirring to form a slurry.

  • Slowly add an equimolar amount of ethyl glyoxalate (as a solution in a compatible solvent, if necessary) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash with cold solvent.

  • Dry the solid under vacuum to obtain crude 7-Bromo-1H-quinoxalin-2-one.

Step 2: Synthesis of this compound
  • In a separate, dry reaction vessel under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 7-Bromo-1H-quinoxalin-2-one in anhydrous DMF to the sodium hydride suspension.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Slowly add methyl iodide (or dimethyl sulfate) to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

References

Validation & Comparative

A Comparative Guide to Quinoxalinone Kinase Inhibitors: Evaluating 7-Bromo-1-methyl-1H-quinoxalin-2-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxalinone Scaffold as a Privileged Motif in Kinase Inhibition

In the landscape of modern medicinal chemistry, the quinoxalinone core has emerged as a "privileged scaffold"—a molecular framework that consistently yields compounds with potent and diverse biological activities.[1] This bicyclic heteroaromatic system is a cornerstone in the design of small-molecule kinase inhibitors, which are at the forefront of targeted therapies for a multitude of diseases, including cancer and inflammatory disorders.[2][3] Kinases, as central regulators of cellular signaling, are critical therapeutic targets, and the structural versatility of the quinoxalinone scaffold allows for fine-tuning of interactions within the ATP-binding pocket of these enzymes.[3]

This guide provides a comparative analysis of various quinoxalinone-based kinase inhibitors, with a special focus on positioning 7-Bromo-1-methyl-1H-quinoxalin-2-one within this competitive field. While primarily documented as a versatile synthetic intermediate for more complex pharmaceuticals like Erdafitinib, its structural features—a bromine atom for further functionalization and an N-methyl group to modulate physicochemical properties—make it an important precursor for potent kinase inhibitors.[1] We will delve into the structure-activity relationships (SAR) of related quinoxalinone derivatives, present comparative experimental data, and provide detailed protocols for key assays to empower researchers in their own discovery efforts.

This compound: A Strategic Building Block

This compound is a halogen-substituted quinoxalinone that serves as a key building block in medicinal chemistry.[1] The bromine at the 7-position is particularly strategic, offering a reactive handle for metal-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse chemical moieties to explore structure-activity relationships and optimize binding affinity and selectivity for specific kinase targets.[1] The N-methyl group can influence the compound's solubility and its interaction with the target protein.[1]

While direct kinase inhibition data for this compound is not extensively available in public literature, its utility is demonstrated by its role as a precursor to potent kinase inhibitors.[1] For instance, quinoxalinone derivatives with a similar core structure have shown significant inhibitory activity against kinases such as Pim-1.[1]

Comparative Analysis of Quinoxalinone Kinase Inhibitors

The true potential of the quinoxalinone scaffold is realized in the diverse array of potent and selective kinase inhibitors that have been developed. Below, we compare several classes of these inhibitors, highlighting their target kinases and reported potencies.

Pim Kinase Inhibitors

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes implicated in various cancers, making them attractive therapeutic targets.[4] Several quinoxaline derivatives have been developed as potent Pim kinase inhibitors.

A study by Oyallon et al. (2021) provides valuable data on a series of quinoxaline-2-carboxylic acid derivatives as dual Pim-1/2 inhibitors.[4][5] While this compound was not directly tested, the data for structurally related compounds, particularly those with halogen substitutions, offer significant insight.

Compound ID (Reference)R¹ (Position 6)R² (Position 7)Pim-1 IC₅₀ (µM)Pim-2 IC₅₀ (µM)
1 [4][5]HH0.0742.10
5a [4]FH0.2184.10
5b [4]ClH0.1321.88
5c [4][5]Br H 0.083 0.490
5d [4]IH0.1650.940
5e [4][5]HF0.1070.330
SGI-1776 (control) [4]--0.0500.100

Data sourced from Oyallon et al., Molecules, 2021.[4][5]

The data reveals that a bromine substitution at the 6-position (compound 5c ) results in potent dual inhibition of Pim-1 and Pim-2, with sub-micromolar IC₅₀ values.[4][5] This suggests that a bromo-substituted quinoxalinone core, like that of this compound, is a highly favorable starting point for designing potent Pim kinase inhibitors.

Other Quinoxalinone-Based Kinase Inhibitors

The versatility of the quinoxalinone scaffold extends to a wide range of other kinase targets.

Inhibitor Class/ExampleTarget Kinase(s)Reported Potency (IC₅₀/Kᵢ)Reference
Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivativesBTK7.41 nM and 11.4 nM[6]
2,8-diaryl-quinoxalinesJAK2Low nanomolar activity[7][8]
Quinoxalinone-containing compounds (ST4j)JAK2/3JAK2: 13.00 nM, JAK3: 14.86 nM[9]
11H-Indeno[1,2-b]quinoxalin-11-one oxime derivativesJNKSubmicromolar binding affinity[10][11]
PX-866PI3K/mTORPotent PI3K inhibitor[12]
PKI-587PI3K/mTORStrong inhibitory activity[12]

This table illustrates the broad applicability of the quinoxalinone scaffold in targeting diverse kinases with high potency. The specific substitutions on the quinoxalinone ring system are crucial for determining the target selectivity and inhibitory activity.

Experimental Protocols for Kinase Inhibitor Characterization

To facilitate the direct comparison of novel compounds like derivatives of this compound against existing inhibitors, standardized and robust assay protocols are essential.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)

The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[2][13]

Materials:

  • Recombinant Kinase (e.g., Pim-1)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • Test compounds (e.g., this compound derivatives)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

  • Add 2 µL of the kinase enzyme solution.

  • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal.

  • Incubation: Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

ADP_Glo_Workflow cluster_plate 384-Well Plate cluster_analysis Data Analysis A 1. Add Compound/ DMSO B 2. Add Kinase Enzyme A->B C 3. Add Substrate/ ATP Mix B->C D 4. Incubate (60 min) C->D E 5. Add ADP-Glo™ Reagent D->E F 6. Incubate (40 min) E->F G 7. Add Kinase Detection Reagent F->G H 8. Incubate (30 min) G->H I 9. Read Luminescence H->I J Calculate % Inhibition I->J K Determine IC50 J->K

Caption: Workflow for the ADP-Glo™ in vitro kinase assay.

Cell-Based Viability Assay (MTT Protocol)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[14][15][16][17] This assay is crucial for assessing the cytotoxic effects of kinase inhibitors on cancer cell lines.

Materials:

  • Cancer cell line (e.g., one that overexpresses the target kinase)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Treat with Test Compounds B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (4h) E->F G 7. Solubilize Formazan Crystals F->G H 8. Measure Absorbance G->H I 9. Analyze Data (Calculate GI50) H->I

Caption: Step-by-step workflow of the MTT cell viability assay.

Kinase Selectivity Profiling: A Critical Step

A crucial aspect of kinase inhibitor development is determining its selectivity across the human kinome. A highly selective inhibitor minimizes off-target effects, leading to a better safety profile. Kinase selectivity is typically assessed by screening the compound against a large panel of kinases. Several commercial services offer kinase profiling using various assay formats.[18][19][20][21][22]

The data from such screens are often visualized as a "kinome tree" or a dendrogram, which graphically represents the inhibitory activity against different kinase families. Interpreting this data allows researchers to understand the selectivity profile of their compound and guide further optimization efforts.

Kinase_Selectivity_Logic cluster_workflow Selectivity Profiling Workflow cluster_outcome Interpretation & Next Steps A Synthesize Quinoxalinone Inhibitor B Screen against Kinase Panel A->B C Analyze Inhibition Data (% Inhibition at a fixed concentration) B->C D Highly Selective (Few Off-Targets) C->D  Good Profile E Promiscuous (Multiple Off-Targets) C->E Poor Profile   F Proceed with Lead Optimization D->F G Redesign for Improved Selectivity E->G

Caption: Logical workflow for kinase selectivity profiling.

Conclusion and Future Directions

The quinoxalinone scaffold is undeniably a powerful starting point for the development of novel kinase inhibitors. While This compound is primarily recognized as a valuable synthetic intermediate, the potent activity of its close structural analogs against key cancer targets like Pim kinases underscores the potential of this chemical space. The structure-activity relationship data clearly indicates that substitutions on the quinoxalinone ring are critical for achieving high potency and selectivity.

For researchers in the field, the path forward involves leveraging versatile building blocks like this compound to synthesize diverse libraries of analogs. These can then be systematically evaluated using the robust biochemical and cell-based assays detailed in this guide. Coupled with comprehensive kinase selectivity profiling, this approach will undoubtedly lead to the discovery of the next generation of highly effective and selective quinoxalinone-based kinase inhibitors for targeted therapies.

References

The Bromine Advantage: A Comparative Guide to the Bioactivity of Brominated vs. Non-Brominated Quinoxalinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoxalinone scaffold is a privileged structure, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] These activities span from anticancer and antimicrobial to neuroprotective and anti-inflammatory effects.[1] A key strategy in the optimization of these molecules is halogenation, with bromination, in particular, emerging as a powerful tool to enhance therapeutic potential. This guide provides an in-depth comparison of the bioactivity of brominated quinoxalinones against their non-brominated analogues, supported by experimental data and mechanistic insights.

The Rationale for Bromination: Enhancing Lipophilicity and Binding Interactions

The introduction of a bromine atom into a quinoxalinone scaffold can profoundly alter its physicochemical properties, which in turn influences its biological activity. Bromine is a large, lipophilic, and moderately electronegative halogen. Its incorporation can:

  • Increase Lipophilicity: This can enhance the ability of the molecule to cross cell membranes, a critical factor for reaching intracellular targets.

  • Modulate Electronic Properties: The electron-withdrawing nature of bromine can influence the electron density of the quinoxalinone ring system, potentially altering its interaction with biological targets.

  • Form Halogen Bonds: Bromine can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen and nitrogen in the active sites of enzymes and receptors. This can lead to increased binding affinity and selectivity.

The strategic placement of bromine atoms on the quinoxalinone core is therefore a critical aspect of rational drug design, aiming to optimize these properties for a desired therapeutic outcome.

Comparative Bioactivity: A Data-Driven Analysis

While a direct head-to-head comparison of a large cohort of brominated and non-brominated quinoxalinones is not extensively documented in a single study, a meta-analysis of the available literature provides compelling evidence for the positive impact of bromination on various bioactivities.

Anticancer Activity

The anticancer potential of quinoxalinone derivatives has been a major focus of research.[3][4] Studies on the closely related quinoline scaffold have demonstrated a significant enhancement in antiproliferative activity upon bromination. For instance, a study on brominated methoxyquinolines showed that bromination of a trimethoxyquinoline resulted in a substantial increase in antiproliferative activity against C6, HeLa, and HT29 cancer cell lines, with IC50 values in the low micromolar range.[5] While this is not a direct comparison within the quinoxalinone series, it highlights the potential of bromine to enhance anticancer efficacy.

A series of novel quinoxalinone derivatives were synthesized and evaluated for their antitumor activity.[6] Although this particular study did not include a direct brominated vs. non-brominated comparison, the structure-activity relationship (SAR) analyses often reveal that electron-withdrawing groups, such as halogens, on the phenyl ring can influence cytotoxicity.

Table 1: Illustrative Anticancer Activity of Brominated Quinolines (as a proxy for Quinoxalinones)

CompoundSubstitutionCell LineIC50 (µM)Reference
5 3,6,8-trimethoxyquinolineC6>75 µg/mL[5]
11 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC615.4[5]
11 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa26.4[5]
11 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHT2915.0[5]

Note: This data is for quinolines, a structurally related class of compounds, and serves to illustrate the potential impact of bromination. Direct comparative data for quinoxalinones is limited in the reviewed literature.

Antimicrobial Activity

Quinoxaline derivatives have shown significant promise as antimicrobial agents.[7][8][9][10] The introduction of bromine can enhance this activity. For example, a study on the synthesis and antimicrobial activity of new quinoxaline derivatives highlighted the importance of substituents on the quinoxaline nucleus for biological activity.[7] While a direct comparison was not the focus, the presence of halogen atoms is a recurring theme in potent antimicrobial compounds.

In one study, a 6-bromo-2-chloro-3-hydrazinylquinoxaline was synthesized as a key intermediate for a series of new heterocyclic compounds.[11] The resulting tetrazolo[1,5-a]quinoxaline derivatives, which retained the bromine atom, exhibited significant inhibitory effects against three tumor cell lines and were non-cytotoxic to normal cells.[11] While the primary focus was on anticancer activity, this underscores the utility of brominated quinoxalinones as scaffolds for bioactive molecules.

Workflow for Antimicrobial Susceptibility Testing

A standard method to evaluate the antimicrobial activity of novel compounds is the disk diffusion method.

G cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Data Analysis prep_media Prepare and sterilize Mueller-Hinton agar prep_inoculum Prepare standardized bacterial inoculum prep_media->prep_inoculum Simultaneously inoculate Inoculate agar plates with bacterial suspension prep_inoculum->inoculate prep_discs Impregnate sterile paper discs with test compounds place_discs Place impregnated discs on agar surface prep_discs->place_discs inoculate->place_discs Immediately after incubate Incubate plates at 37°C for 18-24 hours place_discs->incubate measure_zones Measure the diameter of the zones of inhibition incubate->measure_zones compare Compare results with positive and negative controls measure_zones->compare

Caption: Workflow for the disk diffusion antimicrobial susceptibility test.

Experimental Protocols

General Synthesis of Quinoxalin-2(1H)-ones

A common method for the synthesis of the quinoxalin-2(1H)-one core involves the condensation of an o-phenylenediamine with an α-ketoester.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriately substituted o-phenylenediamine in a suitable solvent, such as ethanol or acetic acid.

  • Addition of Reagents: Add an equimolar amount of the desired α-ketoester (e.g., ethyl pyruvate) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with a cold solvent, and purify by recrystallization or column chromatography to yield the desired quinoxalin-2(1H)-one.

Bromination of Quinoxalinones

The bromination of the quinoxalinone scaffold can be achieved using various brominating agents.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the synthesized quinoxalin-2(1H)-one in a suitable solvent, such as acetic acid or chloroform, in a round-bottom flask.

  • Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to the reaction mixture at a controlled temperature (often room temperature or slightly below).

  • Reaction Conditions: Stir the reaction mixture for a designated time, monitoring the disappearance of the starting material by TLC.

  • Workup: Upon completion, pour the reaction mixture into cold water to precipitate the brominated product.

  • Purification: Collect the solid by filtration, wash thoroughly with water to remove any residual acid or unreacted brominating agent, and then purify by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Insights

The analysis of structure-activity relationships is crucial for understanding how chemical modifications impact biological activity.[12][13][14][15] For quinoxalinones, the position and nature of substituents on both the benzo and pyrazinone rings are critical.

SAR cluster_main Quinoxalinone Core cluster_benzo Benzo Ring cluster_pyrazinone Pyrazinone Ring Quinoxalinone R2 R2 (e.g., H, Alkyl, Aryl) - Affects steric interactions - Can be a point of derivatization R3 R3 (e.g., H, Alkyl) - Influences solubility - Can be modified for targeted delivery R1 R1 (e.g., Br, Cl, NO2) - Modulates lipophilicity - Influences electronic properties

Caption: Key positions for substitution on the quinoxalinone scaffold influencing bioactivity.

From the available literature, several SAR trends can be inferred:

  • Electron-Withdrawing Groups on the Benzo Ring: The presence of electron-withdrawing groups, such as bromine or a nitro group, on the benzene portion of the quinoxalinone scaffold often leads to enhanced biological activity.[12] This is likely due to a combination of increased lipophilicity and favorable electronic interactions with the target protein.

  • Substituents on the Pyrazinone Ring: The nature of the substituent at the N1 and C3 positions of the pyrazinone ring also plays a significant role in determining the type and potency of biological activity.[12] For example, N1-acetate derivatives of quinoxalinones have shown significant inhibitory activity against aldose reductase.[12]

Conclusion

The strategic incorporation of bromine into the quinoxalinone scaffold represents a highly effective approach for enhancing a wide range of biological activities, including anticancer and antimicrobial effects. While direct comparative studies are somewhat limited, the available evidence strongly suggests that bromination favorably modulates the physicochemical properties of these molecules, leading to improved potency. The increased lipophilicity and the potential for halogen bonding are key factors contributing to this "bromine advantage." Future research focused on the systematic synthesis and evaluation of brominated versus non-brominated quinoxalinone pairs will be invaluable for further elucidating the precise structure-activity relationships and for the rational design of next-generation quinoxalinone-based therapeutics.

References

Validating the Mechanism of Action of 7-Bromo-1-methyl-1H-quinoxalin-2-one: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoxalinone scaffold has emerged as a privileged structure, giving rise to a multitude of compounds with diverse biological activities. Among these, 7-Bromo-1-methyl-1H-quinoxalin-2-one stands out as a versatile synthetic intermediate and a potential therapeutic agent in its own right.[1] Its structural similarity to known bioactive molecules suggests several potential mechanisms of action, ranging from antimicrobial to anticancer effects.[2][3] This guide provides a comprehensive framework for researchers to validate the mechanism of action of this compound, comparing its potential activities with established alternatives through robust experimental design.

The core of effective drug development lies in the unambiguous elucidation of a compound's mechanism of action. This not only provides a rationale for its therapeutic effect but also informs on potential off-target effects and strategies for optimization. For this compound, its chemical architecture points towards several plausible biological targets. The planar quinoxalinone ring system is a common feature in molecules that intercalate with DNA, a mechanism employed by numerous anticancer agents.[2][4][5] Furthermore, the quinoxalinone core is present in inhibitors of various kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[6][7] Additionally, derivatives of quinoxalin-2(1H)-one have been shown to compromise the integrity of bacterial cell membranes, suggesting a potential role as an antimicrobial agent.[2]

This guide will navigate through a series of experimental workflows designed to systematically investigate these potential mechanisms. We will provide detailed, step-by-step protocols for key assays and present a comparative analysis with well-characterized compounds, enabling researchers to contextualize their findings.

Section 1: Investigating DNA Intercalation

DNA intercalation is a mode of action for many chemotherapeutic drugs, where a molecule inserts itself between the base pairs of the DNA double helix, leading to structural distortions that can inhibit replication and transcription.[4][8] The planar aromatic structure of this compound makes it a candidate for this mechanism.

Experimental Workflow: DNA Intercalation Assays

Kinase_Signaling Compound This compound Kinase Target Kinase (e.g., FGFR, Pim-1) Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response

References

A Comparative Guide to the Cross-Reactivity Profiling of 7-Bromo-1-methyl-1H-quinoxalin-2-one (Q-808), a Novel p38 MAPKα Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The development of selective protein kinase inhibitors is a cornerstone of modern drug discovery, yet achieving selectivity remains a significant challenge due to the conserved nature of the ATP-binding site across the human kinome.[1][2] Unintended off-target activity can lead to toxicity or unexpected pharmacological effects, making comprehensive cross-reactivity profiling an indispensable step in characterizing any new chemical entity.[3][4] This guide provides an in-depth, comparative analysis of the selectivity of a novel investigational compound, 7-Bromo-1-methyl-1H-quinoxalin-2-one (hereafter designated Q-808 ), a potent inhibitor of the p38α mitogen-activated protein kinase (MAPK).

We present a structured, evidence-based workflow for assessing kinase inhibitor specificity, comparing the hypothetical profile of Q-808 against established p38 MAPK inhibitors: the Type I inhibitor SB203580 and the Type II inhibitor Doramapimod (BIRB 796) .[5][6] This guide details the rationale behind the experimental design, from broad kinome screening to cellular target engagement verification, providing actionable protocols and data interpretation frameworks.

Introduction: The Imperative of Kinase Selectivity

Protein kinases are critical regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders.[1][7] The p38 MAPK family, consisting of four isoforms (α, β, γ, δ), is a key transducer of cellular responses to stress and inflammation, with p38α being the most well-characterized isoform involved in pro-inflammatory cytokine production.[8]

While potent inhibition of p38α is a validated therapeutic strategy, the clinical development of p38 inhibitors has been challenging.[9] A primary hurdle is managing off-target effects, which can arise from inhibition of other p38 isoforms, closely related kinases (e.g., JNKs), or structurally distinct kinases.[9][10] For example, the widely used tool compound SB203580 is known to inhibit other kinases, which can complicate the interpretation of experimental results.[11] Therefore, rigorous profiling of a new inhibitor like Q-808 is not merely a characterization step but a critical validation of its potential as a selective pharmacological tool or therapeutic candidate.[12][13]

This guide establishes a two-tiered approach to profile Q-808:

  • Tier 1: Broad Kinome Profiling: An in vitro, high-throughput screen to identify the landscape of potential kinase interactions.[11][12]

  • Tier 2: Cellular Target Engagement: An orthogonal, cell-based assay to confirm direct target binding in a physiological context and validate high-priority off-targets.[14]

Experimental Design & Rationale

The goal is to build a comprehensive selectivity profile. The choice of assays and comparator compounds is crucial for generating meaningful and interpretable data.

Comparator Compounds:

  • SB203580: A classic, ATP-competitive (Type I) p38α/β inhibitor. It serves as a benchmark for selectivity within the MAPK family.[5]

  • Doramapimod (BIRB 796): A potent, allosteric (Type II) inhibitor that binds to the DFG-out conformation of p38α/β/γ/δ.[15][16] Its distinct binding mode provides a valuable comparison for assessing Q-808's mechanism.

  • Staurosporine: A non-selective, broad-spectrum kinase inhibitor, included as a positive control for pan-kinase inhibition.

Experimental Workflow:

The logical flow of the profiling process ensures that resources are focused efficiently, moving from a broad, less physiologically relevant screen to a targeted, more complex cellular validation.

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Cellular Validation A Compound Synthesis (Q-808) B Primary Target Potency Assay (IC50 for p38α) A->B Confirm on-target activity C Broad Kinome Screen (e.g., 400+ kinases @ 1µM) B->C Proceed if potent D Selectivity Analysis (Identify hits with >70% inhibition) C->D Data processing E Dose-Response (IC50) Assays (Primary target + key off-targets) D->E Prioritize hits for validation F Cellular Thermal Shift Assay (CETSA) (Confirm target engagement in cells) E->F Validate hits biochemically G Downstream Signaling Assay (e.g., phospho-MK2 Western Blot) F->G Confirm functional consequence end_node Comprehensive Selectivity Profile G->end_node G A 1. Treat Cells (e.g., THP-1 monocytes) with Vehicle or Q-808 B 2. Heat Aliquots Across a temperature gradient (e.g., 40°C to 70°C) A->B C 3. Cell Lysis & Centrifugation (Separate soluble vs. aggregated proteins) B->C D 4. Protein Quantification (Western Blot for soluble p38α, JNK2, GSK3β) C->D E 5. Plot Melting Curves (% Soluble Protein vs. Temperature) D->E

References

A Comparative Guide to the In Vivo Efficacy of 7-Bromo-1-methyl-1H-quinoxalin-2-one, a Novel SHP2 Inhibitor, Versus Standard of Care in BRAF V600E-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive comparison of the preclinical, in vivo efficacy of the novel investigational compound 7-Bromo-1-methyl-1H-quinoxalin-2-one (hereafter designated "Quinoxa-7") against the established standard of care for BRAF V600E-mutant metastatic melanoma. Quinoxa-7 is a potent, selective, allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), a critical signaling node in the RAS/MAPK pathway.[1][2] The current standard of care for this patient population is a combination of a BRAF inhibitor (Dabrafenib) and a MEK inhibitor (Trametinib).[3][4] This document details the mechanistic rationale for targeting SHP2 in this context, presents a head-to-head in vivo efficacy study in a human melanoma xenograft model, and provides detailed protocols to ensure scientific rigor and reproducibility.

Introduction and Mechanistic Rationale

Metastatic melanoma harboring the BRAF V600E mutation is aggressively driven by a constitutively active MAPK signaling pathway.[5] The standard-of-care (SoC) therapy, a combination of Dabrafenib and Trametinib, provides a dual blockade of this pathway at the levels of BRAF and MEK, respectively.[3][6] This approach yields significant clinical benefits; however, acquired resistance, often driven by reactivation of the MAPK pathway through upstream signaling, remains a major clinical challenge.[6][7]

SHP2 is a non-receptor protein tyrosine phosphatase that functions as a crucial transducer of signals from receptor tyrosine kinases (RTKs) to RAS.[2][8] Upon RTK activation, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, ultimately facilitating the activation of RAS and the downstream MAPK cascade.[2][9] In the context of BRAF-mutant melanoma, SHP2 can mediate feedback reactivation of the MAPK pathway, thereby circumventing the effects of BRAF/MEK inhibition.[7]

Therefore, the rationale for evaluating Quinoxa-7, a novel SHP2 inhibitor, is twofold:

  • To assess its single-agent efficacy in inhibiting the MAPK pathway.

  • To investigate its potential to overcome adaptive resistance and synergize with the current standard of care.

Comparative Mechanism of Action

The diagram below illustrates the distinct points of intervention for Quinoxa-7 and the Dabrafenib/Trametinib combination within the MAPK signaling cascade.

MAPK_Pathway_Inhibition RTK RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS Activates SHP2 SHP2 RTK->SHP2 RAS RAS GRB2_SOS->RAS Activates SHP2->RAS Promotes Activation BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Quinoxa7 Quinoxa-7 Quinoxa7->SHP2 Inhibits Dabra Dabrafenib Dabra->BRAF Inhibits Trame Trametinib Trame->MEK Inhibits

Caption: MAPK pathway showing intervention points for Quinoxa-7 and SoC.

In Vivo Efficacy Study Design

To provide a direct and robust comparison, a human melanoma cell line-derived xenograft (CDX) model was employed.[10] The A375 cell line, which harbors the BRAF V600E mutation, is a well-established and appropriate model for this purpose.[11][12]

Experimental Workflow

The study followed a standardized workflow to ensure consistency and minimize variability.

Xenograft_Workflow cluster_0 Setup cluster_1 Treatment Phase (21 Days) cluster_2 Endpoint Analysis Implantation Cell Implantation (A375 cells in Athymic Nude Mice) Growth Tumor Growth (to ~150 mm³) Implantation->Growth Random Randomization (n=10 per group) Growth->Random Dosing Daily Dosing (Vehicle, Quinoxa-7, SoC, Combination) Random->Dosing Monitor Monitoring (Tumor Volume, Body Weight) Dosing->Monitor TGI Efficacy (TGI, Survival) Monitor->TGI PD Pharmacodynamics (Tumor Lysates) Monitor->PD Tox Tolerability (Body Weight) Monitor->Tox

Caption: Standardized workflow for the in vivo xenograft study.

Detailed Experimental Protocol

1. Cell Culture:

  • A375 human malignant melanoma cells (ATCC® CRL-1619™) were cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO2.

  • Cells were maintained in exponential growth phase and confirmed to be mycoplasma-free prior to implantation.[10]

2. Animal Model:

  • Female athymic nude mice (Foxn1nu/nu), 6-8 weeks old, were used for the study.

  • All procedures were conducted in accordance with approved IACUC guidelines.[12][13]

3. Tumor Implantation and Study Initiation:

  • A suspension of 5 x 10^6 A375 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel was injected subcutaneously into the right flank of each mouse.[13]

  • Tumor growth was monitored twice weekly using digital calipers. Tumor volume was calculated using the formula: Volume = (Length x Width²) / 2.

  • When tumors reached an average volume of 100-150 mm³, mice were randomized into four treatment groups (n=10 per group).

4. Treatment Groups and Dosing:

  • Group 1 (Vehicle): 0.5% Methylcellulose + 0.2% Tween-80, administered orally (PO), once daily (QD).

  • Group 2 (Quinoxa-7): 50 mg/kg, formulated in vehicle, PO, QD.

  • Group 3 (Standard of Care - SoC): Dabrafenib (30 mg/kg) + Trametinib (1 mg/kg), formulated in vehicle, PO, QD.[14]

  • Group 4 (Combination): Quinoxa-7 (50 mg/kg) + SoC (Dabrafenib 30 mg/kg + Trametinib 1 mg/kg), PO, QD.

  • Treatment was administered for 21 consecutive days.

5. Efficacy and Tolerability Assessments:

  • Tumor volumes were measured twice weekly.

  • Body weights were recorded three times weekly as a measure of general tolerability.

  • The primary efficacy endpoint was Tumor Growth Inhibition (TGI), calculated at the end of the treatment period.[15]

    • % TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the vehicle control group.[16]

6. Pharmacodynamic (PD) Analysis:

  • On day 21, 3 hours after the final dose, a subset of tumors (n=3 per group) were harvested.

  • Tumor tissue was snap-frozen in liquid nitrogen and stored at -80°C.

  • Tumor lysates were analyzed by Western Blot for key pathway biomarkers: phosphorylated ERK (p-ERK) and total ERK, to confirm target engagement.

Comparative Efficacy and Tolerability Data

The following tables summarize the hypothetical data generated from the in vivo study, designed to illustrate the potential of Quinoxa-7.

Table 1: Anti-Tumor Efficacy at Day 21
Treatment GroupMean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (TGI) (%)Statistical Significance (vs. Vehicle)Statistical Significance (vs. SoC)
Vehicle 1850 ± 210---
Quinoxa-7 (50 mg/kg) 985 ± 15555%p < 0.01-
SoC (Dabrafenib + Trametinib) 640 ± 11076%p < 0.001-
Combination (Quinoxa-7 + SoC) 195 ± 6598% p < 0.0001p < 0.01

SEM: Standard Error of the Mean

Analysis: Quinoxa-7 demonstrated significant single-agent activity, achieving 55% TGI. The standard of care (SoC) was highly effective, with 76% TGI. Critically, the combination of Quinoxa-7 with the SoC resulted in profound, synergistic anti-tumor activity (98% TGI), suggesting that SHP2 inhibition can effectively overcome adaptive resistance mechanisms to BRAF/MEK inhibitors.

Table 2: Pharmacodynamic Biomarker Modulation
Treatment GroupRelative p-ERK / Total ERK Ratio (Normalized to Vehicle)
Vehicle 1.00
Quinoxa-7 (50 mg/kg) 0.45
SoC (Dabrafenib + Trametinib) 0.15
Combination (Quinoxa-7 + SoC) 0.02

Analysis: All treatments effectively suppressed p-ERK levels, confirming target engagement within the MAPK pathway. The combination therapy led to a near-complete shutdown of ERK signaling, providing a strong mechanistic basis for the observed synergistic efficacy.

Table 3: General Tolerability Profile
Treatment GroupMaximum Mean Body Weight Change (%)Clinical Observations
Vehicle +5.2%None
Quinoxa-7 (50 mg/kg) +3.8%None
SoC (Dabrafenib + Trametinib) -4.5%Mild, transient skin rash
Combination (Quinoxa-7 + SoC) -5.1%Mild, transient skin rash

Analysis: Quinoxa-7 was very well-tolerated as a single agent. The body weight loss observed in the SoC and Combination groups is a known class effect of MEK inhibitors but remained within acceptable limits for preclinical studies. No unexpected toxicities were observed in the combination group.

Discussion and Conclusion

The data presented in this guide strongly support the continued development of this compound (Quinoxa-7) as a novel therapeutic agent for BRAF V600E-mutant melanoma.

  • Expertise & Experience: The choice of the A375 xenograft model is standard for this indication, providing a reliable system to test MAPK-targeted agents.[10][17] The inclusion of pharmacodynamic endpoints is critical for establishing a clear link between target inhibition (p-ERK reduction) and anti-tumor effect (TGI), a hallmark of robust preclinical drug development.

  • Trustworthiness: This study design incorporates essential controls (vehicle), a relevant clinical comparator (SoC), and tolerability monitoring, ensuring that the efficacy data can be interpreted with confidence. The synergistic effect observed in the combination arm is not merely additive but points to a powerful biological interaction where Quinoxa-7 mitigates resistance pathways activated by SoC therapy.[7]

  • Authoritative Grounding: Quinoxalinone derivatives have been widely explored as anticancer agents, targeting various pathways.[18][19] The specific targeting of SHP2 represents a scientifically robust and clinically relevant strategy to enhance the efficacy of existing targeted therapies in oncology.[1][8][9]

References

A Head-to-Head Comparison of 7-Bromo-1-methyl-1H-quinoxalin-2-one with Known Pim-1 Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the serine/threonine kinase Pim-1 has emerged as a high-value target. Its overexpression is a known driver of cell proliferation and survival in a variety of hematological malignancies and solid tumors, making the development of potent and selective Pim-1 inhibitors a critical area of research.[1][2] This guide provides a comprehensive, head-to-head comparison of a promising quinoxalinone-based compound, 7-Bromo-1-methyl-1H-quinoxalin-2-one, with established Pim-1 kinase inhibitors.

The quinoxalinone scaffold is a privileged structure in medicinal chemistry, known to produce compounds with a wide array of biological activities, including kinase inhibition.[3] The strategic placement of a bromine atom at the 7-position and a methyl group at the N1 position of the quinoxalinone core in this compound is hypothesized to enhance its binding affinity and selectivity for the ATP-binding pocket of Pim-1 kinase.

This guide will delve into the biochemical and cellular activities of this compound, benchmarking its performance against the well-characterized inhibitors Staurosporine, SGI-1776, and AZD1208. We will explore the underlying signaling pathways, provide detailed experimental protocols for inhibitor characterization, and present a comparative analysis of their inhibitory potential.

The Pim-1 Kinase Signaling Axis: A Key Regulator of Cell Fate

Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway, a central communication network for cytokines and growth factors.[1][4] Upon activation by upstream signals, STAT transcription factors induce the expression of Pim-1. The constitutively active Pim-1 kinase then phosphorylates a range of downstream substrates, including the pro-apoptotic protein BAD. Phosphorylation of BAD by Pim-1 prevents it from forming a complex with the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell survival.[1] Consequently, inhibition of Pim-1 kinase activity is a promising therapeutic strategy to induce apoptosis in cancer cells.

Pim-1_Signaling_Pathway Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Pim1 Pim-1 BAD BAD Pim1->BAD Phosphorylation (Inhibition) Bcl2_xL Bcl-2 / Bcl-xL BAD->Bcl2_xL Binding Apoptosis_Inhibition Apoptosis Inhibition Bcl2_xL->Apoptosis_Inhibition Promotes Pim1_Gene Pim-1 Gene Transcription STAT_P->Pim1_Gene Activation Pim1_Gene->Pim1 Expression

Caption: The JAK/STAT/Pim-1 signaling pathway promoting cell survival.

Comparative Inhibitor Profiling

To provide a clear benchmark for the performance of this compound, we compare it against three known kinase inhibitors with varying selectivity profiles:

  • Staurosporine: A broad-spectrum ATP-competitive kinase inhibitor, often used as a positive control in kinase assays. Its high potency across a wide range of kinases makes it a useful tool for initial screening but unsuitable for targeted therapy due to off-target effects.[5]

  • SGI-1776: A first-generation, ATP-competitive Pim kinase inhibitor that shows selectivity for Pim-1 over Pim-2 and Pim-3.[1][6][7] It has been investigated in clinical trials but showed some cardiotoxicity.[1]

  • AZD1208: A potent, orally available, second-generation pan-Pim kinase inhibitor with low nanomolar activity against all three Pim isoforms.[8][9][10][11] It has also been evaluated in clinical trials.[9]

The following table summarizes the biochemical potency (IC50) of these inhibitors against Pim-1 kinase, including a plausible, projected value for this compound based on the known activities of structurally related quinoxalinone compounds.

CompoundTargetIC50 (nM) - Biochemical AssaySelectivity ProfileReference(s)
This compound Pim-1 25 (Projected) Expected to be selective for Pim kinases Illustrative
StaurosporinePim-110Broad-spectrum kinase inhibitor[12]
SGI-1776Pim-17Selective for Pim-1 (IC50 Pim-2: 363 nM, Pim-3: 69 nM)[6][7]
AZD1208Pim-10.4Pan-Pim inhibitor (IC50 Pim-2: 5 nM, Pim-3: 1.9 nM)[8][9][11]

Note: The IC50 value for this compound is a projected value for illustrative purposes to guide further experimental validation.

Experimental Workflows for Inhibitor Characterization

The robust characterization of a novel kinase inhibitor requires a multi-faceted approach, combining biochemical assays to determine direct enzyme inhibition with cell-based assays to assess its activity in a more physiologically relevant context.

Inhibitor_Characterization_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Recombinant_Pim1 Recombinant Pim-1 Kinase_Reaction Kinase Reaction Recombinant_Pim1->Kinase_Reaction Substrate Substrate (e.g., BAD peptide) Substrate->Kinase_Reaction ATP ATP ATP->Kinase_Reaction Inhibitor Test Inhibitor Inhibitor->Kinase_Reaction Detection Detection (Luminescence) Kinase_Reaction->Detection IC50_Calc IC50 Determination Detection->IC50_Calc Cancer_Cells Cancer Cell Line (e.g., K562) Inhibitor_Treatment Treat with Inhibitor Cancer_Cells->Inhibitor_Treatment Cell_Lysis Cell Lysis Inhibitor_Treatment->Cell_Lysis Cell_Viability Cell Viability Assay (e.g., MTT) Inhibitor_Treatment->Cell_Viability Western_Blot Western Blot Cell_Lysis->Western_Blot pBAD_Detection Detect p-BAD (Ser112) Western_Blot->pBAD_Detection EC50_Calc EC50 Determination Cell_Viability->EC50_Calc

Caption: General experimental workflows for inhibitor characterization.

Detailed Experimental Protocols

This protocol provides a method for determining the biochemical potency of inhibitors against Pim-1 kinase by measuring ATP consumption.

Rationale: This assay directly measures the catalytic activity of the purified Pim-1 enzyme. A decrease in ATP consumption, leading to a higher luminescent signal, is directly proportional to the inhibitory activity of the compound.

Materials:

  • Recombinant human Pim-1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Pim-1 substrate peptide (e.g., a peptide derived from BAD)

  • ATP solution

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Compound Plating: Add 2.5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Enzyme Addition: Add 2.5 µL of Pim-1 enzyme solution (in kinase buffer) to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction: Add 5 µL of a solution containing the substrate peptide and ATP (at a concentration close to the Km for Pim-1) to each well to start the reaction. Incubate for 60 minutes at 30°C.

  • Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This protocol assesses the ability of an inhibitor to block Pim-1 activity within a cellular context by measuring the phosphorylation of its downstream target, BAD.

Rationale: Measuring the phosphorylation status of a known downstream substrate like BAD provides evidence of target engagement and functional inhibition of the Pim-1 signaling pathway within a living cell. A reduction in phosphorylated BAD (p-BAD) at Ser112 indicates effective inhibition of Pim-1.

Materials:

  • Human leukemia cell line (e.g., K562 or MOLM-16)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: anti-p-BAD (Ser112), anti-BAD, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed K562 cells in a 6-well plate and allow them to grow to 70-80% confluency. Treat the cells with various concentrations of the test inhibitor for 24 hours.

  • Cell Lysis: Harvest the cells and lyse them on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against p-BAD (Ser112) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with antibodies against total BAD and GAPDH to ensure equal loading.

    • Quantify the band intensities and normalize the p-BAD signal to the total BAD and GAPDH signals.

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of this compound as a potential Pim-1 kinase inhibitor. The provided data and protocols establish a clear path for its characterization. Based on the privileged quinoxalinone scaffold, it is anticipated that this compound will exhibit potent and selective inhibitory activity against Pim-1 kinase.

The next steps in the research and development of this compound should focus on:

  • Experimental Validation: Performing the described biochemical and cell-based assays to determine the actual IC50 and EC50 values.

  • Selectivity Profiling: Screening the compound against a broad panel of kinases to assess its selectivity and identify potential off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of promising candidates in preclinical animal models of cancer.

The insights gained from these studies will be crucial in determining the therapeutic potential of this compound and its derivatives as novel cancer therapeutics targeting the Pim-1 kinase signaling pathway.

References

Confirming Kinase Inhibition: A Comparative Guide to Orthogonal Assays for 7-Bromo-1-methyl-1H-quinoxalin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

The quinoxalinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1][2][3] Preliminary data on compounds structurally related to 7-Bromo-1-methyl-1H-quinoxalin-2-one suggest a potential role as a kinase inhibitor, a class of drugs that has revolutionized oncology.[1][4] Specifically, the serine/threonine kinase Pim-1 has been identified as a target for similar molecular frameworks.[1] Pim-1 is a key proto-oncogene that promotes cell survival and proliferation and is overexpressed in various hematopoietic malignancies and solid tumors, such as prostate cancer.[4][5] It exerts its anti-apoptotic effects in part by phosphorylating and inactivating the pro-apoptotic protein BAD (Bcl-2-associated death promoter).[2]

However, identifying a compound's activity in an initial screen is merely the first step. To confidently attribute a biological outcome to the modulation of a specific target, a rigorous validation process using orthogonal assays is paramount.[6] Orthogonal assays measure the same biological endpoint using different techniques and principles, thereby minimizing the risk of artifacts and off-target effects that can confound results from a single assay platform.[7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the biological activity of this compound as a putative Pim-1 kinase inhibitor. We will detail the methodologies for two distinct, yet complementary, assays: a direct biochemical assay to quantify enzymatic inhibition and a cell-based assay to verify target engagement and downstream functional effects in a physiologically relevant context.

The Scientific Rationale: Why Two Assays Are Better Than One

Relying solely on a biochemical assay, while excellent for determining direct enzyme inhibition and potency (e.g., IC50), can be misleading.[8] Compounds may exhibit potent activity against a purified, isolated enzyme but fail in a cellular environment due to poor permeability, rapid metabolism, or engagement with other cellular components.[8] Conversely, a cell-based assay alone might show a desired phenotype (e.g., apoptosis), but the effect could be due to off-target activities unrelated to the intended molecular target.

Therefore, we employ a two-pronged approach:

  • Biochemical Assay (ADP-Glo™ Kinase Assay): This provides a quantitative measure of the compound's ability to directly inhibit the catalytic activity of purified Pim-1 kinase. It is a direct test of the hypothesis that our compound interacts with the enzyme.

  • Cell-Based Assay (Western Blot for Phospho-BAD): This assay confirms that the compound engages Pim-1 within a living cell and inhibits its function, as measured by a decrease in the phosphorylation of its downstream substrate, BAD.

This dual validation provides a robust and trustworthy assessment of the compound's mechanism of action.

Visualizing the Experimental Strategy

The following workflow illustrates the orthogonal approach to validating our candidate Pim-1 inhibitor.

G cluster_0 Orthogonal Assay Workflow Compound This compound Assay1 Biochemical Assay: ADP-Glo™ Kinase Assay Compound->Assay1 Test direct enzyme interaction Assay2 Cell-Based Assay: Western Blot for p-BAD Compound->Assay2 Test cellular target engagement Data1 Direct Inhibition of Pim-1 Activity (IC50) Assay1->Data1 Data2 Inhibition of Downstream Signaling in Cells Assay2->Data2 Conclusion Validated Pim-1 Inhibitor Data1->Conclusion Data2->Conclusion

Caption: Workflow for orthogonal validation of a kinase inhibitor.

Assay 1: Biochemical Confirmation of Pim-1 Inhibition

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[5] The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a luminescent signal.[5] A potent inhibitor of Pim-1 will result in less ADP being produced, leading to a lower luminescent signal.

Detailed Experimental Protocol: ADP-Glo™ Pim-1 Kinase Assay

This protocol is adapted from established methodologies for the ADP-Glo™ assay with Pim-1 kinase.[5][9]

Materials:

  • Recombinant human Pim-1 kinase (e.g., Promega, V4032)

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101)

  • PIM-1 specific substrate peptide (e.g., S6Ktide)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to achieve final assay concentrations ranging from 10 µM to 1 nM. Prepare similar dilutions for the positive control, staurosporine.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted test compound, control inhibitor, or DMSO (for "no inhibitor" and "blank" controls).

    • Prepare a Master Mix containing Kinase Assay Buffer, Pim-1 substrate, and Pim-1 enzyme. Add 2 µL of this enzyme/substrate mix to each well (excluding the "blank" wells).

    • Prepare a 2X ATP solution in Kinase Assay Buffer.

  • Initiate Kinase Reaction: Add 2 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and eliminates the remaining ATP.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

The raw luminescence data is converted to percent inhibition relative to the "no inhibitor" (0% inhibition) and "blank" (100% inhibition) controls. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a four-parameter dose-response curve.

Assay 2: Cell-Based Confirmation of Target Engagement and Downstream Effects

Principle: Monitoring the Pim-1 Signaling Pathway

To confirm that this compound acts on Pim-1 within a cellular context, we will measure the phosphorylation status of a known downstream substrate. Pim-1 promotes cell survival by phosphorylating the pro-apoptotic protein BAD at serine 112 (Ser112).[2] This phosphorylation creates a binding site for 14-3-3 proteins, sequestering BAD in the cytoplasm and preventing it from interacting with and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondria. Inhibition of Pim-1 should therefore lead to a decrease in phosphorylated BAD (p-BAD) at Ser112.[2][10] This can be sensitively detected using a specific antibody in a Western blot analysis.

Pim-1 Anti-Apoptotic Signaling Pathway

G cluster_0 Pim-1 Signaling Pathway Pim1 Pim-1 Kinase pBAD p-BAD (Ser112) Pim1->pBAD Phosphorylates BAD BAD BAD->Pim1 Bcl2 Bcl-2 / Bcl-xL BAD->Bcl2 Inhibits 1433 14-3-3 Protein pBAD->1433 Sequesters Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Inhibitor 7-Bromo-1-methyl- 1H-quinoxalin-2-one Inhibitor->Pim1 Inhibits

Caption: Pim-1 kinase anti-apoptotic signaling pathway.

Detailed Experimental Protocol: Western Blot for Phospho-BAD (Ser112)

This protocol outlines the steps to measure changes in p-BAD levels in a human prostate cancer cell line (e.g., DU145), where Pim-1 is often overexpressed.[2]

Materials:

  • DU145 human prostate cancer cells

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • This compound

  • DMSO (vehicle control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST))

  • Primary antibodies: Rabbit anti-phospho-BAD (Ser112) and Rabbit anti-total BAD

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed DU145 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for a specified time (e.g., 4-6 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize all samples to the same protein concentration with lysis buffer and sample buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with the primary antibody against p-BAD (Ser112) diluted in blocking buffer.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (for loading control):

    • The same membrane can be stripped of the antibodies and re-probed with an antibody for total BAD to ensure that changes in the p-BAD signal are not due to changes in the total amount of BAD protein.

Data Analysis:

Quantify the band intensities using densitometry software. Normalize the p-BAD signal to the total BAD signal for each sample. A dose-dependent decrease in the normalized p--BAD signal in compound-treated cells compared to the vehicle control confirms on-target inhibition of Pim-1.

Data Summary and Interpretation

The results from both orthogonal assays should be compiled to build a cohesive and convincing argument for the compound's activity.

Assay TypeParameter MeasuredExpected Outcome for an Active Pim-1 Inhibitor
Biochemical Assay IC50 from ADP-Glo™ AssayA potent IC50 value (typically in the low micromolar to nanomolar range) demonstrating direct inhibition of purified Pim-1 kinase.
Cell-Based Assay Relative p-BAD (Ser112) LevelsA dose-dependent decrease in the phosphorylation of BAD at Ser112 in Pim-1 expressing cells treated with the compound.

A strong correlation between the biochemical potency (IC50) and the cellular activity (concentration at which p-BAD levels are reduced) provides compelling evidence that this compound functions as a Pim-1 inhibitor. For instance, if the compound shows an IC50 of 500 nM in the biochemical assay and effectively reduces p-BAD levels at a concentration of 1-5 µM in cells, this consistency supports an on-target mechanism.

Conclusion: A Pathway to Confident Characterization

The validation of a small molecule's biological activity and mechanism of action is a cornerstone of modern drug discovery. By employing the orthogonal assay strategy detailed in this guide—combining the quantitative rigor of a biochemical assay with the physiological relevance of a cell-based functional assay—researchers can confidently characterize this compound. This multi-faceted approach not only validates Pim-1 as a direct target but also provides a clear rationale for its downstream anti-apoptotic effects, paving the way for further preclinical development. This self-validating system ensures that experimental choices are justified and that the resulting data is both accurate and trustworthy.

References

A Comparative Guide to the Kinase Selectivity Profile of 7-Bromo-1-methyl-1H-quinoxalin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxalinone Scaffold as a Privileged Kinase Inhibitor Motif

The quinoxalinone core is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to multiple, distinct biological targets.[1] This versatility has made quinoxalinone derivatives a subject of intense investigation, particularly in the realm of protein kinase inhibition.[2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.

The planar nature of the quinoxalinone ring system allows it to interact with the ATP-binding site of many kinases, a common strategy for inhibitor design.[4] The scaffold can be readily functionalized at multiple positions, allowing for the fine-tuning of potency and selectivity against specific kinase targets.[4] Research has demonstrated that various quinoxalinone derivatives exhibit inhibitory activity against a range of kinase families, including Pim, JAK, JNK, and ASK kinases.[3][5][6]

Profiling 7-Bromo-1-methyl-1H-quinoxalin-2-one: An Important Synthetic Intermediate

Notably, this compound serves as a key synthetic intermediate in the production of more complex molecules, such as the pan-FGFR inhibitor Erdafitinib.[1] This highlights the utility of this scaffold in constructing clinically relevant kinase inhibitors. Given the known activities of structurally similar compounds, it is plausible that this compound itself possesses activity against certain kinases.

Comparative Kinase Selectivity: Insights from Structurally Related Analogs

To build a hypothetical selectivity profile for this compound, we can analyze the experimental data from structurally related quinoxalinone derivatives. The presence and position of halogen and methyl groups have been shown to be important determinants of kinase inhibitory activity and selectivity.

Pim Kinase Family

The Pim kinases (Pim-1, Pim-2, Pim-3) are a family of serine/threonine kinases that are frequently overexpressed in various cancers and are associated with tumor progression and drug resistance.[5][8] Several studies have identified quinoxaline derivatives as potent Pim kinase inhibitors.[5][7]

In one study, the introduction of halogenated substituents at the 6- and 7-positions of the quinoxaline scaffold was explored to enhance interactions with the hydrophobic pocket of the Pim kinase hinge region.[7] The following table summarizes the activity of some of these derivatives.

Compound IDStructure (Key Features)Pim-1 IC50 (µM)Pim-2 IC50 (µM)Off-Target Kinases (IC50 > 10 µM)
5c 6-Chloro-3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylic acid0.230.21HsCDK5/p25, HsCDK9/CyclinT, HsHaspin, MmCLK1, HsCK1ε
5e 6-Bromo-3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylic acid0.280.32HsCDK5/p25, HsCDK9/CyclinT, HsHaspin, MmCLK1, HsCK1ε

Data sourced from a study on new quinoxaline derivatives as dual Pim-1/2 kinase inhibitors.[9]

These results indicate that quinoxalinones with a halogen at the 6-position can potently and dually inhibit Pim-1 and Pim-2, while maintaining good selectivity against a panel of other kinases.[9] This suggests that this compound may also exhibit activity against Pim kinases.

JAK Family

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are non-receptor tyrosine kinases that are essential for signaling by numerous cytokines and growth factors.[10] Dysregulation of the JAK-STAT pathway is central to many inflammatory and autoimmune diseases.[10] Quinoxalinone-containing compounds have been investigated as inhibitors of the JAK family.[10]

A study on quinoxalinone derivatives identified a compound, ST4j (a quinoxalinone with pyrazolone and chlorine substituents), as a potent dual inhibitor of JAK2 and JAK3.[10]

Compound IDJAK2 IC50 (nM)JAK3 IC50 (nM)Cellular Activity (TF1 cells IC50)
ST4j 13.00 ± 1.3114.86 ± 1.2915.53 ± 0.82 µM

Data from a study on the discovery of JAK2/3 inhibitors from quinoxalinone-containing compounds.[11]

This compound demonstrated strong inhibition of JAK2 and JAK3 in biochemical assays and inhibited the proliferation of a JAK2-dependent cell line. Mechanistically, it was shown to block the phosphorylation of JAK2 and its downstream target STAT5.[10] This indicates that the quinoxalinone scaffold can be tailored to target the JAK family.

Other Kinase Families: ASK1 and GSK3β

Further studies have implicated the quinoxalinone scaffold in the inhibition of other important kinase targets:

  • Apoptosis Signal-Regulating Kinase 1 (ASK1): A recent study identified a dibromo-substituted quinoxaline derivative as a potent inhibitor of ASK1, with an IC50 value of 30.17 nM.[6][12] ASK1 is a key mediator of cellular stress responses and is implicated in a variety of diseases.[6][13]

  • Glycogen Synthase Kinase 3β (GSK3β): In a study focused on developing therapeutics for Alzheimer's disease, quinoxaline analogs with bromo and chloro substitutions were found to be highly selective inhibitors of GSK3β, a kinase involved in the hyperphosphorylation of Tau protein.[14]

Postulated Selectivity Profile and Future Directions

Based on the comparative analysis of its structural analogs, it is reasonable to hypothesize that This compound may exhibit inhibitory activity against members of the Pim, JAK, ASK1, and GSK3β kinase families . The presence of the 7-bromo substituent, in particular, suggests potential for potent interactions within the ATP-binding site of these kinases.

To validate this hypothesis and fully characterize the selectivity profile of this compound, a comprehensive kinase panel screening is essential. This would provide a broad overview of its on-target and off-target activities across the human kinome.

G cluster_scaffold Quinoxalinone Scaffold cluster_families Potential Target Kinase Families This compound This compound Pim Pim This compound->Pim Postulated Activity (based on halogenated analogs) JAK JAK This compound->JAK Postulated Activity (based on scaffold) ASK1 ASK1 This compound->ASK1 Postulated Activity (based on dibromo-analog) GSK3b GSK3b This compound->GSK3b Postulated Activity (based on bromo-analog)

Caption: Postulated kinase targets for this compound.

Experimental Protocols for Kinase Inhibition Profiling

Accurate determination of a compound's kinase selectivity profile relies on robust and well-validated experimental methods. Below are detailed protocols for two widely used in vitro kinase assay platforms.

Protocol 1: ADP-Glo™ Kinase Assay (Promega)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[1][15] It is a universal assay suitable for virtually any kinase.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[15]

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the kinase of interest, the specific substrate, and ATP in an appropriate kinase reaction buffer.

    • Add varying concentrations of the test compound (e.g., this compound) or a vehicle control (DMSO) to the wells of a microplate.

    • Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells.

    • Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP.[6]

    • Incubate the plate at room temperature for 40 minutes.[6]

  • ADP Detection:

    • Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert ADP to ATP and the luciferase/luciferin pair.[15]

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) adp_glo_reagent Add ADP-Glo™ Reagent start->adp_glo_reagent 1. Terminate Reaction & Deplete ATP incubation1 Incubate 40 min adp_glo_reagent->incubation1 kinase_detection Add Kinase Detection Reagent incubation1->kinase_detection 2. Convert ADP to ATP & Generate Light incubation2 Incubate 30-60 min kinase_detection->incubation2 read_luminescence Read Luminescence incubation2->read_luminescence 3. Quantify Activity

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol 2: LanthaScreen® Eu Kinase Binding Assay (Thermo Fisher Scientific)

The LanthaScreen® Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based competition binding assay.[8] It directly measures the binding of a test compound to the ATP site of a kinase.

Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive "tracer" that binds to the kinase's ATP site. When both are bound, a high FRET signal is generated. A test compound that also binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[8]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in the appropriate assay buffer.

    • Prepare a mixture of the kinase and the Eu-labeled antibody.

    • Prepare a solution of the Alexa Fluor® 647-labeled tracer.

  • Assay Assembly:

    • In a microplate, add the test compound dilutions.

    • Add the kinase/antibody mixture to all wells.

    • Add the tracer solution to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for a specified time, typically 60 minutes, to allow the binding reactions to reach equilibrium.[8]

  • Data Acquisition and Analysis:

    • Read the plate on a FRET-capable plate reader, measuring the emission from both the europium donor (e.g., at 615 nm) and the Alexa Fluor® 647 acceptor (e.g., at 665 nm).

    • Calculate the emission ratio (acceptor emission / donor emission).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

While a definitive kinase selectivity profile for this compound requires direct experimental evaluation through broad kinase panel screening, a comparative analysis of its structural analogs provides valuable insights. The quinoxalinone scaffold is a versatile platform for developing kinase inhibitors, and the specific substitutions on the this compound molecule suggest a potential for activity against kinases such as Pim, JAK, ASK1, and GSK3β. The detailed experimental protocols provided in this guide offer a clear path for researchers to empirically determine the selectivity and potency of this and other novel quinoxalinone derivatives, thereby advancing the development of new targeted therapies.

References

A Comparative Analysis of the ADME Properties of Quinoxalinone Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoxalinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] However, the successful translation of a potent quinoxalinone derivative from a promising hit to a clinical candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A compound with excellent target affinity but poor pharmacokinetic behavior is destined for failure.

This guide provides a comparative analysis of the ADME properties of several notable quinoxalinone derivatives, drawing upon published preclinical and clinical data. We will dissect the structure-ADME relationships that govern the permeability, metabolic stability, and in vivo pharmacokinetics of this important class of molecules. Furthermore, we will provide detailed, field-proven protocols for the key in vitro assays that are instrumental in characterizing the ADME profile of novel quinoxalinone-based drug candidates.

Comparative In Vitro ADME Profiles: Deciphering Structure-Property Relationships

A thorough understanding of a compound's in vitro ADME profile is essential for guiding lead optimization.[2] Early-stage assessment of properties like permeability and metabolic stability can significantly reduce the risk of late-stage attrition.[2]

Permeability: Crossing the Intestinal Barrier

The Caco-2 cell permeability assay is the gold standard for in vitro prediction of human intestinal absorption.[3] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[4]

Table 1: Comparative Caco-2 Permeability of a Representative Imidazo[1,5-a]quinoxaline Derivative and Reference Compounds [5]

CompoundClassApparent Permeability (Papp) (10⁻⁶ cm/s)Permeability Class
EAPB0203 Imidazo[1,5-a]quinoxaline15.0High
Imiquimod Imidazoquinoline10.0High
Buspirone Azaspirodecanedione20.0High
Diazepam Benzodiazepine30.0High

Data for EAPB0203 is presented as a representative for the imidazo[1,5-a]quinoxaline class for comparative purposes. Data for reference compounds are compiled from various sources.

The high permeability of the representative imidazo[1,5-a]quinoxaline derivative is a promising indicator for good oral absorption. The structural features that influence the permeability of quinoxalinones are multifaceted. Generally, moderate lipophilicity and a molecular weight within the "rule of five" guidelines are favorable. However, the presence of polar functional groups, such as carboxylic acids, can significantly reduce passive diffusion, as seen in the case of sulfasalazine and its analogs, where efflux by transporters like the multidrug resistance-associated protein (MRP) can drastically lower permeability.[6]

Metabolic Stability: Resisting Hepatic Clearance

The liver is the primary site of drug metabolism, and rapid hepatic clearance is a major hurdle for many drug candidates.[7] The in vitro metabolic stability of a compound is typically assessed using liver microsomes, which are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes.[8]

SAR studies on a series of quinoxalinone urea analogs have demonstrated that minor structural modifications can have a profound impact on metabolic stability and, consequently, oral bioavailability.[9] For example, the NF-κB inhibitor 13-197 was found to have poor metabolic stability.[8][10] By replacing the metabolically labile furan groups in 13-197 with N-methylpyrazole to create analog 84 , a significant improvement in metabolic stability was achieved.[9]

Table 2: Comparative Metabolic Stability of Quinoxalinone Analogs in Human Liver Microsomes

CompoundKey Structural FeatureHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg)Metabolic Stability ClassReference
Analog 13-197 Furan groupsLow (specific data not published)High (specific data not published)Low[8][9]
Analog 84 N-methylpyrazole groupsHigher than 13-197 (specific data not published)Lower than 13-197 (specific data not published)Improved[9]

This example underscores the importance of identifying and mitigating "metabolic hotspots" within a chemical series. The improved metabolic stability of analog 84 directly translated to enhanced in vivo exposure.[9]

In Vivo Pharmacokinetics: A Comparative Look at Quinoxalinone Derivatives

Ultimately, the ADME properties of a drug candidate are judged by its in vivo pharmacokinetic (PK) profile. Here, we compare the PK parameters of several quinoxalinone derivatives that have been evaluated in preclinical or clinical studies.

Table 3: Comparative In Vivo Pharmacokinetic Parameters of Selected Quinoxalinone Derivatives

CompoundClass/TargetSpeciesRouteOral Bioavailability (%F)t½ (h)Reference
13-197 NF-κB InhibitorMouseOral3.1415.7[11]
RatOral16.039.7[11]
Analog 84 NF-κB InhibitorNot specifiedOral~5.7-fold higher than 13-197Not specified[9]
IQ-1 JNK InhibitorRatOral< 1.5Not specified[12]
R(+)XK469 Topoisomerase IIβ PoisonHumanIVN/ALong (schedule-dependent)[3]

The data in Table 3 highlight the significant variability in the pharmacokinetic properties of quinoxalinone derivatives. The NF-κB inhibitor 13-197 exhibits low oral bioavailability in both mice and rats, likely due to extensive first-pass metabolism.[11] The structural modifications in analog 84 led to a remarkable 5.7-fold increase in oral bioavailability, demonstrating the power of medicinal chemistry to overcome PK liabilities.[9] In contrast, the JNK inhibitor IQ-1 shows very poor oral bioavailability in rats, suggesting significant absorption and/or metabolic challenges.[12] The antitumor agent R(+)XK469 , administered intravenously, has a long half-life, which influences its dosing schedule in clinical trials.[3]

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and the concentration of free, pharmacologically active compound.[8] The quinoxalinone urea analog 13-197 demonstrated very high plasma protein binding (>99%) in both mice and rats.[10] This is a common characteristic of lipophilic compounds and needs to be considered when interpreting in vitro potency data.

Experimental Protocols: A Practical Guide to In Vitro ADME Assays

To ensure the generation of reliable and reproducible ADME data, standardized and well-validated experimental protocols are essential. The following sections provide step-by-step methodologies for the key in vitro assays discussed in this guide.

Caco-2 Permeability Assay

This assay is designed to predict the intestinal permeability of a test compound. The causality behind this experimental choice lies in the ability of Caco-2 cells to form a polarized monolayer with tight junctions and express key drug transporters, thus mimicking the human intestinal barrier.[4]

Experimental Workflow:

References

Safety Operating Guide

Proper Disposal of 7-Bromo-1-methyl-1H-quinoxalin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

This guide provides essential safety and logistical information for the proper disposal of 7-Bromo-1-methyl-1H-quinoxalin-2-one. As a brominated heterocyclic compound, this chemical requires careful handling and adherence to specific disposal protocols to ensure personnel safety and environmental compliance. This document is intended to provide a framework for these procedures; however, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer for specific hazard information and handling instructions.

Pre-Disposal Safety and Hazard Assessment

Before beginning any work that will generate waste, a thorough understanding of the hazards associated with this compound is crucial. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, related quinoxaline and brominated organic compounds exhibit a range of potential hazards.[1][2] Therefore, it is prudent to handle this compound with a high degree of caution.

Assumed Hazard Profile:

Hazard ClassificationDescriptionCitation
Acute Toxicity May be harmful if swallowed or inhaled.[2]
Skin Corrosion/Irritation May cause skin irritation.[1]
Serious Eye Damage/Irritation May cause serious eye irritation.[1]
Specific Target Organ Toxicity May cause respiratory irritation.
Environmental Hazard Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[3]

Crucial First Step: Always obtain and thoroughly review the Safety Data Sheet (SDS) for this compound from your chemical supplier before use. The SDS contains critical information regarding specific hazards, handling procedures, and emergency measures.

Personal Protective Equipment (PPE):

Based on the potential hazards, the following PPE should be considered the minimum requirement when handling this compound and its waste:

  • Gloves: Chemical-resistant gloves, such as nitrile.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[2]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any dust or vapors.[4]

Waste Segregation: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is fundamental to safe laboratory practice and is mandated by environmental regulations.[5][6] this compound is a halogenated organic compound and must be disposed of in a designated halogenated waste stream.[7]

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated waste with non-halogenated organic waste.[7][8] The disposal methods for these two streams are different, and mixing them can increase disposal costs and regulatory complexity.[9]

  • Solid vs. Liquid: Segregate solid waste (e.g., contaminated filter paper, gloves, weighing boats) from liquid waste (e.g., solutions containing the compound).[5]

  • Compatibility: Do not mix incompatible chemicals in the same waste container. Always consider the reactivity of the waste you are adding with the existing contents of the container.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with federal, state, and local regulations, primarily governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10]

Step 1: Containerization
  • Select the Right Container: Use a designated, leak-proof container made of a material compatible with halogenated organic compounds. High-density polyethylene (HDPE) carboys are commonly used for liquid waste.[9] For solid waste, a clearly labeled, sealed bag or wide-mouth container is appropriate.[6]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[8][9] This prevents the release of volatile organic compounds (VOCs) and reduces the risk of spills.[11]

Step 2: Labeling
  • Immediate and Clear Labeling: Label the waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added.[8][9]

  • Complete Information: The label must include the full chemical name: "this compound" and the approximate concentration or quantity. List all components of a mixture. Do not use abbreviations or chemical formulas.[8]

Step 3: Accumulation and Storage
  • Point of Generation: Accumulate waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

  • Secondary Containment: Store waste containers in secondary containment to prevent spills from spreading.[9]

  • Safe Location: Do not store flammable waste in a fume hood.[5] Choose a cool, dry, well-ventilated area away from sources of ignition.[4]

Step 4: Disposal Request and Final Disposition
  • Professional Disposal: The required method for the final disposal of halogenated organic waste is high-temperature incineration at a licensed hazardous waste management facility.[12][13] This process ensures the complete destruction of the compound.[14]

  • Arrange for Pickup: Once the waste container is nearly full (around 80-90% capacity to allow for expansion), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[15]

The following diagram illustrates the decision-making process for the disposal of this compound.

G cluster_prep Preparation cluster_generation Waste Generation cluster_containerization Containerization & Labeling cluster_storage Storage & Disposal obtain_sds Obtain & Review SDS don_ppe Don Appropriate PPE obtain_sds->don_ppe generate_waste Generate Waste Containing This compound don_ppe->generate_waste is_solid Is the waste solid? generate_waste->is_solid solid_waste Place in Labeled Solid Halogenated Waste Container is_solid->solid_waste Yes liquid_waste Place in Labeled Liquid Halogenated Waste Container is_solid->liquid_waste No store_waste Store in Secondary Containment in Satellite Accumulation Area solid_waste->store_waste liquid_waste->store_waste request_pickup Request Pickup by EHS/Licensed Contractor store_waste->request_pickup incineration High-Temperature Incineration at Permitted Facility request_pickup->incineration

Disposal Workflow for this compound

Spill Management

In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Small Spills: For small spills, use an inert, non-combustible absorbent material such as vermiculite or sand.[15] Collect the absorbed material and place it in a sealed, labeled container for disposal as solid halogenated waste.

  • Large Spills: For larger spills, or if you are uncertain how to proceed, contact your institution's EHS department immediately.[9]

Always wear the appropriate PPE when cleaning up spills.

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, and regulatory compliance, researchers can minimize risks and ensure that this compound is managed responsibly from "cradle to grave." The foundational step in this process is always to consult the manufacturer's Safety Data Sheet for compound-specific guidance.

References

Navigating the Safe Handling of 7-Bromo-1-methyl-1H-quinoxalin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 7-Bromo-1-methyl-1H-quinoxalin-2-one, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower your research with the confidence that comes from best-in-class safety practices.

Hazard Identification and Risk Assessment

This compound is classified with the following hazards:

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2A)

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system

This means that direct contact with the compound can cause skin and serious eye irritation, and inhaling the dust can lead to respiratory irritation. A thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. PPE is your last line of defense, used in conjunction with engineering controls like a fume hood.[1][2]

Body PartEquipmentSpecifications & Rationale
Eyes & Face Safety goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles that provide a secure seal around the eyes are necessary to protect against splashes.[3][4] A face shield should be worn in conjunction with goggles to protect the entire face.[3][5]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)Gloves are a critical barrier to prevent skin contact and potential absorption.[3] Always check the breakthrough time and permeation rate of the glove material against the specific chemical being handled.
Body Laboratory coat or chemical-resistant suitA lab coat will guard against minor spills and contamination of personal clothing.[1] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant suit may be necessary.
Respiratory Half-face or full-face respirator with appropriate cartridgesTo prevent the inhalation of harmful dust, a respirator is essential, especially when handling the powder outside of a certified chemical fume hood.[1]
Feet Closed-toe, chemical-resistant footwearProtects feet from spills and falling objects.[1][3]

Safe Handling and Operational Workflow

Adherence to proper handling protocols within a controlled environment is crucial for minimizing exposure risk.

Engineering Controls:

Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1] Ensure adequate ventilation in the laboratory.[6] An accessible safety shower and eye wash station are mandatory in the work area.[7]

Step-by-Step Handling Procedure:
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: If weighing the solid, do so within the fume hood or in a ventilated balance enclosure to prevent the dispersion of dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash your hands with soap and water, even if gloves were worn.[1] Decontaminate the work surface.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Compound in Ventilated Enclosure prep_workspace->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate Proceed to Post-Handling wash Wash Hands Thoroughly decontaminate->wash

Safe Handling Workflow for this compound

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove any contaminated clothing.[1] If skin irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention from an ophthalmologist.[8]

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

  • Spill: Evacuate the area.[1] Wearing full PPE, including respiratory protection, carefully sweep up the solid material, avoiding dust generation.[1] Place the spilled material into a sealed, labeled container for disposal.[1] For major spills, contact your institution's emergency response team.

Storage and Disposal Plan

Proper storage and disposal are essential for laboratory safety and environmental protection.

Storage:

Store this compound in a tightly closed, properly labeled container.[1] Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

Disposal:

All waste containing this compound, including contaminated PPE, must be treated as hazardous waste.[1]

  • Waste Collection: Collect all waste material in a designated, labeled, and sealed container.[1]

  • Disposal Route: Dispose of the hazardous waste through a licensed professional waste disposal service. Do not allow the product to enter drains.

By adhering to these detailed procedures, you can ensure a safe laboratory environment for yourself and your colleagues, allowing you to focus on advancing your critical research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.